molecular formula CH6BNO2 B1661653 (Aminomethyl)boronic acid CAS No. 93361-16-1

(Aminomethyl)boronic acid

Katalognummer: B1661653
CAS-Nummer: 93361-16-1
Molekulargewicht: 74.88
InChI-Schlüssel: WUOQHMCGMRVENT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Aminomethyl)boronic acid is a useful research compound. Its molecular formula is CH6BNO2 and its molecular weight is 74.88. The purity is usually 95%.
BenchChem offers high-quality (Aminomethyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Aminomethyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

aminomethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQHMCGMRVENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727481
Record name (Aminomethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93361-16-1
Record name (Aminomethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of aminomethylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Aminomethylboronic Acid in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

The Boron Advantage: Beyond Carbon Bioisosteres In the high-stakes landscape of medicinal chemistry, the aminomethylboronic acid scaffold (and its substituted


-aminoboronic acid derivatives) represents a paradigm shift from classical non-covalent inhibition to reversible covalent targeting . Unlike carbon-based electrophiles (e.g., aldehydes, epoxides) that often suffer from irreversible off-target toxicity or metabolic instability, the boron atom offers a unique "soft" electrophilicity.

Its empty


-orbital allows it to act as a Lewis acid , readily accepting a lone pair from nucleophilic residues (serine, threonine, or cysteine) in enzyme active sites. This forms a stable, yet reversible, tetrahedral adduct that mimics the high-energy transition state of peptide bond hydrolysis. This guide dissects the mechanistic, synthetic, and clinical utility of this scaffold, moving beyond basic definitions to actionable development strategies.[1][2]

Part 2: Mechanistic Pharmacology

The Transition State Mimicry Principle

The core utility of the aminomethylboronic acid motif lies in its ability to deceive hydrolase enzymes. Proteases and


-lactamases catalyze bond cleavage via a high-energy tetrahedral intermediate.
  • Carbonyls vs. Boronates: A standard peptide bond is planar (

    
    ). During hydrolysis, it transiently becomes tetrahedral (
    
    
    
    ).[3]
  • The Trap: The boron atom in aminomethylboronic acids is constitutively

    
     (trigonal planar) but yearns for octet completion. Upon binding, the active site nucleophile (e.g., Serine-OH) attacks the boron, forming a tetrahedral boronate anion (
    
    
    
    ).
  • Energetic Penalty: Unlike the natural substrate, this adduct does not collapse to release products. It sits in the "oxyanion hole," stabilized by the same hydrogen bond network evolved to stabilize the transition state, resulting in picomolar to nanomolar affinity.

Diagram: Mechanism of Serine Protease Inhibition

The following diagram illustrates the reversible covalent capture of a serine protease by a generic


-aminoboronic acid inhibitor.

ProteaseInhibition cluster_mechanism Transition State Mimicry Enzyme Free Enzyme (Serine-OH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis Diffusion Inhibitor α-Aminoboronic Acid (sp2 Planar Boron) Inhibitor->Michaelis TS_Adduct Tetrahedral Adduct (sp3 Boronate Anion) ACTIVE INHIBITION Michaelis->TS_Adduct Nucleophilic Attack (Ser-O -> B) TS_Adduct->Michaelis Slow Dissociation (Reversible)

Caption: Kinetic pathway of serine protease inhibition. The formation of the stable tetrahedral boronate adduct mimics the enzymatic transition state.

Part 3: Synthetic Architecture

The Matteson Asymmetric Homologation

Synthesizing chiral


-aminoboronic acids requires precise stereocontrol, as the configuration of the 

-carbon is critical for fitting into the enzyme's S1 pocket. The Matteson Homologation is the industry standard for this transformation.
  • Chiral Director: Uses pinanediol (derived from

    
    -pinene) to control facial selectivity.
    
  • Chain Extension: Dichloromethyllithium (

    
    ) inserts a methylene group with high diastereoselectivity.
    
  • Nucleophilic Displacement: The resulting

    
    -chloro intermediate is displaced by a nitrogen nucleophile (e.g., LHMDS or azide) with inversion of configuration, locking in the desired stereochemistry.
    
Diagram: Matteson Homologation Workflow

MattesonSynthesis Start Boronic Ester (Pinanediol Aux.) Intermediate1 Borate Complex (Tetrahedral) Start->Intermediate1 Add Reagent Reagent1 LiCHCl2 (ZnCl2 cat.) Reagent1->Intermediate1 Rearrange 1,2-Migration (Stereoselective) Intermediate1->Rearrange Warming AlphaChloro α-Chloro Boronic Ester (Inverted Center) Rearrange->AlphaChloro Product α-Aminoboronic Ester (Chiral) AlphaChloro->Product SN2 Displacement Nucleophile Nucleophile (NaN3 / LHMDS) Nucleophile->Product

Caption: Step-wise workflow of the Matteson Asymmetric Homologation for generating chiral α-aminoboronic acid precursors.

Part 4: Clinical Case Studies & Data Analysis

The transition from chemical curiosity to blockbuster drug is best exemplified by Bortezomib and Vaborbactam . These molecules showcase two distinct applications of the boron pharmacophore.

Comparative Analysis of FDA-Approved Boron Drugs
FeatureBortezomib (Velcade) Vaborbactam (Vabomere)
Core Structure Dipeptide

-aminoboronic acid (Linear)
Cyclic boronic acid (Beta-lactamase inhibitor)
Target 26S Proteasome (Chymotrypsin-like site)Class A/C Serine

-lactamases (e.g., KPC)
Mechanism Reversible covalent inhibition of Thr1 residueReversible covalent inhibition of Ser70 residue
Binding Affinity (

)
0.6 nM (20S Proteasome) [1]69 nM (KPC-2 Carbapenemase) [2]
Key Residue Leucine analog (boroLeu)Lysine mimetic (cyclic structure)
Indication Multiple Myeloma, Mantle Cell LymphomaComplicated UTI (w/ Meropenem)
Structural Insights
  • Bortezomib: The "aminomethyl" core is substituted to mimic Leucine. The pyrazine-carbonyl cap protects the amine and enhances hydrogen bonding within the S2/S3 pockets.

  • Vaborbactam: While not a simple linear

    
    -aminoboronic acid, it evolved from the same logic. Cyclization constrains the boron, reducing the entropic cost of binding and improving stability against oxidative deboronation.
    

Part 5: Challenges & Future Perspectives

1. Oxidative Instability (Deboronation): Linear


-aminoboronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS), converting the C-B bond to a C-O bond (alcohol), destroying activity.
  • Solution: Bulky protecting groups (e.g., pinanediol, though hard to remove) or cyclization (as seen in Vaborbactam and benzoxaboroles like Tavaborole).

2. Selectivity: The high affinity for serine hydrolases can lead to off-target inhibition of host proteases (e.g., elastase, trypsin).[3]

  • Strategy: Tuning the P1/P2 amino acid side chains to match the specific substrate specificity of the target enzyme (e.g., matching the Chymotrypsin-like specificity of the proteasome).

3. Boron Neutron Capture Therapy (BNCT): Beyond inhibition, these scaffolds are being investigated as delivery vehicles for


. The "aminomethyl" moiety allows for the attachment of boron clusters to amino acids (e.g., boronophenylalanine), facilitating uptake by cancer cells for targeted radiotherapy.

References

  • Bonvini, P., et al. (2007). "Bortezomib-mediated 26S proteasome inhibition causes cell-cycle arrest and induces apoptosis in CD-30+ anaplastic large cell lymphoma." Leukemia.[4][5] Link

  • Tsivkovski, R., et al. (2020). "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy. Link

  • Matteson, D. S. (2013). "Boronic Esters in Stereodirected Synthesis." Tetrahedron. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy."[1][6][7] MedChemComm. Link

Sources

Technical Deep Dive: Mechanism of Serine Protease Inhibition by Alpha-Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the mechanistic action, kinetic behavior, and experimental characterization of alpha-aminoboronic acids as serine protease inhibitors. Unlike standard competitive inhibitors that rely solely on non-covalent interactions, boronic acids function as transition state analogs . They exploit the electrophilicity of the boron atom to trap the catalytic serine residue in a reversible, covalent tetrahedral adduct.[1] This mechanism, validated clinically by the proteasome inhibitor bortezomib, represents a "gold standard" in rational drug design for achieving high-affinity binding (


 in the low nanomolar to picomolar range).

Mechanistic Principles: The "Atomic Trap"

The core efficacy of alpha-aminoboronic acids lies in the unique electronic structure of the boron atom. In its neutral state, boron is


 hybridized with an empty 

-orbital, making it a potent Lewis acid (electron pair acceptor).
The Transition State Mimicry

Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate . The enzyme stabilizes this intermediate using the "oxyanion hole"—a pocket of hydrogen bond donors (typically backbone amides) that stabilizes the developing negative charge on the carbonyl oxygen.[2]

Boronic acid inhibitors mimic this geometry perfectly:

  • Attack: The catalytic Serine-OH (nucleophile) attacks the boron atom.

  • Geometry Change: The boron atom shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ).
  • Stabilization: The resulting anionic boronate oxygen atoms form hydrogen bonds with the oxyanion hole, indistinguishable from the natural transition state.

  • The Trap: Unlike the natural peptide intermediate, the boronate adduct is stable and does not collapse to release a product, effectively locking the enzyme.

Pathway Visualization

The following diagram illustrates the conversion of the Michaelis complex into the stable tetrahedral adduct.

Boronic_Inhibition_Mechanism Enzyme Free Enzyme (Ser-OH) ES_Complex Michaelis Complex (Non-covalent) Enzyme->ES_Complex + Inhibitor Inhibitor Boronic Acid Inhibitor (Trigonal Planar - sp2) Inhibitor->ES_Complex TS_Analog Tetrahedral Adduct (Covalent - sp3) ES_Complex->TS_Analog Nucleophilic Attack (Ser-O -> B) TS_Analog->ES_Complex Slow Dissociation (Reversible) Oxyanion Oxyanion Hole Stabilization Oxyanion->TS_Analog H-Bonding (Thermodynamic Lock)

Caption: The reaction coordinate showing the transformation of the trigonal boronic acid into the high-affinity tetrahedral adduct stabilized by the enzyme's oxyanion hole.

Structural Dynamics & Specificity

The Role of the P1 Residue

While the boron atom provides the "warhead," the specificity of the inhibitor is dictated by the amino acid side chain at the P1 position (adjacent to the boron).

  • Chymotrypsin-like enzymes: Require large hydrophobic groups (e.g., Phenylalanine-boronic acid) at P1.

  • Trypsin-like enzymes: Require basic groups (e.g., Arginine/Lysine-boronic acid) at P1.

  • Elastase-like enzymes: Require small hydrophobic groups (e.g., Valine/Alanine-boronic acid).

The Histidine Shift

In the native hydrolytic mechanism, the catalytic Histidine (His-57 in chymotrypsin) acts as a general base to activate Serine. In boronic acid complexes, X-ray crystallography confirms that the Histidine-Aspartate interaction remains intact. The Histidine often forms a hydrogen bond with one of the boronate hydroxyls or the leaving group mimic, further stabilizing the adduct [1].

Kinetics: The Slow-Binding Phenomenon[3][4][5]

A critical error in characterizing boronic acids is treating them as simple rapid-equilibrium inhibitors. They frequently exhibit slow-binding kinetics , characterized by a two-step mechanism:



  • 
    : Initial collision complex (rapid).
    
  • 
    : Stable covalent tetrahedral adduct (slow formation).
    
Data Comparison: vs.

Researchers often report


 values for boronic acids, which is misleading because the value decreases over time as the 

complex accumulates.
ParameterRapid Equilibrium InhibitorBoronic Acid (Slow-Binder)Implication
Equilibrium InstantaneousTime-dependent (Minutes to Hours)Pre-incubation time alters results.
Metric

is constant

shifts with time

is invalid; use

or

.
Mechanism Steric BlockadeCovalent ReversibleLong residence time (drug efficacy).

Experimental Protocol: Determination of

To accurately characterize a boronic acid inhibitor, you must account for the time-dependency of inhibition. The following protocol uses the Progress Curve Method , which is superior to steady-state approximations for this class of compounds.

Reagents & Setup
  • Buffer: HEPES or Tris pH 7.4. WARNING: Avoid Borate buffers; they will compete with the inhibitor.

  • Substrate: Chromogenic/Fluorogenic peptide substrate (specific to the protease).

  • Enzyme: Purified serine protease (e.g., Thrombin, Chymotrypsin).

  • Inhibitor: Alpha-aminoboronic acid derivative (dissolved in DMSO; avoid alcohols if possible to prevent esterification).

Workflow Visualization

Ki_Determination_Protocol Step1 1. Prepare Reaction Mix (Buffer + Substrate) Step2 2. Add Inhibitor (Range: 0.1x to 10x estimated Ki) Step1->Step2 Step3 3. Initiate with Enzyme (Do NOT pre-incubate) Step2->Step3 Step4 4. Monitor Product Formation (Continuous Read: 60 mins) Step3->Step4 Step5 5. Analyze Progress Curves (Non-linear Regression) Step4->Step5 Output Output: k_obs vs [I] Plot to find Ki Step5->Output

Caption: Workflow for determining Ki via progress curve analysis. Initiating with enzyme allows observation of the transition from initial velocity (vo) to steady-state velocity (vs).

Data Analysis (The Math)

For a slow-binding inhibitor, the product (


) vs. time (

) curve follows the integrated rate equation:


  • Fit each progress curve to obtain

    
     (the apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    ).
  • Plot

    
     against Inhibitor concentration 
    
    
    
    .
  • Determine kinetic constants based on the relationship:

    • If linear:

      
      
      
    • If hyperbolic: Indicates a two-step mechanism where saturation occurs.

Case Study: Bortezomib (Velcade)

Although Bortezomib targets the proteasome (an N-terminal Threonine protease), its mechanism is chemically identical to the serine protease inhibition described above [2].

  • Warhead: Boronic acid.[3][4][5][6][7][8][9][10][11]

  • Target: The hydroxyl group of Threonine-1 (analogous to Serine-195).

  • Selectivity: High specificity for the chymotrypsin-like site (

    
    5 subunit) due to the P1 Phenylalanine mimic.
    
  • Significance: It proved that boronic acids are stable enough for systemic administration, overcoming historical fears of toxicity or instability.

References

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. Link

  • Adams, J., et al. (1999). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research. Link

  • Smoum, R., et al. (2012).[4] Boron Containing Compounds as Protease Inhibitors.[3][4][5][7][8][11][12][13] Chemical Reviews. Link

  • Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid.[4][7][8] Biochemistry. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

Technical Guide: Binding Affinity of (2-Aminomethyl)phenylboronic Acid to Carbohydrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical mechanisms, binding kinetics, and experimental characterization of (2-aminomethyl)phenylboronic acid (2-AMPBA) and its derivatives. While simple phenylboronic acids (PBAs) are limited by high pKa values (~8.8), preventing effective carbohydrate binding at physiological pH (7.4), the introduction of an ortho-aminomethyl group creates a "Wulff-type" intramolecular B–N interaction. This interaction stabilizes the reactive tetrahedral boronate geometry, significantly lowering the pKa (to ~5.0–6.0) and enhancing binding affinity for cis-diols (sugars) in neutral aqueous media. This mechanism is the cornerstone of modern non-enzymatic continuous glucose monitoring (CGM) and glucose-responsive insulin delivery systems.

Part 1: Mechanistic Foundations

The "pH Problem" in Boronate Binding

Standard boronic acids exist in an equilibrium between a trigonal planar (sp²) neutral form and a tetrahedral (sp³) anionic form.[1][2][3] Carbohydrates (cis-diols) bind preferentially to the tetrahedral anion .

  • Phenylboronic Acid (PBA): With a pKa of ~8.8, PBA is primarily trigonal at pH 7.4. Consequently, the concentration of the reactive tetrahedral species is negligible, resulting in poor apparent binding affinity for glucose in blood.

The Wulff-Type B–N Interaction

The (2-aminomethyl) moiety solves this by positioning a nitrogen donor atom in close proximity to the boron center.[4]

  • Intramolecular Coordination: The lone pair on the nitrogen forms a coordinate covalent bond with the empty p-orbital of the boron.

  • Tetrahedral Stabilization: This B–N bond forces the boron into a pseudo-tetrahedral geometry even at neutral pH, mimicking the anionic state required for diol condensation.

  • pKa Modulation: This interaction effectively lowers the apparent pKa of the boronic acid, making it "active" at physiological pH.

Mechanism Visualization

The following diagram illustrates the equilibrium shift facilitated by the aminomethyl group compared to standard PBA.

BoronateMechanism cluster_0 Standard PBA (pKa ~8.8) cluster_1 2-AMPBA (Wulff-Type) PBA_Trig Trigonal (sp2) (Dominant at pH 7.4) PBA_Tet Tetrahedral (sp3) (Trace at pH 7.4) PBA_Trig->PBA_Tet OH- (pH > 8.8) Complex Cyclic Boronate Ester (Stable Complex) PBA_Tet->Complex Binding (Weak at pH 7.4) AMPBA_Open Open Form AMPBA_Closed B-N Coordinated (Pseudo-Tetrahedral) AMPBA_Open->AMPBA_Closed Intramolecular B-N Bond AMPBA_Closed->Complex Binding (Strong at pH 7.4) Sugar Cis-Diol (Glucose/Fructose) Sugar->Complex

Caption: Comparative activation pathways. The B-N bond in 2-AMPBA pre-organizes the boron center into the reactive tetrahedral geometry, facilitating sugar binding at neutral pH.

Part 2: Comparative Binding Kinetics

The binding affinity (


) of boronic acids is strictly pH-dependent. The values below represent apparent binding constants at pH 7.4 (Phosphate Buffer) , highlighting the superiority of the aminomethyl derivative over unsubstituted PBA.
Binding Affinity Data ( in )[5]
CarbohydratePhenylboronic Acid (PBA)(2-Aminomethyl)PBAInteraction Type
D-Fructose ~ 160

~ 1,000 - 1,500

Tridentate/Bidentate
D-Sorbitol ~ 110

~ 800 - 1,100

Linear Polyol
D-Glucose ~ 5 - 10

~ 40 - 150

***
Bidentate (1,2-diol)
D-Galactose ~ 15

~ 60 - 90

**
Bidentate (cis-3,4)

*Note: Glucose affinity can be further enhanced (


) by using bis-boronic acid scaffolds (e.g., Mc-CDBA) that bind glucose in a 1:1 ratio by bridging the C1-C2 and C4-C6 diols.
Selectivity Hierarchy

The intrinsic selectivity of (aminomethyl)boronic acids generally follows the order:



  • Causality: Fructose exists significantly in the furanose form, which presents a planar cis-diol arrangement perfectly complementary to the boronate geometry. Glucose, primarily in the pyranose form, has trans-diols or sterically hindered cis-diols, resulting in lower affinity.

Part 3: Experimental Frameworks

To quantify binding affinity, the Alizarin Red S (ARS) Displacement Assay is the industry standard. It relies on the competitive displacement of a fluorescent reporter (ARS) by the carbohydrate of interest.

Protocol: ARS Displacement Assay

Objective: Determine the Association Constant (


) of a carbohydrate for 2-AMPBA.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4. (Strict pH control is critical).

  • Reporter: Alizarin Red S (

    
     M stock).
    
  • Ligand: (2-Aminomethyl)phenylboronic acid derivative.[5]

  • Analyte: D-Glucose or D-Fructose solutions.[3]

Step-by-Step Methodology:

  • Complex Formation: Mix ARS (

    
     M) with the Boronic Acid (
    
    
    
    M).
    • Observation: The solution color shifts from deep red to orange/yellow, and fluorescence intensity increases dramatically. This indicates the formation of the ARS-Boronate ester.

  • Baseline Measurement: Record the fluorescence emission spectrum (

    
     nm, 
    
    
    
    nm) of the ARS-Boronate complex.
  • Titration: Aliquot the carbohydrate solution into the cuvette in stepwise increments (e.g., 0 to 50 mM).

  • Displacement: As the sugar binds to the boronic acid, it displaces the ARS.

    • Signal: Fluorescence intensity decreases (quenching) because free ARS is less fluorescent than the boronate-bound form.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    . Use the Benesi-Hildebrand method or non-linear regression to calculate
    
    
    .
Experimental Workflow Diagram

ARS_Assay Start Start: Buffer Prep (0.1M PBS, pH 7.4) Mix Mix ARS + 2-AMPBA (Formation of Fluorescent Complex) Start->Mix Check Verify Fluorescence Increase (Isosbestic Point Check) Mix->Check Titrate Titrate Carbohydrate (0 - 50 mM) Check->Titrate Measure Measure Fluorescence Decay (Ex: 468nm / Em: 570nm) Titrate->Measure Measure->Titrate Next Aliquot Calc Calculate Ka (Benesi-Hildebrand Plot) Measure->Calc Data Complete

Caption: Workflow for the Alizarin Red S competitive binding assay. Fluorescence quenching correlates directly to carbohydrate binding affinity.

Part 4: Applications in Drug Development

The specific binding characteristics of (aminomethyl)boronic acids drive two major pharmaceutical applications:

  • Glucose-Responsive Insulin Delivery (Smart Insulin):

    • Polymers functionalized with 2-AMPBA derivatives are used to encapsulate insulin.

    • Mechanism:[1][4][6][7][8] High glucose concentrations displace the polymer-polymer crosslinks (formed by boronate-diol interactions), causing the matrix to swell or degrade, releasing insulin in proportion to glycemia.

  • Continuous Glucose Monitoring (CGM):

    • Fluorescent sensors utilize the 2-AMPBA scaffold linked to fluorophores (e.g., anthracene, pyrene).

    • Mechanism:[1][4][6][7][8] Photoinduced Electron Transfer (PET) quenching is modulated by the B-N bond status. Sugar binding alters the electronic path, turning fluorescence "on" or "off" depending on the design.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation.[9] Tetrahedron.[9]

  • Bull, S. D., et al. (2013).Boronic acid-based sensing of saccharides. Accounts of Chemical Research.

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996).Saccharide sensing with molecular receptors based on boronic acid.

  • Sun, X., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection.[10] Journal of the American Chemical Society.

  • Hansen, J. S., et al. (2018).

Sources

Technical Guide: Lewis Acidity and pKa Architectures of Aminomethylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Lewis acidity and pKa characteristics of aminomethylboronic acid derivatives. It is designed for researchers engaged in medicinal chemistry, chemical biology, and materials science.

Executive Summary

Aminomethylboronic acids (


-aminoboronic acids) represent a unique class of amphoteric molecules where the proximity of a Lewis acidic boron center and a Brønsted basic amine creates a dynamic electronic environment. Unlike standard carboxylic amino acids, these derivatives are defined by a reversible intramolecular coordinate bond (N

B)
. This interaction modulates their Lewis acidity, hydrolytic stability, and pKa values, making them potent pharmacophores (e.g., proteasome inhibitors like Bortezomib) and versatile bioconjugation handles.

This guide details the physicochemical principles governing these molecules, providing validated protocols for characterizing their acidity and optimizing their stability in drug discovery campaigns.

Theoretical Framework: The N B Interaction

The defining feature of aminomethylboronic acid derivatives is the "frustrated" or "satisfied" Lewis pair relationship between the amine nitrogen and the boron atom.

The Equilibrium Landscape

In solution, these molecules exist in a pH-dependent equilibrium between three primary states. Understanding this landscape is critical for predicting reactivity.

  • Cationic Open Form (Low pH): The amine is protonated (

    
    ). The boron is trigonal planar (
    
    
    
    ) and highly Lewis acidic due to the inductive electron-withdrawing effect (
    
    
    ) of the adjacent ammonium group.
  • Zwitterionic/Cyclic Form (Neutral/Physiological pH): As the pH approaches the pKa of the ammonium, the amine deprotonates. The free lone pair donates into the empty

    
    -orbital of the boron, forming a five-membered ring (in ortho-phenyl derivatives) or a direct adduct. This renders the boron tetrahedral (
    
    
    
    ) and effectively "masks" its Lewis acidity.
  • Anionic Open Form (High pH): In strong base, hydroxide competes with the amine for the boron center, or the N-coordinated species undergoes further ionization.

Structural Consequences[1][2]
  • Bond Lengths: The N

    
    B dative bond typically ranges from 1.60 to 1.75 Å , significantly longer than a covalent B-N bond (~1.40 Å).
    
  • Hybridization Shift:

    
     NMR is the definitive diagnostic tool.
    
    • 
       Boron (Open): 
      
      
      
    • 
       Boron (Coordinated): 
      
      
      

Lewis Acidity: Modulation and Measurement

The Lewis acidity of the boron center is the primary driver of biological activity (e.g., serine protease inhibition). However, the internal N


B bond reduces the external Lewis acidity (reactivity toward external nucleophiles).
Inductive vs. Dative Effects
  • Inductive Enhancement: In the protonated state (

    
    ), the boron is more Lewis acidic than phenylboronic acid (PBA) due to the proximity of the positive charge.
    
  • Dative Suppression: In the neutral state, the formation of the N

    
    B bond occupies the boron's 
    
    
    
    -orbital. The effective Lewis acidity drops precipitously.
    • Implication: To bind a target enzyme (e.g., forming a bond with a catalytic serine), the enzyme must "pay the penalty" to break the internal N

      
      B bond first.
      
Measurement Protocol: The Gutmann-Beckett Method

Standard pKa titrations are insufficient for characterizing Lewis acidity. The Gutmann-Beckett method, utilizing triethylphosphine oxide (TEPO) as a


 NMR probe, is the industry standard.
Experimental Protocol: Gutmann-Beckett Analysis

Objective: Determine the Acceptor Number (AN) of a boronic acid derivative.

  • Preparation:

    • Prepare a solution of the boronic acid derivative (0.1 M) in dry deuterated solvent (typically

      
       or 
      
      
      
      ). Note: Avoid coordinating solvents like DMSO or MeOH as they compete for the Lewis acid site.
    • Prepare a stock solution of TEPO (0.1 M) in the same solvent.

  • Mixing:

    • Combine the boronic acid and TEPO solutions in a 1:1 molar ratio in an NMR tube.

  • Acquisition:

    • Acquire a

      
       NMR spectrum.
      
    • Reference the shift against an external standard of pure TEPO in the same solvent (

      
      ).
      
  • Calculation:

    • Calculate the complexation shift:

      
      .
      
    • Derive the Acceptor Number (AN) using the Beckett formula:

      
      [1][2]
      
    • Interpretation: Higher AN indicates stronger Lewis acidity.[1][2] Typical arylboronic acids range AN 70–80; internally coordinated species will show significantly lower AN values (often < 40), indicating a "masked" Lewis acid.

pKa Architectures and Data

The "pKa" of a boronic acid usually refers to the ionization constant of water coordinated to the boron (forming the hydroxyboronate anion), not the deprotonation of a B-OH group.

The "Apparent" pKa

For aminomethylboronic acids, the observed pKa is a composite value reflecting the stability of the tetrahedral adduct.

  • Rule of Thumb: The N

    
    B interaction stabilizes the tetrahedral form. Since the "acidic" transition is from Trigonal (neutral) 
    
    
    
    Tetrahedral (anionic), stabilizing the product lowers the pKa .
  • Wulff-Type Derivatives: Ortho-aminomethylphenylboronic acids often display pKa values in the 5.5 – 7.5 range, significantly lower than phenylboronic acid (~8.8). This makes them excellent for binding diols (sugars) at physiological pH (7.4).

Comparative Data Table
Compound ClassStructure TypeApprox. pKa (Aq)Dominant Effect
Phenylboronic Acid (Ref)

8.8Standard resonance stabilization.

-Aminomethylboronic acid

~8.0 - 8.5*Unstable as free base. High pKa of amine interferes.

-Dimethylaminomethyl PBA

5.2 - 6.5Strong N

B bond stabilizes tetrahedral form; lowers pKa.
Benzoxaborole Cyclic Hemiacetal7.2Ring strain and oxo-coordination lower pKa.
3-Pyridylboronic acid Heterocyclic4.0 (Py), 8.2 (B)Inductive withdrawal by pyridine lowers Boron pKa.

*Note: Aliphatic


-aminoboronic acids are prone to protodeboronation (C-B bond cleavage) at neutral pH. Values often reflect the ammonium deprotonation or decomposition kinetics.

Visualizing the Equilibrium

The following diagram illustrates the pH-dependent structural shifts and the competition between internal coordination and external solvent insertion.

NB_Equilibrium cluster_stability Stability Risk Low_pH Low pH (<4) Cationic Open Form [-NH3+] ... [B(OH)2] Mid_pH Physiological pH (7.4) Zwitterionic / Closed N->B Dative Bond (Tetrahedral Boron) Low_pH->Mid_pH -H+ (Amine deprotonation) Decomp Boric Acid + Amine Low_pH->Decomp Slow Deboronation Mid_pH->Low_pH +H+ High_pH High pH (>10) Anionic Open Form [-NH2] ... [B(OH)3]- Mid_pH->High_pH +OH- (Hydrolysis) Target Target Binding (e.g., Serine Protease) External Nucleophile Attack Mid_pH->Target Ligand Exchange (Requires breaking N->B) High_pH->Mid_pH -OH-

Figure 1: The dynamic equilibrium of aminomethylboronic acids. The "Closed" form at physiological pH protects the boron from oxidation but reduces immediate reactivity toward targets.

Experimental Protocol: Potentiometric pKa Determination

Due to the complex kinetics of boron hydration, standard rapid titrations can yield erroneous results. A step-wise equilibrium method is required.

Materials
  • Titrator: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a glass combination pH electrode.

  • Solvent: Carbonate-free water (degassed), ionic strength adjusted to 0.1 M with KCl.

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

Workflow
  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers. Ensure slope efficiency >98%.

  • Dissolution: Dissolve the aminomethylboronic acid hydrochloride salt (approx. 0.05 mmol) in 20 mL of 0.1 M KCl.

    • Checkpoint: The starting pH should be acidic (~3-4) due to the ammonium salt.

  • Titration (Acid to Base): Titrate with 0.1 M KOH.

    • Crucial Step: Allow extended equilibration time (30–60 seconds) between additions. Boron coordination changes (

      
      ) are slower than simple proton transfers.
      
  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Identify inflection points.

    • Interpretation:

      • Inflection 1: Deprotonation of excess HCl (if present).

      • Inflection 2: "Apparent pKa" representing the combined event of ammonium deprotonation and N

        
        B bond formation/boronate formation.
        
  • Validation: Perform a "back-titration" (Base to Acid) with HCl. Hysteresis between the forward and backward curves indicates slow kinetics or instability (deboronation).

Applications in Drug Design

Understanding these parameters allows for the "tuning" of inhibitors.

  • Protease Inhibition: To inhibit serine proteases, the boron must form a covalent bond with the active site serine oxygen.

    • Design Strategy: If the N

      
      B bond is too strong (low pKa), the inhibitor will not open up to react with the enzyme (
      
      
      
      is low, but
      
      
      is very slow).
    • Optimization: Use bulky groups on the nitrogen (e.g., isopropyl, tert-butyl) to sterically weaken the N

      
      B interaction, raising the Lewis acidity slightly to improve on-rates.
      
  • Boron Neutron Capture Therapy (BNCT): High accumulation is required. The zwitterionic nature of aminomethylboronic acids mimics natural amino acids (like glycine), allowing them to hijack amino acid transporters (LAT1) for active uptake into tumor cells.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Beckett, M. A., et al. (2007). "Lewis acidity of tris(pentafluorophenyl)borane and its adducts: A Gutmann-Beckett study." Polyhedron, 26(13), 3245-3250. Link

  • Anslyn, E. V., et al. (2006). "A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system." Journal of Organic Chemistry, 71(8), 3077–3088. Link

  • Yudin, A. K. (2015). "Amphoteric Boron-Based Molecules: New Perspectives for Chemical Synthesis." Chemical Reviews, 115(2), 773–830. Link

  • Adamczyk-Woźniak, A., et al. (2015). "Acidity of Phenylboronic Acids." Molecules, 20(12), 22084-22100. Link

Sources

The Tale of Two Isomers: A Technical Guide to the Core Differences Between Alpha- and Beta-Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and chemical biology, aminoboronic acids have emerged as a pivotal class of molecules, largely due to their unique ability to act as bioisosteres of amino acids and their potent, often reversible, covalent inhibition of enzymes.[1] This guide provides an in-depth exploration of the two primary isomers, alpha- and beta-aminoboronic acids, elucidating the fundamental differences in their structure, stability, reactivity, and applications. We will delve into the synthetic strategies employed for their preparation, with a focus on the underlying principles that govern their distinct chemical behaviors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these fascinating and impactful compounds.

Introduction: The Rise of Aminoboronic Acids in Medicinal Chemistry

The journey of aminoboronic acids from chemical curiosities to blockbuster drugs is a testament to the power of rational drug design. Their structural analogy to natural amino acids, where the carboxylic acid group is replaced by a boronic acid moiety, allows them to be recognized by and interact with biological targets such as proteases.[2] The Lewis acidic nature of the boron atom is central to their mechanism of action, enabling the formation of a stable, tetrahedral adduct with nucleophilic residues, such as the catalytic serine in serine proteases, thereby mimicking the transition state of peptide bond hydrolysis.[3][4]

The approval of Bortezomib (Velcade®), an alpha-aminoboronic acid derivative, for the treatment of multiple myeloma, marked a significant milestone, validating this class of compounds as a viable therapeutic strategy.[5] This success has spurred further research into other aminoboronic acid-based inhibitors, leading to the development of drugs like Ixazomib and Vaborbactam. While alpha-aminoboronic acids have historically taken the spotlight, their beta counterparts are gaining increasing attention for their own unique properties and potential applications.[6] Understanding the nuanced differences between these two isomers is therefore critical for the strategic design of next-generation inhibitors and chemical probes.

The Core Distinction: A Matter of Proximity

The fundamental difference between alpha- and beta-aminoboronic acids lies in the relative positions of the amino and boronic acid functional groups. This seemingly simple structural variation has profound implications for their chemical and biological properties.

  • Alpha (α)-Aminoboronic Acids: The amino group and the boronic acid group are attached to the same carbon atom (the α-carbon). This arrangement directly mimics the structure of natural alpha-amino acids.

  • Beta (β)-Aminoboronic Acids: The amino group is attached to the carbon atom adjacent to the one bearing the boronic acid group (the β-carbon). This mirrors the structure of beta-amino acids.

Caption: Structural comparison of alpha- and beta-aminoboronic acids.

A Tale of Stability: The Protodeboronation Challenge

A critical aspect that differentiates alpha- and beta-aminoboronic acids is their stability, particularly their susceptibility to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7]

Alpha-Aminoboronic Acids: These isomers are notoriously prone to protodeboronation, especially in aqueous solutions at neutral or basic pH.[2] The proximity of the electron-donating amino group to the carbon-boron bond is thought to facilitate this decomposition. However, this instability can be significantly mitigated by:

  • Protonation of the amino group: At low pH, the formation of an ammonium salt stabilizes the C-B bond.[2]

  • N-Acylation: Conversion of the amino group to an amide or carbamate provides substantial stability. This is attributed to the intramolecular coordination of the amide carbonyl oxygen to the boron atom, forming a five-membered ring that protects the C-B bond. This coordination can be observed by a characteristic upfield shift in the 11B NMR spectrum.[2]

Beta-Aminoboronic Acids: In contrast, beta-aminoboronic acids are generally more stable towards protodeboronation. The additional methylene group between the amino and boronic acid functionalities lessens the electronic influence of the amino group on the C-B bond, thereby increasing its stability. This inherent stability makes them more amenable to handling and use in various applications without the need for stringent protective measures.[7]

Synthetic Strategies: Building the Isomers

The synthesis of aminoboronic acids, particularly in an enantiomerically pure form, has been a significant area of research. Several methods have been developed, with some being applicable to both isomers.

The Matteson Homologation: A Cornerstone in Aminoboronic Acid Synthesis

The Matteson homologation is a powerful and widely used method for the stereoselective synthesis of both alpha- and beta-aminoboronic acids.[3][8] The key step involves the reaction of a chiral boronic ester (often derived from pinanediol) with a halomethyl lithium reagent, followed by nucleophilic displacement of the halide.

For α-Aminoboronic Acids: The synthesis typically starts with a boronic ester, which undergoes homologation with dichloromethyllithium to form an α-chloroboronic ester. Subsequent reaction with a nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection, yields the desired α-aminoboronic acid derivative.[8]

For β-Aminoboronic Acids: The synthesis can be adapted by using a different starting material or a multi-step homologation process to introduce the additional carbon atom between the amino and boronic acid groups.[8]

Matteson_Homologation Start Chiral Boronic Ester Step1 Homologation (e.g., LiCHCl2, ZnCl2) Start->Step1 Intermediate α-Halo Boronic Ester Step1->Intermediate Step2 Nucleophilic Substitution (e.g., LiN(SiMe3)2) Intermediate->Step2 Product Protected α- or β- Aminoboronic Ester Step2->Product Deprotection Deprotection Product->Deprotection FinalProduct Aminoboronic Acid Deprotection->FinalProduct

Caption: Generalized workflow for the Matteson Homologation.

Modern Catalytic Approaches

More recently, transition metal-catalyzed methods have emerged as powerful alternatives for the asymmetric synthesis of aminoboronic acids. These include copper-catalyzed borylation of imines and nickel-catalyzed borylalkylation of enamides, which offer high levels of stereocontrol and functional group tolerance.[9][10]

Spectroscopic Signatures: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of aminoboronic acids and for distinguishing between the alpha and beta isomers.

Spectroscopic FeatureAlpha-Aminoboronic Acid DerivativesBeta-Aminoboronic Acid Derivatives
¹H NMR (Proton) The proton on the α-carbon (methine proton) typically appears as a multiplet. Its chemical shift is influenced by the substituents on the nitrogen and boron atoms.The protons on the α- and β-carbons give rise to more complex splitting patterns. The protons on the carbon adjacent to the boron atom (α-protons) are typically deshielded compared to the β-protons.
¹³C NMR (Carbon) The α-carbon signal is directly attached to both nitrogen and boron, resulting in a characteristic chemical shift.The chemical shifts of the α- and β-carbons are distinct, with the α-carbon (attached to boron) generally appearing further downfield.
¹¹B NMR (Boron) The chemical shift of the boron atom is sensitive to its coordination state. In the trigonal form, it resonates at a lower field (~30 ppm), while in the tetracoordinate form (e.g., in N-acylated derivatives or in the presence of diols), it shifts upfield (~13-15 ppm).[2]The ¹¹B NMR chemical shifts are also dependent on the coordination state of the boron atom and are generally in a similar range to their alpha counterparts.
IR (Infrared) The IR spectrum shows characteristic absorptions for the N-H and B-O bonds. In N-acylated derivatives, the amide carbonyl stretch is a prominent feature.Similar to the alpha isomers, with characteristic N-H and B-O stretching frequencies. The position of the N-H stretch can provide information about hydrogen bonding.

Applications in Drug Discovery: A Tale of Two Bioisosteres

The primary application of aminoboronic acids is in the development of enzyme inhibitors. Their ability to act as transition state analogs makes them particularly effective against proteases.

Alpha-Aminoboronic Acids: Their direct structural analogy to alpha-amino acids makes them ideal candidates for inhibiting proteases that process polypeptide chains. The N-terminal amino group can be incorporated into a peptide-like sequence to achieve high specificity for the target enzyme. Bortezomib, for instance, is a dipeptide boronic acid that targets the 26S proteasome.[11]

Beta-Aminoboronic Acids: As bioisosteres of beta-amino acids, they are being explored as inhibitors of enzymes that recognize beta-amino acid-containing substrates.[10] Furthermore, their increased stability makes them attractive for applications where prolonged biological activity is desired.

Enzyme_Inhibition Enzyme Enzyme Active Site Ser-OH Complex Tetrahedral Intermediate Ser-O-B(OH)2-R Enzyme:n->Complex Reversible Covalent Bonding Inhibitor Aminoboronic Acid (α or β) Inhibitor->Complex

Caption: Mechanism of enzyme inhibition by aminoboronic acids.

Experimental Protocols: A Practical Guide

General Protocol for the Asymmetric Synthesis of an α-Aminoboronate Ester via Copper-Catalyzed Borylation of an N-tert-Butanesulfinyl Aldimine

This protocol is adapted from established literature procedures and should be performed by trained personnel in a suitable laboratory setting.[12]

  • Preparation of the Catalyst: In a nitrogen-filled glovebox, to a vial is added Cu(I) salt (e.g., CuCl, 5 mol%) and a chiral ligand (e.g., a phosphine ligand, 5.5 mol%). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution is added bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents). The mixture is stirred for a further 15 minutes.

  • Substrate Addition: The N-tert-butanesulfinyl aldimine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinyl α-amino boronate ester.

  • Deprotection: The N-sulfinyl group can be removed under acidic conditions (e.g., HCl in methanol) to yield the corresponding α-aminoboronate ester hydrochloride salt.

General Protocol for the Synthesis of a β-Aminoboronic Acid Derivative via Matteson Homologation

This protocol is a generalized representation based on literature methods and requires careful execution.[8]

  • Preparation of the α-Chloroboronic Ester: A solution of a chiral pinanediol boronic ester in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of dichloromethyllithium (prepared in situ from dichloromethane and n-butyllithium) is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • Nucleophilic Displacement with an Azide Source: The crude α-chloroboronic ester is reacted with sodium azide in a suitable solvent (e.g., DMF) to yield the corresponding α-azidoboronic ester.

  • Second Homologation: The α-azidoboronic ester is then subjected to a second Matteson homologation to introduce another carbon atom, forming a β-azido-α-chloroboronic ester.

  • Reduction and Deprotection: The azide group is reduced to an amine (e.g., using H₂, Pd/C), and the chloro group is removed. The protecting groups on the boron and nitrogen atoms are then removed under appropriate conditions to yield the final β-aminoboronic acid.

Conclusion: A Bright Future for Aminoboronic Acids

The distinction between alpha- and beta-aminoboronic acids, rooted in a simple positional isomerization, gives rise to a fascinating divergence in their chemical and biological properties. While alpha-aminoboronic acids have paved the way for boronic acids as a therapeutic class, the enhanced stability and unique structural features of beta-aminoboronic acids are opening up new avenues for drug discovery and development. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these remarkable molecules in their quest for novel therapeutics and chemical tools.

References

  • Synthesis of biologically active boron-containing compounds. (URL: [Link])

  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (URL: [Link])

  • Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. (URL: [Link])

  • Stereoselective Synthesis of β-Aminoalkylboronic Acid Derivatives Using 1,1-Diboron Compounds. (URL: [Link])

  • Synthesis and applications of aminoboronic acids. (URL: [Link])

  • Protodeboronation. (URL: [Link])

  • Synthesis of biologically active boron-containing compounds. (URL: [Link])

  • Synthesis and Applications of β‐Aminoalkylboronic Acid Derivatives. (URL: [Link])

  • Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. (URL: [Link])

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (URL: [Link])

  • Supporting Information. (URL: [Link])

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (URL: [Link])

  • Techniques. (URL: [Link])

  • Boronic acid mono- and diesters of the aldopentoses. (URL: [Link])

  • An overview of the α- and β-aminoboronic acids investigated in this study. (URL: [Link])

  • Synthesis of aminoboronic acid derivatives: an update on recent advances. (URL: [Link])

  • α-Aminoboronates: recent advances in their preparation and synthetic applications. (URL: [Link])

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (URL: [Link])

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (URL: [Link])

Sources

Stability of Aminomethylboronic Acid Hydrochloride Salts in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethylboronic acid hydrochloride (and its derivatives) represents a unique class of "bifunctional" Lewis acids used extensively as protease inhibitor pharmacophores (e.g., Bortezomib precursors) and in molecular recognition sensors. Its stability is governed by the delicate interplay between the nucleophilic amine and the electrophilic boron atom. While the hydrochloride salt locks the amine in a non-reactive ammonium state (


), dissolution in aqueous media reintroduces pH-dependent equilibria that can trigger rapid degradation via protodeboronation , oxidation , or 1,2-migration .

This guide details the physicochemical stability profile of aminomethylboronic acid salts, providing actionable protocols to prevent the three primary failure modes: oxidative C–B cleavage, pH-induced rearrangements, and boroxine precipitation.

Chemical Nature & Thermodynamics

The "Amphoteric" Challenge

Aminomethylboronic acid (


) is distinct from simple carboxylic amino acids. It contains two opposing reactive centers in close proximity:
  • Amine (Nucleophile):

    
     (lower than typical alkyl amines due to the electron-withdrawing boron).
    
  • Boronic Acid (Lewis Acid):

    
     (transition from trigonal 
    
    
    
    to tetrahedral
    
    
    boronate).

In the hydrochloride salt form , the amine is protonated (


), rendering it non-nucleophilic. This is the thermodynamically stable state  for storage. Upon dissolution, the stability becomes a function of the solution pH and the presence of Lewis bases.
Solution Equilibria

In aqueous solution, the compound exists in a dynamic equilibrium between the linear ammonium species, the zwitterionic "W-type" conformer, and the boronate anion.

Equilibrium Figure 1: pH-Dependent Speciation of Aminomethylboronic Acid Salt HCl Salt (Solid/Acidic pH) [NH3+ - CH2 - B(OH)2] FreeBase Free Base (Neutral pH) [NH2 - CH2 - B(OH)2] Salt->FreeBase - H+ (pH > 4) FreeBase->Salt + H+ Zwitterion Zwitterion (Intramolecular) [H2N+ -> B-(OH)2] FreeBase->Zwitterion B-N Coordination Boronate Boronate Anion (Basic pH) [NH2 - CH2 - B(OH)3]- FreeBase->Boronate + OH- (pH > 9) Zwitterion->FreeBase Dissociation Boronate->FreeBase + H+

Stability Profile & Degradation Mechanisms

Oxidative Deboronation (Primary Failure Mode)

The Carbon-Boron (C–B) bond is thermodynamically unstable toward oxidation. In the presence of Reactive Oxygen Species (ROS), trace peroxides, or even dissolved atmospheric oxygen over time, the C–B bond cleaves to form an alcohol.

  • Mechanism: Insertion of oxygen into the C–B bond, followed by hydrolysis.

  • Risk Factor: High at pH > 8 . The tetrahedral boronate anion is significantly more susceptible to oxidation than the trigonal boronic acid.

  • Product: Aminomethanol (which spontaneously decomposes to formaldehyde and ammonia) or the corresponding phenol for aryl derivatives.

Protodeboronation

Protodeboronation is the hydrolysis of the C–B bond by water or acid, replacing the boron moiety with a proton.

  • Aliphatic (

    
    -amino):  Generally resistant to acid-catalyzed deboronation due to the protonated amine (
    
    
    
    ) electrostatically repelling hydronium ions. However, at neutral pH, the free amine can facilitate C–B cleavage.
  • Aromatic (Phenyl): Susceptible to base-catalyzed protodeboronation via the boronate anion intermediate.

1,2-Migration (Specific to -Halo/Amino)

For


-aminoboronic acids, a unique instability arises if the amine is acylated or if a leaving group is present. The boron atom can coordinate the carbonyl oxygen or the amine nitrogen, promoting a 1,2-migration of the carbon substituent. While less common in the simple HCl salt, this is a critical pathway during derivatization.
Boroxine Formation (Concentration Dependent)

In solid state or non-polar solvents, boronic acids dehydrate to form cyclic trimers called boroxines .

  • In Water: The equilibrium heavily favors the monomeric acid . Boroxines are unstable in aqueous media and will hydrolyze back to the monomer.

  • Implication: Analytical discrepancies (e.g., melting point depression) often arise from partial boroxine formation in the solid sample, not actual degradation.

Experimental Protocols

Storage and Handling
ParameterRecommendationRationale
Temperature -20°C (Long-term)Slows kinetic rate of oxidation and deboronation.
Atmosphere Argon/NitrogenPrevents atmospheric oxidation of the C–B bond.
Container Tightly sealed, DesiccatedCompound is hygroscopic; water promotes hydrolysis.
Light Amber vialsProtects against photo-induced radical generation (minor risk).
Solubilization Strategy

DO NOT dissolve directly in neutral water or basic buffer (PBS) for stock solutions.

Correct Protocol:

  • Solvent: 0.1 M HCl or dilute acetic acid.

  • Mechanism: Maintains the amine in the protonated ammonium state (

    
    ), preventing B–N coordination and oxidation.
    
  • Usage: Neutralize immediately prior to use in the biological assay.

Buffer Incompatibilities

Boronic acids form reversible covalent esters with 1,2-diols and 1,3-diols .

  • Avoid: Tris buffer, sugars (Glucose, Fructose), Tartrate, Catechols.

  • Use: Phosphate, HEPES, MOPS, or Acetate buffers.

  • Why? Diol-containing buffers (like Tris) will complex with the boron, shifting the pKa and potentially altering biological activity or solubility.

Analytical Validation

NMR Spectroscopy (Gold Standard)

Standard HPLC is often insufficient due to the lack of chromophores (for aliphatic analogs) and the polarity of the salt.

  • 
     NMR:  The definitive method to determine coordination state.
    
    • 
       ~30 ppm:  Trigonal 
      
      
      
      (Free acid).
    • 
       ~10-15 ppm:  Tetrahedral 
      
      
      
      (Boronate/Complex).
  • 
     NMR:  Monitor the 
    
    
    
    -proton signal. Degradation to alcohol results in a significant chemical shift change and loss of B-H coupling (if visible).
Degradation Pathway Diagram

Degradation Figure 2: Primary Degradation Pathways in Aqueous Solution Compound Aminomethylboronic Acid (Active) Oxidation Oxidative Cleavage (via H2O2 / O2) Compound->Oxidation pH > 8, O2 Deboronation Protodeboronation (Hydrolysis) Compound->Deboronation High T, pH Extremes Alcohol Alcohol + Boric Acid (Inactive) Oxidation->Alcohol Alkane Methylamine + Boric Acid (Inactive) Deboronation->Alkane

[1][2][3][4]

References

  • Hall, D. G. (Ed.). (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategies. MedChemComm, 1(3), 183-198.

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Detailed mechanisms of alpha-halo/amino migration).

  • Cox, P. A., et al. (2017). Quantitative In Silico Prediction of the Rate of Protodeboronation. Journal of the American Chemical Society, 139(37), 13156–13164.

  • Adamczyk-Woźniak, A., et al. (2015). Equilibrium Solubility Determination and Correlation of Boronic Acids. Journal of Solution Chemistry.

Sources

The Fifth Element in Precision Oncology: Applications of Boron-Containing Amino Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Breaking the Carbon Dogma

For decades, the pharmaceutical industry relied almost exclusively on the "big four" elements—carbon, hydrogen, nitrogen, and oxygen—to build drug scaffolds. Boron, often referred to as the "fifth element" in drug design, was historically sidelined due to perceived synthetic challenges and unfounded toxicity concerns. However, the unique electronic structure of boron—specifically its vacant p-orbital—grants it exceptional Lewis acidity. This allows boron-containing compounds to form reversible covalent bonds with biological nucleophiles (such as the hydroxyl groups of serine or threonine residues) under physiological conditions [5].

When we integrate boron into amino acid scaffolds, we create powerful transition-state analogs and targeted delivery vehicles. These boron-containing amino acid analogs (BCAAs) exploit the altered metabolic dependencies of cancer cells, opening entirely new therapeutic windows in precision oncology, enzyme inhibition, and Boron Neutron Capture Therapy (BNCT) [2].

Mechanistic Rationales: The "Why" Behind Boron

As an application scientist, I evaluate drug candidates based on their mechanistic logic. Boron-based amino acids succeed because they operate on two primary biochemical axes:

A. Reversible Covalent Enzyme Inhibition

Unlike traditional carbon-based competitive inhibitors, boronic acid derivatives act as "smart" warheads. For example, in the treatment of multiple myeloma, the dipeptide boronic acid analog Bortezomib targets the 26S proteasome. The electron-deficient boron atom forms a stable, tetrahedral borate complex specifically with the catalytic N-terminal threonine residue of the proteasome’s β5 subunit [2, 6]. This reversible covalent interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of misfolded proteins and subsequent apoptosis in rapidly dividing cancer cells.

ProteasomeInhibition Drug Bortezomib (Dipeptide Boronic Acid) Complex Tetrahedral Borate Complex (Reversible Covalent Bond) Drug->Complex Binding Proteasome 26S Proteasome (β5 Subunit Threonine) Proteasome->Complex Target Inhibition Chymotrypsin-like Activity Blocked Complex->Inhibition Inactivates Apoptosis Protein Accumulation & Apoptosis Inhibition->Apoptosis Induces

Fig 1: Mechanism of reversible covalent proteasome inhibition by boronic acid analogs.

B. Hijacking Amino Acid Transporters for BNCT

Cancer cells exhibit the "Warburg effect" and a hyperactive metabolism, requiring massive influxes of amino acids. To meet this demand, aggressive tumors (like glioblastoma and melanoma) heavily overexpress the L-type amino acid transporter 1 (LAT1) [3].

By designing boronated amino acids (such as L-BPA, or 4-borono-L-phenylalanine), we can hijack LAT1 to actively pump boron into the intracellular space of the tumor [4]. This is the foundational mechanism for Boron Neutron Capture Therapy (BNCT) . Once the ^10^B-enriched amino acid accumulates inside the cell, the tumor is irradiated with low-energy thermal neutrons. The ^10^B atom captures a neutron, triggering a localized nuclear fission reaction that releases an alpha particle and a lithium-7 ion. Because these high-linear-energy-transfer (LET) particles have a path length of only 4–9 µm (roughly the diameter of a single cell), they obliterate the cancer cell's DNA while completely sparing adjacent healthy tissue [1].

BNCT_Pathway BCAA 10B-Amino Acid Analog (e.g., L-BPA) LAT1 LAT1 Transporter (Tumor Overexpression) BCAA->LAT1 Active Transport TumorCell Intracellular 10B Accumulation LAT1->TumorCell Internalization Fission Nuclear Fission (10B + 1n → 11B*) TumorCell->Fission Target Sensitized Neutron Thermal Neutron Irradiation Neutron->Fission Trigger Particles Alpha Particle + 7Li (High LET, 4-9 µm) Fission->Particles Decay Death Localized DNA Damage & Cell Death Particles->Death Cytotoxicity

Fig 2: BNCT pathway utilizing LAT1-mediated active transport of boronated amino acids.

Clinical Successes and the Development Pipeline

The translation of boron chemistry from the bench to the clinic has yielded several FDA-approved therapies and highly promising preclinical candidates. The table below summarizes the quantitative and qualitative landscape of these drugs.

Table 1: FDA-Approved Boron Therapeutics and Key BNCT Agents
CompoundStructural ClassPrimary Target / MechanismClinical IndicationStatus / T:N Ratio*
Bortezomib Dipeptide boronic acid26S Proteasome (β5 subunit)Multiple MyelomaFDA Approved (2003)
Ixazomib Peptide boronic acid26S ProteasomeMultiple MyelomaFDA Approved (2015)
Vaborbactam Cyclic boronic acidSerine β-lactamase inhibitorBacterial InfectionsFDA Approved (2017)
L-BPA Boronated amino acidLAT1 Transporter (BNCT)Glioblastoma, MelanomaClinical Use / T:N ~3:1
TDP-747 Novel amino acid analogLAT1 Transporter (BNCT)Solid TumorsPreclinical / T:N ~13:1
BSH Polyhedral boranePassive accumulation (BNCT)Malignant GliomasClinical Use / T:N < 2:1

*T:N Ratio = Tumor-to-Normal cell boron concentration ratio. A minimum of 3:1 is required for successful BNCT [1].

Experimental Methodologies: Self-Validating Protocols

In my experience optimizing drug discovery pipelines, the biggest pitfall with novel boronated amino acids is differentiating between active target engagement (e.g., LAT1 transport) and passive, non-specific membrane diffusion. Every protocol must be a self-validating system. Below are two core workflows we use to validate BCAAs.

Protocol A: Evaluating LAT1-Mediated Cellular Uptake

Objective: Quantify intracellular boron accumulation and prove LAT1 dependence. Causality: We employ competitive inhibition using a known LAT1-specific substrate (BCH). If the novel boronated analog is truly utilizing LAT1, the presence of BCH will competitively block its uptake, validating the transport mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed LAT1-overexpressing cells (e.g., U87 glioblastoma) in 6-well plates at

    
     cells/well. Incubate at 37°C overnight to allow adherence.
    
  • Metabolic Starvation: Wash the cells twice with Na

    
    -free Hank's Balanced Salt Solution (HBSS). Incubate in amino acid-free HBSS for 30 minutes to deplete intracellular amino acid pools, synchronizing the transporters.
    
  • Competitive Treatment:

    • Group 1 (Control): Add the novel boron-containing amino acid analog (1 mM).

    • Group 2 (Inhibition): Add the novel analog (1 mM) concurrently with 5 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

  • Incubation & Lysis: Incubate for exactly 2 hours at 37°C. Terminate transport by washing cells 3x with ice-cold PBS. Lyse the cells using 0.1 M HNO

    
     (nitric acid) to extract all intracellular boron.
    
  • Quantification: Analyze the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) tuned to the ^10^B isotope. Normalize the boron mass to the total protein concentration (determined via BCA assay).

  • Validation Check: A statistically significant decrease (>70%) in intracellular ^10^B in Group 2 confirms that the drug is actively transported via LAT1 rather than passively diffusing.

Protocol B: Assessing Oxidative Stability via Time-Dependent H NMR

Objective: Ensure the boronic acid moiety does not prematurely degrade under physiological oxidative stress. Causality: Boronic acids are susceptible to oxidative deboronation by reactive oxygen species (ROS) prevalent in tumor microenvironments. Monitoring the structural integrity via NMR provides essential kinetic data to predict in vivo half-life.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified boronated amino acid (5 mM) in deuterated phosphate-buffered saline (d-PBS, pH 7.4).

  • Oxidation Trigger: Introduce H

    
    O
    
    
    
    (hydrogen peroxide) to a final concentration of 50 mM to simulate an accelerated, highly oxidative tumor microenvironment.
  • Kinetic NMR Acquisition: Place the sample in the NMR spectrometer at a controlled 37°C. Acquire

    
    H NMR spectra immediately (
    
    
    
    ) and at automated intervals (
    
    
    ).
  • Data Analysis: Track the integration of the alpha-proton signals of the intact boronated amino acid against the emerging signals of the deboronated byproduct (e.g., the phenol derivative).

  • Validation Check: Calculate the oxidative half-life (

    
    ). Compounds exhibiting a 
    
    
    
    hours under these conditions are flagged for structural redesign (e.g., transitioning to cyclic benzoxaborole architectures for enhanced stability).

Conclusion

The integration of boron into amino acid analogs has shattered historical constraints in medicinal chemistry. By leveraging boron's unique Lewis acidity and geometric properties, we can design drugs that form reversible covalent bonds with previously "undruggable" targets, or exploit tumor-specific transporters like LAT1 for precision radiotherapy via BNCT. As application scientists, our mandate is to continue rigorously validating these compounds through targeted, mechanistically sound assays, ensuring that the "fifth element" reaches its full clinical potential.

References

1.1 - MDPI 2.2 - PMC 3.3 - Semantic Scholar 4.4 - PMC - NIH 5.5 - ConnectSci 6.6 - ScienceOpen

Sources

Transition State Mimicry: The Engineering of Aminomethylboronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Transition State Mimics Using Aminomethylboronic Acid Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The inhibition of hydrolytic enzymes—specifically serine proteases and


-lactamases—remains a cornerstone of therapeutic intervention in oncology and infectious disease. While traditional electrophiles (aldehydes, trifluoromethyl ketones) function as covalent traps, they often suffer from poor selectivity or irreversible toxicity. Aminomethylboronic acid (AMBA)  scaffolds represent a superior class of "Transition State (TS) Mimics." By exploiting the unique ability of the boron atom to reversibly interconvert between trigonal planar (

) and tetrahedral (

) geometries, these scaffolds emulate the high-energy tetrahedral intermediate of amide hydrolysis with near-perfect fidelity. This guide details the mechanistic principles, synthetic architectures (specifically Matteson homologation), and clinical applications of AMBA derivatives, culminating in the design logic of next-generation inhibitors like Vaborbactam.
Mechanistic Basis: The Boron Advantage

The efficacy of aminomethylboronic acids lies in their atomic geometry. In its resting state, the neutral boronic acid is trigonal planar (


), possessing an empty 

-orbital that acts as a Lewis acid.
1.1 The Tetrahedral Trap

When an AMBA inhibitor enters the active site of a serine hydrolase (e.g., a KPC-2


-lactamase), the catalytic serine hydroxyl group attacks the boron atom. Unlike carbon electrophiles, which form high-energy intermediates, boron readily accepts the lone pair, converting to a stable, anionic tetrahedral (

) boronate adduct.
  • Mimicry: This adduct is isoelectronic and isostructural with the tetrahedral transition state of the natural substrate's hydrolytic pathway.

  • Energetics: The enzyme binds this "transition state" much more tightly than the ground state substrate, leading to inhibition constants (

    
    ) often in the nanomolar or sub-nanomolar range.
    
  • Reversibility: Unlike acyl-enzyme intermediates formed by suicide inhibitors (e.g., clavulanic acid), the boron-serine bond is reversible. This reduces the risk of permanent off-target haptenization, although the residence time can be tuned to be effectively irreversible on biological timescales.

1.2 Visualization: Mechanism of Action

The following diagram illustrates the conversion of the planar boronic acid to the tetrahedral inhibitor complex within the active site.

MOA Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor AMBA Inhibitor (sp2 Planar Boron) Inhibitor->Complex Binding TS_Mimic Tetrahedral Adduct (sp3 Anionic Boronate) Complex->TS_Mimic Nucleophilic Attack (Ser-O -> B) TS_Mimic->Complex Slow Dissociation (Reversible) Oxyanion Oxyanion Hole (Stabilizes Negative Charge) TS_Mimic->Oxyanion H-Bonding

Figure 1: Mechanism of Action. The catalytic serine attacks the


 boron, forming a stable 

adduct that mimics the enzymatic transition state and is stabilized by the oxyanion hole.
Structural Classes: From Linear to Cyclic

The "aminomethyl" motif (


) is critical because it positions the amine (or amide) substituent at the precise distance to mimic the 

residue of a peptide substrate or the side chain of a

-lactam.
FeatureLinear

-Amino Boronic Acids
Cyclic Boronates (e.g., Vaborbactam)
Structure Flexible acyclic chain (

)
Boron incorporated into a ring system
Entropy High entropic penalty upon bindingPre-organized conformation (Low entropy cost)
Selectivity Lower (often hits multiple proteases)High (constrained to specific active sites)
Stability Prone to deborylation or oxidationEnhanced hydrolytic stability
Example Bortezomib (Peptide mimic)Vaborbactam (Cyclic urea mimic)

Key Insight: Early linear analogs (e.g., phenylacetamidomethaneboronic acid) were potent but unstable. Modern drug design favors cyclic boronates , where the boron and the nitrogen are connected via a rigid ring, locking the pharmacophore in the bioactive conformation.

Synthetic Methodologies: The Matteson Homologation[5][6][7][8]

Synthesizing chiral


-aminoboronic acids is chemically challenging due to the lability of the C-B bond. The gold standard protocol is the Matteson Asymmetric Homologation , which uses a chiral directing group (pinanediol) to stereoselectively insert a methylene group into the carbon-boron bond.
3.1 Protocol: Synthesis of Chiral

-Aminoboronic Esters

Objective: Synthesis of a chiral


-amido boronic ester precursor.
  • Substrate Preparation: Begin with a pinanediol boronic ester (

    
    ).
    
  • Homologation (The Insertion):

    • Treat with

      
       (generated in situ from 
      
      
      
      and
      
      
      or
      
      
      ) at -100°C to -78°C.
    • Mechanism: The dichloromethyl anion adds to the boron to form a borate complex.[1] Upon warming (or addition of

      
      ), a 1,2-migration occurs, displacing one chloride ion with inversion of stereochemistry.
      
    • Result: An

      
      -chloro boronic ester.
      
  • Nucleophilic Displacement:

    • Treat the

      
      -chloro ester with 
      
      
      
      (Lithium hexamethyldisilazide) to displace the chloride.
    • This yields an

      
      -silylamino boronic ester.
      
  • Deprotection & Acylation:

    • Desilylate with methanol/acid to reveal the free amine (

      
      ).
      
    • Acylate immediately to form the stable amide (

      
      ).
      
3.2 Visualization: Matteson Homologation Workflow

Matteson Step1 Boronic Ester (Chiral Diol Auxiliary) Step2 Borate Complex (Addition of LiCHCl2) Step1->Step2 DCM, LDA, -78C Step3 alpha-Chloro Boronic Ester (1,2-Migration / Inversion) Step2->Step3 ZnCl2, warming Step4 alpha-Silylamino Ester (Displacement by LiHMDS) Step3->Step4 LiHMDS, -78C -> RT Step5 Final alpha-Amido Boronate (Deprotection + Acylation) Step4->Step5 1. MeOH/HCl 2. R-COCl, Base

Figure 2: The Matteson Asymmetric Homologation pathway for generating chiral


-aminoboronic acid scaffolds with high stereocontrol.[1]
Therapeutic Application: Vaborbactam[1][3][11][12][13][14][15][16]

Vaborbactam is the premier example of an AMBA-derived transition state mimic. It is a cyclic boronic acid


-lactamase inhibitor used in combination with Meropenem to treat carbapenem-resistant Enterobacteriaceae (CRE).
  • Target: Serine

    
    -lactamases (KPC, CTX-M, AmpC).
    
  • Design Logic:

    • The cyclic structure mimics the conformation of the penicillin/cephalosporin core.

    • The amide side chain fits into the enzyme's substrate recognition pocket (

      
       site).
      
    • The boronate forms a covalent bond with Ser70.[2]

    • Crucial Interaction: The boronate oxygen atoms interact with the oxyanion hole residues (typically Ser237 and backbone NH), stabilizing the complex exactly as the enzyme stabilizes the transition state of

      
      -lactam hydrolysis.
      
4.1 Decision Matrix: Designing a TS Mimic

When designing a new inhibitor using this scaffold, follow this logic:

DesignLogic Start Target Identification (Serine Hydrolase) Type Substrate Type? Start->Type Peptide Peptide Substrate (e.g., Proteasome) Type->Peptide Lactam Beta-Lactam (e.g., KPC-2) Type->Lactam Linear Design Linear alpha-Amino Boronate (Mimic P1 residue) Peptide->Linear Cyclic Design Cyclic Boronate (Constrain conformation) Lactam->Cyclic Opt1 Optimize P2/P3 Sidechains (Selectivity) Linear->Opt1 Opt2 Optimize Ring Size & Amide Sidechain (Bioavailability) Cyclic->Opt2

Figure 3: Strategic decision tree for selecting between linear and cyclic aminomethylboronic acid scaffolds based on the enzymatic target.

Challenges and Future Directions
  • Chemical Stability: Linear

    
    -aminoboronic acids can be unstable in aqueous solution, undergoing de-boronation or oxidation. Cyclic forms mitigate this but are harder to synthesize.
    
  • Selectivity: Boron is a "sticky" electrophile. Early generation inhibitors often inhibited mammalian serine proteases (like elastase or trypsin), leading to toxicity.

    • Solution: High-precision SAR (Structure-Activity Relationship) modeling to ensure the non-covalent parts of the molecule (the "tail") clash with mammalian enzymes but fit bacterial ones.

  • Resistance: While rare, mutations in the oxyanion hole or loop regions can reduce the affinity of the enzyme for the boronate adduct.

References
  • Hecker, S. J., et al. (2015).[3] "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. Link

  • Cahoon, B. E., et al. (2023). "Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases."[4] Antimicrobial Agents and Chemotherapy.[4][5] Link

  • Brem, J., et al. (2016). "Structural Basis of Metallo-β-Lactamase Inhibition by Boronates." Nature Chemical Biology. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm. Link

Sources

Methodological & Application

Application Note: Synthesis of (Aminomethyl)boronic Acid via Matteson Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of (aminomethyl)boronic acid derivatives utilizing the Matteson homologation strategy. While


-amino boronic acids are critical pharmacophores in protease inhibitors (e.g., Bortezomib, Ixazomib) and 

-lactamase inhibitors (e.g., Vaborbactam), their synthesis is complicated by the instability of the

-amino-boron bond and the tendency for protodeboronation.

This protocol leverages the Matteson homologation to insert a methylene group into a boronic ester, generating an


-halo intermediate that undergoes nucleophilic displacement by Lithium Hexamethyldisilazide (LiHMDS).[1] This route offers superior yield and reproducibility compared to direct amination or Curtius rearrangement approaches.

Scientific Foundation: Mechanism & Causality

The success of the Matteson homologation relies on the unique ability of boron to form tetrahedral "ate" complexes which then undergo a stereospecific 1,2-migration.

The Mechanistic Pathway
  • Carbenoid Generation: Dichloromethane is deprotonated at cryogenic temperatures (typically -100°C to -78°C) to form (dichloromethyl)lithium (

    
    ).
    
  • Borate Complex Formation: The nucleophilic carbenoid attacks the empty p-orbital of the boronic ester, forming a tetrahedral borate complex.

  • Zinc-Mediated Migration: Zinc chloride (

    
    ) acts as a Lewis acid, chelating the oxygen of the boronic ester and the chlorine of the carbenoid.[2] This lowers the activation energy for the 1,2-migration of the alkyl group (
    
    
    
    ), displacing one chloride ion.
  • Nucleophilic Displacement: The resulting

    
    -chloroboronic ester is reacted with a nitrogen nucleophile. LiHMDS is preferred over azide because it prevents the formation of explosive byproducts and allows for mild silyl-deprotection.
    
Pathway Visualization

The following diagram illustrates the molecular logic from the starting boronic ester to the final amine.

MattesonMechanism Start Boronic Ester (R-B(OR')2) Borate Tetrahedral Borate Complex Start->Borate + LiCHCl2 (-78°C) Carbenoid LiCHCl2 (generated in situ) Carbenoid->Borate Migration 1,2-Migration (ZnCl2 catalyzed) Borate->Migration ZnCl2 AlphaChloro α-Chloro Boronic Ester Migration->AlphaChloro - LiCl Displacement SN2 Substitution (LiHMDS) AlphaChloro->Displacement + LiHMDS SilylAmine Silylated Amine Intermediate Displacement->SilylAmine - LiCl Hydrolysis Desilylation (HCl/MeOH) SilylAmine->Hydrolysis H+ Product (Aminomethyl) boronic Acid Hydrolysis->Product

Figure 1: Mechanistic pathway of the Matteson Homologation for aminomethyl synthesis. The critical 1,2-migration is catalyzed by Zinc Chloride.[2][3]

Detailed Protocol

Reagents and Equipment
  • Starting Material: Pinacol or Pinanediol boronic ester (Pinanediol is recommended for higher stability during purification).

  • Dichloromethane (DCM): Anhydrous, degassed.

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (Titrate before use).

  • Zinc Chloride (

    
    ):  Anhydrous (Must be fused under vacuum or used as a high-molarity ether solution).
    
  • LiHMDS: 1.0 M in THF.

  • Cryogenic Setup: Acetone/Liquid

    
     bath or cryocooler capable of -100°C.
    
Step-by-Step Methodology
Phase 1: Generation of

-Chloroboronic Ester[1][4][5][6][7][8]
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate) and DCM (3.0 equiv).

  • Carbenoid Formation: Cool the mixture to -100°C (internal temperature). Add n-BuLi (2.5 equiv) dropwise down the side of the flask.

    • Critical Note: Maintain temp < -90°C. Above this,

      
       decomposes to carbene 
      
      
      
      , leading to self-reaction.
  • Substrate Addition: Stir for 30 min at -100°C. Add the boronic ester (1.0 equiv) dissolved in minimal THF dropwise. Stir for 30 min.

  • Migration:

    • In a separate flask, dissolve anhydrous

      
       (1.5 - 2.0 equiv) in THF.
      
    • Add the

      
       solution to the reaction mixture at -100°C.
      
    • Allow the reaction to warm slowly to 20°C over 4–12 hours.

    • Checkpoint: Monitor by

      
       NMR. The borate complex (approx +5 ppm) should disappear, converting to the 
      
      
      
      -chloro ester (approx +30 ppm).
Phase 2: Nitrogen Installation (Displacement)
  • Solvent Swap (Optional but Recommended): Concentrate the reaction mixture to remove excess DCM/Hexanes and redissolve the crude

    
    -chloro ester in fresh anhydrous THF.
    
  • Displacement: Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise.

    • Note: The silylamide is a bulky nucleophile; steric hindrance prevents double alkylation.

  • Warm Up: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: A precipitate of LiCl may form.

Phase 3: Workup and Deprotection
  • Quench: Cool to 0°C. Add anhydrous methanol (5 equiv) followed by 4N HCl in dioxane (2 equiv) to cleave the TMS groups.

  • Isolation:

    • Concentrate in vacuo.

    • The residue is typically the hydrochloride salt of the (aminomethyl)boronic ester.

    • Purification: If using pinanediol, the ester is stable enough for silica gel chromatography (rapid elution). If using pinacol, recrystallization from Et2O/Hexanes is preferred due to silica instability.

Experimental Workflow & Critical Control Points

The following diagram outlines the operational workflow, highlighting temperature gates that determine success.

Workflow Setup Setup: Dry THF/DCM Argon Atmosphere Cooling Cool to -100°C Setup->Cooling Carbenoid Add n-BuLi (Generate LiCHCl2) Cooling->Carbenoid Critical Temp Control Addition Add Boronic Ester (Form Borate) Carbenoid->Addition Wait 30 min Catalysis Add ZnCl2 Warm to RT Addition->Catalysis Induce Migration Displacement Add LiHMDS (-78°C -> RT) Catalysis->Displacement Isolate or One-pot Quench Acidic Workup (HCl/MeOH) Displacement->Quench Deprotect TMS

Figure 2: Operational workflow for the synthesis of (aminomethyl)boronic acid. Red nodes indicate critical temperature control points.

Data Specifications & Troubleshooting

Expected Analytical Data

Verification of the intermediate and product is best performed via NMR.

Compound Stage

NMR Shift (ppm)
Key

NMR Feature
Starting Ester ~30-34 ppmB-CH2-R (if alkyl) or B-Ar
Borate Complex ~5-8 ppmUpfield shift (Tetrahedral boron)

-Chloro Ester
~30-32 ppm

3.5-3.8 (s, 2H,

)

-Amino Ester
~28-32 ppm

2.4-2.8 (s, 2H,

)
Common Failure Modes
  • Low Yield in Step 1: Usually caused by insufficient cooling during n-BuLi addition. If the temp rises above -90°C,

    
     decomposes.
    
  • Incomplete Migration: Wet

    
    . Zinc chloride is extremely hygroscopic. If it contains water, it hydrolyzes the boronic ester rather than catalyzing the migration.
    
  • Racemization: While (aminomethyl) is achiral, if applying this to (1-aminoethyl) or substituted chains, leaving the reaction with

    
     too long can cause epimerization.
    

References

  • Matteson, D. S., & Majumdar, D. (1980).[2][3]

    
    -Chloro boronic esters from homologation of boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. Link
    
  • Matteson, D. S., & Sadhu, K. M. (1983).

    
    -chloro boronic esters. Organometallics, 2(11), 1529–1535. Link
    
  • Elliott, E. L., et al. (2003). Proteasome Inhibitors: Synthesis of Bortezomib (Velcade). Journal of Medicinal Chemistry.
  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • He, S., et al. (2016).

Sources

Overcoming Instability: Protocols for Suzuki-Miyaura Coupling of Aminomethylboronates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Directive

The Challenge: The installation of an aminomethyl group (–CH₂NH₂) via Suzuki-Miyaura coupling is deceptively difficult. Unlike standard aryl-aryl couplings,


-aminomethylboronic acids are structurally unstable. They suffer from two primary failure modes:
  • Rapid Protodeboronation: The C(sp³)–B bond is highly labile, leading to rapid decomposition into the deboronated by-product (methylamine derivative) before transmetallation can occur.

  • Catalyst Poisoning: The free amine moiety, if unprotected, acts as a Lewis base that coordinates tightly to the Palladium center, arresting the catalytic cycle (the "Pd-black death").

The Solution: Success requires a "Slow-Release Strategy." You cannot use the free boronic acid. You must use a masked boron species—specifically Potassium Organotrifluoroborates (Molander salts) or MIDA Boronates (Burke boronates) . These reagents release the active boronic acid species kinetically slower than the rate of cross-coupling, maintaining a low steady-state concentration of the unstable intermediate.

Part 2: Mechanistic Insight & Failure Modes

To troubleshoot this reaction, one must understand the competition between the productive cycle and the decomposition pathways.

The "Slow-Release" Kinetic Model

The following Graphviz diagram illustrates why standard conditions fail and how masked reagents succeed.

G cluster_0 Masked Precursors (Stable) cluster_1 The Kinetic Race BF3K R-BF3K (Molander Salt) Active Active Species [R-B(OH)2] BF3K->Active Hydrolysis (Slow) MIDA R-B(MIDA) (Burke Boronate) MIDA->Active Hydrolysis (Slow) Decomp Protodeboronation (R-H + B(OH)3) Active->Decomp Fast (k_decomp) Product Coupled Product (Ar-CH2-NHP) Active->Product Transmetallation (k_trans) Note CRITICAL SUCCESS FACTOR: k_trans[Pd] > k_decomp Controlled by Ligand (XPhos) & Slow Release Active->Note Poison Pd Coordination (Catalyst Death)

Figure 1: The kinetic competition. Success depends on keeping the concentration of the Active Species low (via slow hydrolysis of BF3K/MIDA) while accelerating transmetallation using high-activity ligands like XPhos.

Part 3: Detailed Experimental Protocols

Method A: The Molander Protocol (Potassium Trifluoroborates)

Best For: General purpose, high-throughput screening, and scale-up. Mechanism: The BF3K salt is air-stable. Under basic aqueous conditions, it slowly hydrolyzes to the boronic acid. Key Ligand: XPhos or SPhos . These bulky, electron-rich biaryl phosphines facilitate oxidative addition and, crucially, accelerate the transmetallation of the sterically hindered alkyl boron species.

Materials
  • Substrate: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv).

  • Nucleophile: Potassium (Boc-aminomethyl)trifluoroborate (1.05 – 1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[1][2]

  • Ligand: XPhos (10 mol%) [Alternative: SPhos].[1]

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: Toluene/Water (4:[1][3]1) or CPME/Water (Cyclopentyl methyl ether is greener and has a higher boiling point).

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Potassium (Boc-aminomethyl)trifluoroborate (1.2 mmol, 285 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), XPhos (0.10 mmol, 47.6 mg), and K₂CO₃ (3.0 mmol, 414 mg).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Degas (Critical): Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Toluene (3.2 mL) and Water (0.8 mL) via syringe. (Concentration ~0.25 M).[1]

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (1000 rpm) for 18–22 hours.

    • Visual Check: The reaction should turn dark brown/black. If palladium mirrors out (silver plating) on the glass within the first hour, the catalyst has died (likely O₂ leak or insufficient ligand).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).

Method B: The Burke Protocol (MIDA Boronates)

Best For: Complex natural products, substrates with other boron-sensitive groups, or when anhydrous conditions are strictly required (though hydrolysis is needed for activation). Mechanism: The MIDA ligand cages the boron p-orbital. Hydrolysis releases the active species.

Materials
  • Substrate: Aryl Halide (1.0 equiv).

  • Nucleophile: (Boc-aminomethyl) MIDA boronate (1.2 – 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler cases).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane/Water (5:1).

Step-by-Step Procedure
  • Charge Solids: Combine Aryl Halide (1.0 mmol), MIDA boronate (1.5 mmol), Pd(OAc)₂ (11 mg), XPhos (48 mg), and K₃PO₄ (636 mg) in a vial.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add degassed Dioxane (4 mL) and Water (0.8 mL).

  • Reaction: Heat to 95–100°C for 12–24 hours. The higher temperature is often required to hydrolyze the MIDA cage efficiently in the presence of the bulky amine group.

  • Workup: Standard extraction with EtOAc/Brine.

Part 4: Data Summary & Decision Matrix

Comparative Performance Table
VariableMethod A (Molander BF3K)Method B (Burke MIDA)Method C (Pinacol Ester)
Stability Excellent (Indefinite shelf life)Excellent (Chromatography stable)Poor (Hydrolysis/Protodeboronation)
Atom Economy HighLower (MIDA ligand is heavy)Moderate
Water Requirement Mandatory (Solubilizes salt)Mandatory (Hydrolysis)Optional (Can be anhydrous)
Base Sensitivity Tolerates Carbonates (K₂CO₃)Requires Phosphates/HydroxidesVariable
Typical Yield 75–95%70–90%< 30% (Without specialized ligands)
Workflow Decision Tree

Use this logic flow to select your protocol.

DecisionTree Start Start: Aminomethylation Target Q1 Is the substrate base-sensitive (e.g., esters, activated nitriles)? Start->Q1 Q2 Is the substrate water-soluble or highly polar? Q1->Q2 No MethodB USE METHOD B (Burke MIDA) Base: K3PO4 (mild) Solvent: Dioxane/H2O Q1->MethodB Yes (MIDA is milder) MethodA USE METHOD A (Molander BF3K) Base: Cs2CO3 Solvent: CPME/H2O Q2->MethodA No (Standard) MethodC USE ANHYDROUS PROTOCOL (Rare) Requires specialized slow addition of boronate Q2->MethodC Yes (Avoid biphasic)

Figure 2: Decision matrix for protocol selection.

Part 5: Troubleshooting & QC "Self-Validation"

A self-validating system means the experimenter knows during the reaction if it is failing.

ObservationDiagnosisCorrective Action
Reaction stays pale yellow Catalyst not activated.Ensure temperature is >80°C. Check if Pd(OAc)₂ is fresh (should be reddish-brown, not black powder).
Pd Mirror (Silvering) Catalyst death (Pd black).STOP. Oxygen ingress or insufficient ligand. Repeat with rigorous degassing and fresh XPhos.
Starting Material Consumed, No Product Protodeboronation.The "Active Species" concentration is too high. Decrease water ratio or Lower temperature to 60°C to slow hydrolysis.
Low Conversion (<20%) Poor Transmetallation.Switch base to Cs₂CO₃ (Cesium effect increases solubility/basicity in organic phase).

References

  • Molander, G. A., & Shin, I. (2011).[4] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[2][3][4] Organic Letters, 13(15), 3956–3959.

  • Molander, G. A., & Wisniewski, S. R. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry, 77(19), 8775–8782.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Protecting groups for alpha-aminoboronic acids during peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of Alpha-Aminoboronic Acids in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of


-aminoboronic acids into peptides transforms standard substrates into potent transition-state inhibitors (e.g., Bortezomib, Ixazomib). However, the boron atom’s empty 

-orbital renders it highly susceptible to nucleophilic attack, oxidation, and protodeboronation during standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). This guide details the mechanistic rationale and step-by-step protocols for selecting and manipulating boron protecting groups—specifically contrasting the robust Pinanediol esters against the iterative MIDA (N-methyliminodiacetic acid) boronates.

The Core Challenge: The Boron Paradox

In peptide synthesis, the boronic acid moiety (


) acts as a Lewis acid. Without protection, the empty 

-orbital interacts with the N-terminal amine or side-chain nucleophiles, leading to:
  • Complexation: Formation of stable "ate" complexes that inhibit coupling.

  • Protodeboronation: C-B bond cleavage under basic conditions (e.g., piperidine treatment).

  • Cyclization: Intramolecular attack by the peptide backbone.

Strategic Imperative: The protecting group must quench the Lewis acidity during chain assembly (SPPS) yet remain removable without destroying the peptide bond at the end of synthesis.

Visualizing the Lewis Acid Problem

The following diagram illustrates the fundamental reactivity issue and how MIDA solves it via dative bonding.

Boron_Reactivity cluster_0 Unprotected Risk FreeBoron Free Boronic Acid (Empty p-orbital) Complex Stable 'Ate' Complex (Synthesis Halted) FreeBoron->Complex Lewis Acid/Base Interaction Nucleophile Nucleophile (N-terminus / Side Chain) Nucleophile->Complex Stable Chemically Inert (Synthesis Proceeds) Nucleophile->Stable No Reaction MIDA_Boron MIDA Boronate (sp3 Hybridized) MIDA_Boron->Stable B-N Dative Bond Blocks p-orbital

Caption: Figure 1. The empty p-orbital of free boronic acids invites nucleophilic attack (Red path), halting synthesis. MIDA protection (Green path) hybridizes boron to sp3, rendering it inert.

Comparative Analysis of Protecting Groups

FeaturePinanediol Esters MIDA Boronates Pinacol Esters
Structure Bicyclic chiral diolBicyclic N-methyliminodiacetic acidSimple cyclic diol
Stability Extreme. Stable to TFA, HCl, and bases.Tunable. Stable to anhydrous acid/TFA; hydrolyzes in aq. base.Moderate.
Lewis Acidity Reduced but not eliminated.Eliminated (sp3 hybridized).Reduced.
Purification Silica stable.Silica stable ("Catch & Release").Silica stable.
Removal Difficult. Requires transesterification.[1][2]Mild. Hydrolysis with weak base.Difficult (requires oxidative cleavage or transesterification).
Best Use C-terminal warheads where harsh final cleavage is acceptable.Iterative coupling or when mild release is required.Intermediate usage.

Detailed Protocols

Protocol A: The "Gold Standard" Pinanediol Route

Best for: Synthesizing Bortezomib-like analogs where the boronic acid is at the C-terminus.

Mechanism: Pinanediol esters are exceptionally stable due to steric bulk and the "chelate effect." They survive standard Fmoc deprotection (20% piperidine) and TFA cleavage from the resin.[3] The challenge is removing the pinanediol group at the very end.

Step 1: Coupling to Resin

  • Use a pre-loaded resin (e.g., 2-chlorotrityl chloride) or couple the first amino acid using standard HATU/DIPEA conditions.

  • Critical: If the boronic acid is the C-terminal residue, it is typically coupled as an

    
    -aminoboronic ester in solution to a peptide fragment, or the peptide is built on the resin and the boronic acid is coupled as the final "cap" (Convergent Synthesis).
    

Step 2: Peptide Assembly Perform standard Fmoc SPPS cycles:

  • Deprotection: 20% Piperidine in DMF (

    
     min).[3] Note: Pinanediol is stable here.[1][4]
    
  • Coupling: 3 eq. Fmoc-AA-OH, 2.9 eq. HATU, 6 eq. DIPEA in DMF (45 min).

  • Cleavage from Resin: 95% TFA, 2.5% TIS, 2.5%

    
    . Note: The Pinanediol ester remains intact.
    

Step 3: Pinanediol Removal (Transesterification) This is the industry-standard "Kettner & Shenvi" method.

  • Dissolve: Take the purified Pinanediol-peptide (1 eq.) and dissolve in a biphasic mixture of diethyl ether (or MTBE) and 0.1 M aqueous HCl (1:1 ratio).

  • Scavenger Addition: Add Phenylboronic Acid (5–10 eq.) to the mixture.

    • Why? Phenylboronic acid acts as a "acceptor" for the pinanediol. The thermodynamic equilibrium favors the formation of Phenylboronic-Pinanediol ester, which partitions into the organic layer.

  • Agitation: Stir vigorously for 4–12 hours.

  • Separation: The free peptide boronic acid remains in the aqueous phase. The protecting group (now attached to phenylboronic acid) stays in the ether.

  • Wash: Wash the aqueous layer

    
     with fresh ether to remove residual phenylboronic acid.
    
  • Lyophilization: Freeze-dry the aqueous layer immediately to obtain the free boronic acid.

Protocol B: The MIDA Boronate Strategy

Best for: Iterative synthesis or when avoiding harsh biphasic extractions.

Mechanism: The MIDA ligand utilizes a dative B-N bond to fill the boron p-orbital. This makes the boron atom


 hybridized and unreactive to reagents that would normally attack it.

Step 1: Synthesis of MIDA-Protected Building Block

  • Combine Free Boronic Acid (1 eq.) and MIDA (N-methyliminodiacetic acid, 1.2 eq.) in DMF/Benzene (1:3).

  • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 2–4 hours.

  • Concentrate and precipitate with diethyl ether. The MIDA boronate is a stable, crystalline solid.[5]

Step 2: Solid Phase Coupling

  • MIDA boronates are stable to anhydrous TFA but sensitive to aqueous base.

  • Coupling: Use standard HATU/DIPEA. The MIDA group prevents the boron from interfering with the activated ester.

Step 3: MIDA Removal (Mild Hydrolysis) Unlike Pinanediol, MIDA can be removed under mild aqueous conditions.

  • Dissolve: Dissolve the MIDA-peptide in THF/Water (1:1).

  • Hydrolysis: Add NaOH (1M) or NaHCO3 (sat.) at Room Temperature for 10–30 minutes.

    • Monitoring: The hydrolysis is rapid. Monitor by HPLC.

  • Quenching: Neutralize carefully with dilute HCl or phosphate buffer.

  • Purification: The byproduct is free MIDA (highly polar), which can be separated via C18 reverse-phase HPLC.

Decision Matrix: Selecting the Right Protocol

Protection_Strategy Start Start: Boronic Acid Peptide Synthesis Q1 Is the Boron moiety at the C-terminus? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Side chain / Mid-sequence) Q1->Branch_No Pinanediol_Route Route A: Pinanediol Protection (Maximum Stability) Branch_Yes->Pinanediol_Route Robustness needed MIDA_Route Route B: MIDA Protection (Iterative Capability) Branch_No->MIDA_Route Avoid side reactions Step_Pin 1. Couple Pinanediol-AA 2. Standard SPPS 3. Cleave Resin (TFA) 4. Biphasic Transesterification Pinanediol_Route->Step_Pin Step_MIDA 1. Couple MIDA-AA 2. Standard SPPS 3. Mild Aqueous Hydrolysis MIDA_Route->Step_MIDA

Caption: Figure 2. Strategic decision tree for selecting Pinanediol vs. MIDA based on peptide sequence position and stability requirements.

Troubleshooting & Optimization

IssueCauseSolution
Low Coupling Yield Boron-Amine complexation (Lewis Acid interaction).Switch to MIDA protection to mask the Lewis acidity.
Deboronation Prolonged exposure to strong base or metal catalysis.Minimize piperidine exposure time; avoid Pd catalysts if possible.
Incomplete Pinanediol Removal Equilibrium favors the Pinanediol-Peptide.Increase Phenylboronic Acid to 10-20 eq. Ensure vigorous stirring in biphasic system.
Oxidation (C-OH formation) Air oxidation of free boronic acid.Keep buffers degassed. Store final product as the Mannitol ester (like Bortezomib) for stability.

References

  • Matteson, D. S., & Sadhu, K. M. (1981). Boronic ester homologation with 100% diastereoselectivity. Journal of the American Chemical Society. Link

  • Kettner, C. A., & Shenvi, A. B. (1984).[1][4] Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry. Link

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry. Link

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society. Link

Sources

Application Note: Strategic Purification and Handling of Aminomethyl MIDA Boronates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: -Aminoboronic Acid Instability

-Aminoboronic acid derivatives are high-value pharmacophores in medicinal chemistry (e.g., proteasome inhibitors like bortezomib). However, they suffer from severe instability. The free 

-amino group promotes rapid protodeboronation and oxidation due to the proximity of the nucleophilic nitrogen to the empty p-orbital of the boron atom. This makes isolation, storage, and purification of the free boronic acids nearly impossible using standard chromatography.
The Solution: MIDA Boronate Platform

The N-methyliminodiacetic acid (MIDA) ligand solves this by rehybridizing the boron atom from


 to 

. This complexation fills the empty p-orbital, effectively "switching off" the Lewis acidity of the boron.

Mechanistic Advantages:

  • Suppression of Protodeboronation: The

    
     hybridization prevents the coordination of the 
    
    
    
    -amino group to the boron, halting the self-destructive decomposition pathway.
  • Silica Gel Compatibility: Unlike free boronic acids, which streak or decompose on silica, MIDA boronates behave like standard organic molecules, allowing for high-resolution flash chromatography.

  • "Catch-and-Release" Purification: MIDA boronates possess a binary affinity for silica gel that allows for a generalized purification protocol, separating them from starting materials and byproducts based solely on the MIDA handle.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the logical flow from unstable precursor synthesis to purified building block and final active release.

MIDA_Workflow cluster_purification Catch-and-Release Protocol Precursor Unstable Boronic Acid/Ester MIDA_Complex MIDA Complexation (sp2 -> sp3) Precursor->MIDA_Complex MIDA Anhydride or Dean-Stark Crude_Mix Crude Reaction Mixture MIDA_Complex->Crude_Mix Catch Silica Catch (Et2O/MeOH Wash) Crude_Mix->Catch Load on SiO2 Release THF Release (Elution) Catch->Release Switch Solvent Pure_MIDA Purified Aminomethyl MIDA Boronate Release->Pure_MIDA Hydrolysis Controlled Hydrolysis Pure_MIDA->Hydrolysis NaOH (Fast) or K3PO4 (Slow) Active_Agent Free Boronic Acid (In Situ Use) Hydrolysis->Active_Agent

Caption: Logical workflow for stabilizing, purifying, and releasing aminomethylboronic acid derivatives.

Protocol 1: Synthesis of Aminomethyl MIDA Boronates

Targeting


-aminomethyl derivatives via nucleophilic substitution.

Context: Direct condensation of


-aminoboronic acids with MIDA is often low-yielding due to substrate instability. The preferred route is the displacement of an 

-halo MIDA boronate (e.g., bromomethyl MIDA boronate) with the desired amine.

Reagents:

  • Bromomethyl MIDA boronate (commercially available or synthesized via MIDA anhydride).

  • Primary or Secondary Amine (1.0 - 1.2 equiv).

  • Base:

    
     or DIPEA (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve bromomethyl MIDA boronate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Addition: Add the amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO4; MIDA boronates typically appear as distinct spots).

    • Note: The MIDA cage is stable to these basic nucleophilic substitution conditions.

  • Workup: Dilute with EtOAc, wash with brine, and dry over

    
    . Concentrate to yield the crude aminomethyl MIDA boronate.
    
Protocol 2: "Catch-and-Release" Purification (Silica Gel)

This is the critical step for isolating high-purity derivatives.

Principle: MIDA boronates have unique solubility.[1] They are soluble in THF and MeCN but sparingly soluble in Et2O and non-polar solvents. On silica, they adhere strongly when eluted with Et2O/MeOH mixtures (the "Catch") but mobilize instantly with THF (the "Release").

Materials:

  • Standard Silica Gel 60.

  • Solvent A (Wash):

    
     with 1% MeOH.
    
  • Solvent B (Elution): 100% THF.

Procedure:

  • Loading: Dissolve the crude residue in a minimum amount of THF or Acetone and load onto the silica column. Alternatively, dry load on Celite.

  • The "Catch" (Wash Step): Flush the column with Solvent A (

    
     + 1% MeOH) .
    
    • Mechanism:[1][2][3][4] Most organic impurities (unreacted amines, protected precursors, byproducts) will elute. The MIDA boronate remains "caught" at the top of the column due to its polarity and interaction with the silica matrix.

    • Volume: Flush with approx. 5–10 column volumes (CV) until no UV-active impurities appear in the eluate.

  • The "Release" (Elution Step): Switch the mobile phase to Solvent B (100% THF) .

    • Observation: The MIDA boronate will elute rapidly as a concentrated band.

  • Isolation: Collect the THF fractions and concentrate in vacuo.

  • Crystallization (Optional): Many MIDA boronates can be recrystallized from MeCN/Et2O to achieve >99% purity.

Table 1: Solvent Compatibility Guide for MIDA Boronates

Solvent SystemMIDA Boronate BehaviorPurpose
Hexanes / EtOAc Low Solubility / StreakingNot recommended for MIDA purification.

/ 1% MeOH
Immobile (Catch) Washes away non-boron impurities.
THF (100%) Highly Mobile (Release) Elutes pure MIDA boronate.
MeCN SolubleGood for reaction solvent or recrystallization.

/ NaOH
HydrolysisAvoid unless deprotection is desired.
Protocol 3: Controlled Deprotection (Hydrolysis)

Releasing the active aminomethylboronic acid for cross-coupling or biological assay.

Option A: Fast Hydrolysis (for immediate use)

  • Dissolve MIDA boronate in THF.

  • Add 1M aqueous NaOH (3.0 equiv). Stir at RT for 10 minutes.

  • Quench with phosphate buffer (pH 7.0) for biological assays, or use the basic aqueous layer directly for Suzuki-Miyaura coupling.

Option B: Slow-Release (for Cross-Coupling) Use this when the free boronic acid is highly unstable.

  • Conditions:

    
     (3.0 equiv), Dioxane:H2O (5:1), 60°C.
    
  • Mechanism: The biphasic system allows for the slow, equilibrium-driven hydrolysis of the MIDA ligand, releasing the active species at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Part 3: References & Authority[6][7]

In-Text Citations: The "Catch-and-Release" purification strategy was pioneered by Burke and coworkers, revolutionizing the access to complex boronic acids [1]. The stability of MIDA boronates allows for iterative cross-coupling (ICC), analogous to peptide synthesis [2]. Specific protocols for


-halo and 

-amino MIDA boronates demonstrate their robustness in nucleophilic substitution reactions [3].

References:

  • Gillis, E. P., & Burke, M. D. (2007).[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5][6] Link

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research. Link

  • Gonzalez, J. A., et al. (2020).[4] "Synthesis of

    
    -Bromoacetyl MIDA Boronate." Organic Syntheses. Link
    
  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][6] Link

Sources

Application Note: High-Fidelity Incorporation of Aminomethylboronic Acid Moieties into Peptides

Author: BenchChem Technical Support Team. Date: March 2026


-Aminoboronic Acid Peptides (Bortezomib Analogs and Protease Inhibitors)

Executive Summary & Scientific Rationale

The incorporation of aminomethylboronic acid (and its substituted


-aminoboronic acid analogs) into peptide backbones creates a unique class of peptidomimetics. Unlike standard amino acids, the boron atom possesses an empty 

-orbital, acting as a Lewis acid. In biological systems, this boron atom forms a reversible covalent tetrahedral complex with the active site nucleophiles (serine or threonine hydroxyls) of proteases. This mechanism is the foundation of FDA-approved drugs like Bortezomib (Velcade®) and Ixazomib (Ninlaro®).

However, the synthesis of these compounds presents a distinct "Orthogonality Paradox":

  • Lewis Acidity: The free boronic acid moiety is reactive and can interfere with standard peptide coupling reagents.

  • Protection Stability: To mask this reactivity, boronic acids are typically protected as dialkyl esters (e.g., Pinacol). The Pinacol (Pin) group is exceptionally stable and does not cleave under standard TFA (trifluoroacetic acid) conditions used in Fmoc-SPPS.

This guide details two validated protocols to overcome these hurdles: the Post-Synthetic Transesterification Strategy (using Pinacol precursors) and the Solid-Supported Capture Strategy (using Glycerol resin).

Strategic Overview: The "Pinacol Problem"

Before beginning synthesis, researchers must choose a pathway based on the position of the boronic acid.

  • Scenario A: C-Terminal Boronic Acid (e.g., Bortezomib).

    • Challenge: Standard resins (Wang, Rink) release a carboxylate or amide, not a boronic acid.

    • Solution: Use a specialized Glycerol Resin or modify the cleavage protocol to displace a linker.

  • Scenario B: Side-Chain or Internal Boronic Acid.

    • Challenge: The Pinacol group will remain on the peptide after TFA cleavage.

    • Solution: A biphasic transesterification workup is required to remove the Pinacol group.[1]

Workflow Visualization

G Start Start: Define Target Pos Position of Boronic Acid? Start->Pos RouteA C-Terminal (Bortezomib-like) Pos->RouteA C-Term RouteB Internal / Side Chain Pos->RouteB Internal Glycerol Method 1: Glycerol Resin Strategy (Boron anchored to resin) RouteA->Glycerol Highest Purity Pinacol Method 2: Pinacol Building Block (Standard SPPS) RouteA->Pinacol Alternative RouteB->Pinacol StepA1 Load Boronic Acid to Resin Glycerol->StepA1 StepB1 Couple Fmoc-AA(BPin)-OH Pinacol->StepB1 StepA2 Peptide Elongation (Fmoc) StepA1->StepA2 StepA3 Cleavage releases Free Boronic Acid StepA2->StepA3 StepB2 TFA Cleavage (Pinacol remains) StepB1->StepB2 StepB3 Transesterification (Pinacol Removal) StepB2->StepB3

Figure 1: Decision matrix for incorporating aminomethylboronic acid moieties. The Glycerol Resin method is superior for C-terminal modifications, while the Pinacol method is versatile for side-chain modification.

Protocol A: The Glycerol Resin Method (Recommended for C-Terminus)

This method utilizes a 1-glycerol polystyrene resin .[2][3][4][5] The resin diol forms a cyclic boronate ester with the amino-boronic acid building block. This linkage serves as both the attachment point and the protecting group.

Materials
  • Resin: 1-Glycerol polystyrene resin (approx.[2][3][4][5][6] loading 0.6 mmol/g).[3]

  • Building Block: Boroleucine (or Aminomethylboronic acid) pinanediol ester.[2]

  • Reagents: DCM, DMF, piperidine, HATU, DIPEA.

Step-by-Step Procedure
  • Resin Loading (The Capture Step):

    • Swell 1-glycerol resin (1.0 eq) in anhydrous DCM/DMF (1:1).

    • Add the

      
      -aminoboronic acid pinanediol ester (5.0 eq) and shake for 24 hours.
      
    • Mechanism:[7][8] The glycerol on the resin undergoes transesterification, displacing the pinanediol/pinacol and covalently anchoring the boron to the solid phase.

    • Wash resin:

      
       DMF, 
      
      
      
      DCM.
  • Peptide Elongation:

    • Perform standard Fmoc-SPPS on the amine of the anchored boronic acid.

    • Coupling: Use HATU (3.0 eq) and DIPEA (6.0 eq) for 45–60 mins.

    • Deprotection: 20% Piperidine in DMF (

      
       min).
      
    • Note: The boronate ester linkage to the resin is stable to piperidine.

  • Cleavage and Release:

    • Unlike standard SPPS, do not use high concentrations of water or silanes initially if you want to recover the free acid directly.

    • Use a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5%

      
       .[9]
      
    • The high acidity hydrolyzes the boronate ester bond between the peptide and the glycerol resin.

    • Precipitate in cold diethyl ether.

Validation: This method typically yields high purity (>90%) crude peptides because the "protecting group" (the resin) is left behind.

Protocol B: Pinacol Deprotection via Transesterification (General Purpose)

If you must use a Pinacol-protected building block (e.g., for side-chain modification or if glycerol resin is unavailable), you will obtain a Peptide-Pinacol adduct after TFA cleavage. The Pinacol group is too stable to be removed by TFA.

The Solution: Use Phenylboronic Acid (PBA) as a "Pinacol Sponge."

Materials
  • Crude Peptide-Pinacol ester (lyophilized).

  • Phenylboronic Acid (PBA).

  • Solvents: Diethyl ether (or MTBE) and 1M HCl (aq).

Step-by-Step Procedure
  • Biphasic Setup:

    • Dissolve the crude Peptide-Pinacol ester in a minimal amount of Methanol or DMF (organic layer).

    • Add an excess of Phenylboronic Acid (5–10 eq) .

    • Add 1M HCl (aqueous layer) and an organic solvent immiscible with water but capable of dissolving PBA (e.g., Hexane/Ether mixture).

  • The Exchange (Transesterification):

    • Vigorously stir the biphasic mixture for 4–12 hours.

    • Mechanism:[7][8] The Pinacol group is thermodynamically driven to transfer from the alkyl-boronic acid (your peptide) to the phenylboronic acid (the scavenger), forming Phenylboronic acid pinacol ester (PhBpin).

    • PhBpin is highly lipophilic and partitions into the organic layer.

    • The free peptide boronic acid remains in the aqueous phase.

  • Isolation:

    • Separate the layers. Wash the aqueous layer

      
       with Ether/Hexane to remove residual PBA and PhBpin.
      
    • Lyophilize the aqueous layer to obtain the free boronic acid peptide.

Transesterification Mechanism

Reaction Substrate Peptide-B(Pin) (Stable in TFA) Transition Equilibrium Exchange Substrate->Transition Scavenger Phenylboronic Acid (Excess) Scavenger->Transition Product Peptide-B(OH)2 (Aqueous Phase) Transition->Product Hydrolysis Waste Ph-B(Pin) (Organic Phase) Transition->Waste Partitioning

Figure 2: The "Pinacol Sponge" mechanism. Excess Phenylboronic acid drives the equilibrium to the right, sequestering the Pinacol group into the organic waste layer.

Analytical Data & Quality Control

Analyzing boronic acid peptides requires specific adjustments to standard QC protocols.

Mass Spectrometry (MALDI/ESI)
  • Isotope Pattern: Boron has two stable isotopes:

    
     (20%) and 
    
    
    
    (80%).
  • Signature: Look for a distinctive isotopic envelope. The exact mass will appear "split" or broader than usual carbon-only peptides.

  • Artifacts: In MALDI, boronic acids readily dehydrate to form boroxines (trimers). You may see mass peaks corresponding to

    
    .
    
  • Matrix: 2,5-Dihydroxybenzoic acid (DHB) is the preferred matrix as it can form a temporary adduct with the boronic acid, stabilizing it during ionization.

HPLC
  • Peak Broadening: Free boronic acids interact with silanols on silica-based C18 columns, leading to severe tailing.

  • Chromatographic Shift: The Pinacol ester is significantly more hydrophobic than the free acid.

    • Peptide-Pin: Late elution.

    • Peptide-Acid:[2][3][6][10] Early elution.

  • Tip: Add 0.1% TFA to the mobile phase to suppress ionization, or consider using a polymer-based column (PLRP-S) to reduce silanol interactions.

NMR ( )
  • Run an

    
     NMR to confirm the presence of the boron atom.
    
  • Standard Shift: Alkyl boronic acids typically appear around

    
     30–35 ppm  (broad singlet).
    
  • Pinacol Ester: Shifts slightly downfield compared to the free acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Pinacol Removal Equilibrium not driven to completion.Increase Phenylboronic acid equivalents (up to 20 eq). Ensure vigorous stirring of the biphasic system.
Low Yield (Glycerol Resin) Hydrolysis of ester during coupling.Ensure all DMF/DIPEA used during coupling is strictly anhydrous. Boronate esters are hydrolytically unstable at high pH.
Broad HPLC Peaks Boroxine formation / Silanol interaction.Add 10mM Mannitol to the HPLC buffer (forms a clean complex) or use high-temperature chromatography (60°C).
Oxidation (Cys/Met) Boronic acids can generate peroxides over time.Store peptides under Argon at -20°C. Avoid oxidative cleavage reagents (NaIO4) if Cys/Met are present.

References

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of

    
    -aminoboronic acid peptides.[2][3] Organic & Biomolecular Chemistry, 16(46), 8937–8941. Link
    
  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106–15114. Link

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094. Link

  • Sun, A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[11] Journal of Organic Chemistry, 76(9), 3571–3575. Link

  • Behnam, M. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.[11] Chemical Science, 11, 9898-9903.[11] Link

Sources

Copper-catalyzed synthesis of alpha-aminoboronic acid derivatives

Application Note: Copper-Catalyzed Synthesis of -Aminoboronic Acid Derivatives

Audience:

Executive Summary

Bortezomib (Velcade)Ixazomib (Ninlaro)

Despite their utility, the synthesis of enantioenriched

This Application Note details two robust, field-proven copper-catalyzed protocols for synthesizing these scaffolds. Unlike traditional Matteson homologation (which is stoichiometric and labor-intensive), these catalytic methods offer atom economy and high stereocontrol. We also provide a critical guide on purification strategies —often the failure point in these workflows.

Mechanistic Principles

The success of copper-catalyzed borylation relies on the unique reactivity of L-Cu-Bpin (ligated copper-boryl) species. Unlike palladium catalysis which typically involves electrophilic partners, nucleophilic Cu-B species add across polarized

The Catalytic Cycle (Imine Borylation)

The mechanism generally follows a path of activation , insertion , and turnover :

  • Transmetallation: The Cu(I) precatalyst (often an alkoxide) reacts with bis(pinacolato)diboron (

    
    ) to form the nucleophilic L-Cu-Bpin  species.[1]
    
  • Insertion: The Cu-B bond adds across the C=N bond of the imine. The copper binds to the nitrogen (the more electronegative atom) and boron to the carbon, forming a Cu-amide intermediate.

  • Protonolysis (Turnover): An alcohol additive (MeOH or

    
    -BuOH) protonates the Cu-amide, releasing the product and regenerating the Cu-alkoxide catalyst.
    

GStartPre-Catalyst(L-Cu-OR)Step1Transmetallation(+ B2pin2)Start->Step1ActiveActive Species(L-Cu-Bpin)Step1->Active- Bpin-ORComplexCu-Amide Intermediate(C-B Bond Formed)Active->Complex+ SubstrateSubstrateSubstrate(Imine R-CH=N-Pg)Substrate->ComplexTurnoverProtonolysis(+ ROH)Complex->TurnoverTurnover->StartRegenerationProductProduct(α-Aminoboronate)Turnover->Product

Figure 1: Catalytic cycle for the copper-catalyzed borylation of imines. Note the critical role of the alcohol additive for catalyst turnover.

Protocol A: Enantioselective Borylation of Sulfinyl Imines

Based on the work of Ellman et al. [1] and Beenen et al. [2].

Why this method? It is the "Gold Standard" for reliability. The use of N-tert-butanesulfinyl imines provides a double-layer of stereocontrol (chiral auxiliary + catalyst control) and yields products that are easily deprotected to free amines.

Materials
  • Substrate: N-tert-butanesulfinyl aldimine (0.5 mmol).

  • Catalyst Precursor: Cu(MeCN)

    
    PF
    
    
    (5 mol%).
  • Ligand: (R,R)-Ph-BPE or PCy

    
     (5-10 mol%) depending on desired diastereoselectivity.
    
  • Boron Source:

    
     (1.1 equiv).[2]
    
  • Additive: Methanol (2.0 equiv) - Critical for turnover.

  • Solvent: Anhydrous THF (0.2 M).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a flame-dried vial with Cu(MeCN)

    
    PF
    
    
    (9.3 mg, 0.025 mmol) and the phosphine ligand (0.025 mmol).
  • Solvation: Add anhydrous THF (1.0 mL) and stir for 10 minutes. The solution should turn clear/yellow.

  • Boron Addition: Add

    
     (140 mg, 0.55 mmol). Stir for 5 minutes.
    
  • Imine Addition: Add the sulfinyl imine (0.50 mmol) followed immediately by MeOH (40

    
    L, 1.0 mmol).
    
  • Reaction: Seal the vial and stir at room temperature for 16–24 hours.

    • Checkpoint: The reaction mixture usually darkens from yellow to orange/brown as it progresses.

  • Quench: Dilute with ethyl acetate (5 mL) and add saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    .
  • Analysis: Analyze crude by

    
    H NMR. Look for the appearance of the 
    
    
    -proton signal (typically
    
    
    2.5–3.5 ppm depending on R group), which shifts significantly upfield from the imine proton.

Protocol B: Stereoconvergent Substitution of -Chloroboronates

Based on the work of Morken et al. [3] and Zuccarello et al. [4].

Why this method? It is modular. You can couple a wide range of carbamates (nitrogen source) with racemic

Materials
  • Electrophile: Racemic

    
    -chloroboronic acid pinacol ester.
    
  • Nucleophile: Primary carbamate (e.g., Benzyl carbamate, Cbz-NH

    
    ).
    
  • Catalyst: CuCl (5 mol%).

  • Ligand: Chiral Bisphosphine (e.g., (R,R)-Ph-BPE) (6 mol%).

  • Base: LiOtBu or NaOtBu (3.0 equiv) - Essential to deprotonate the carbamate.

  • Solvent: THF or Toluene.

Step-by-Step Procedure
  • Catalyst Formation: Mix CuCl (2.5 mg) and Ligand (3.5 mg) in THF (0.5 mL) under inert atmosphere. Stir 15 min.

  • Nucleophile Activation: In a separate vial, mix the carbamate (0.3 mmol) and LiOtBu (0.9 mmol) in THF.

  • Combination: Add the activated nucleophile solution to the catalyst mixture.

  • Substrate Addition: Add the racemic

    
    -chloroboronate (0.3 mmol) dropwise.
    
  • Reaction: Stir at -78°C to RT (temperature profile is substrate dependent; often starts cold to ensure kinetic resolution).

  • Purification: See Section 5 immediately.

Critical Workflow: Purification & Handling (The "Secret Sauce")

The most common failure mode is not the reaction, but the purification. Pinacol boronates interact strongly with the silanols in standard silica gel, leading to streaking, hydrolysis, and protodeboronation (loss of the Boron group).

Strategy 1: Boric Acid-Impregnated Silica (Recommended)

Passivating the silica with boric acid suppresses the interaction with the boronate ester [5].

  • Preparation: Dissolve

    
     in MeOH. Add silica gel.[3] Remove solvent under reduced pressure to create a free-flowing powder containing ~10% w/w boric acid.
    
  • Usage: Use this modified silica for your flash column. Elute with Hexanes/EtOAc.

Strategy 2: Conversion to Trifluoroborates ( )

If the pinacol ester is unstable, convert it immediately to the potassium trifluoroborate salt. These are air-stable, crystalline solids.

  • Protocol: Dissolve crude pinacol ester in MeOH. Add 4.5 M KHF

    
     (aq) (3-4 equiv). Stir 1 hour. Concentrate. Extract with Acetone (inorganic salts precipitate). Filter and crystallize.
    
Decision Matrix for Purification

GCrudeCrude ReactionMixtureStableIs the PinacolEster Stable?Crude->StableBoricSilicaFlash Chromatography(Boric Acid-Doped Silica)Stable->BoricSilicaYesBF3KConvert toPotassium TrifluoroborateStable->BF3KNoYesYesNoNoCrystallizationCrystallization(Acetone/Et2O)BF3K->Crystallization

Figure 2: Decision matrix for processing crude

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst poisoning or inactive Cu species.Ensure solvent is strictly anhydrous. Methanol additive is required for imine borylation (Protocol A) but must be dry. Check Cu(I) salt quality (should be white/off-white, not green).
Protodeboronation (Product is amine, no Boron)Workup too acidic/basic or silica interaction.Avoid aqueous workups if possible. Use pH 7 buffers. Do not leave on silica column. Switch to Boric Acid silica. Keep temperature <40°C during evaporation.
Low ee/de Ligand mismatch or background reaction.Lower the reaction temperature (-10°C or -78°C). Ensure background reaction (uncatalyzed) is not occurring (run a blank).
Streaking on TLC Boronate interaction with stationary phase.Dip TLC plate in 5% Et3N/Hexanes before spotting. Use Boric Acid silica for column.[4]

References

  • Beenen, M. A., An, C., & Ellman, J. A. (2008). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines . Journal of the American Chemical Society, 130(22), 6910–6911. Link

  • Chemler, S. R. (2009). Evolution of Copper-Catalyzed Enantioselective Intramolecular Amination . Biochemistry, 48(23). Link

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2013). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes via Cu-Catalyzed Borylation . Journal of the American Chemical Society, 135(30), 11222–11229. Link

  • Zuccarello, G., et al. (2023). Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation . Journal of the American Chemical Society.[2][5] Link

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . Journal of Organic Chemistry, 77(19), 8827–8832. Link

Application Note: Preparation of Pinacol Esters of (Aminomethyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Aminoboronic Acid Pinacol Esters

Abstract & Strategic Overview

(Aminomethyl)boronic acid pinacol esters are critical pharmacophores in modern medicinal chemistry, serving as the warhead precursors for proteasome inhibitors (e.g., Bortezomib, Ixazomib) and serine protease inhibitors. However, the


-aminoboronic acid moiety is inherently unstable due to the empty p-orbital on boron, which facilitates 1,2-migration and deboronation/oxidation pathways.

This Application Note provides two distinct, field-validated protocols for synthesizing these sensitive intermediates. Method A details the robust Nucleophilic Substitution route, ideal for rapid access to achiral or racemic building blocks. Method B outlines the Matteson Homologation , the industry gold standard for high-enantiopurity synthesis.

Comparative Strategy Table
FeatureMethod A: Nucleophilic SubstitutionMethod B: Matteson Homologation
Primary Utility Rapid generation of achiral building blocksAsymmetric synthesis of chiral

-amino boronates
Key Reagents (Chloromethyl)boronate, LiHMDSChiral boronate,

,

Complexity Low (One-pot potential)High (Strict cryogenic control required)
Scalability Excellent (Kilogram scale proven)Moderate (Heat transfer limits at -100°C)
Stereocontrol None (Racemic)Excellent (>98% de/ee)

Critical Stability & Handling (Pre-Read)

Before initiating synthesis, researchers must understand the "Boron-Nitrogen Paradox." The Lewis-acidic boron atom can coordinate intramolecularly with the amine. While this coordination stabilizes the molecule against oxidation, it complicates analysis (NMR broadening) and purification.

  • Storage Form: Isolate products as Hydrochloride Salts or Trifluoroborate salts . The free amine is prone to protodeboronation upon prolonged storage.

  • TLC Monitoring: Use Curcumin stain (red/brown complex) or

    
     (oxidation). UV activity is often low unless an aryl group is present.
    

Method A: Nucleophilic Substitution (Direct Route)

This protocol utilizes the displacement of a halide from (chloromethyl)boronic acid pinacol ester using a silylamide, followed by desilylation. It is the most efficient route for generating the glycine analog of boronic acid.

Reaction Logic & Workflow

The steric bulk of the pinacol group prevents direct attack at boron, directing the nucleophile (


) to the 

-carbon.

is preferred over

(azide route) for safety and step-count reduction.

NucleophilicSubstitution SM (Chloromethyl)boronic acid pinacol ester Inter N,N-Bis(silyl) intermediate SM->Inter SN2 Displacement Reagent LiHMDS (THF, -78°C) Reagent->Inter Product (Aminomethyl)boronate HCl Salt Inter->Product Hydrolysis & Precipitation Acid HCl / Dioxane (Desilylation)

Figure 1: Workflow for the direct displacement of


-chloro boronates using LiHMDS.
Detailed Protocol

Reagents:

  • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.1 equiv)

  • Anhydrous THF (Solvent)

  • 4M HCl in Dioxane (3.0 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add the (chloromethyl)boronate substrate (e.g., 10 mmol) and dissolve in anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Note: While substitution can occur at -20°C, starting at -78°C prevents competitive attack at the boron atom (formation of "ate" complexes that don't rearrange).

  • Nucleophile Addition: Add LiHMDS solution dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.

    • Checkpoint: Monitor by GC-MS or NMR. Disappearance of the

      
       peak (
      
      
      
      ppm) indicates conversion.
  • Workup (Desilylation): Cool the reaction mixture to 0°C. Add 4M HCl in dioxane dropwise.

    • Caution: Exothermic reaction. Silyl groups are cleaved, generating HMDS and the amine salt.

  • Isolation: Concentrate the mixture to

    
    20% volume. Add diethyl ether (100 mL) to precipitate the hydrochloride salt. Filter the white solid under Argon.
    
    • Yield Expectations: 75-85%.

Method B: Matteson Homologation (Asymmetric Route)

For chiral


-amino boronates, the Matteson Homologation is the only reliable method to install the stereocenter with high fidelity (

de). This involves the insertion of a methylene group into a chiral boronic ester.
Mechanistic Pathway

The reaction proceeds via the formation of a boronate "ate" complex, followed by a stereospecific 1,2-migration assisted by a Lewis acid (


).

MattesonMechanism ChiralEster Chiral Boronic Ester (Pinanediol Aux) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) ChiralEster->AteComplex Addition (-100°C) Dichloromethyllithium LiCHCl2 (Generated in situ) Dichloromethyllithium->AteComplex Rearrangement 1,2-Migration (ZnCl2 Promoted) AteComplex->Rearrangement Warm to RT AlphaChloro α-Chloro Boronic Ester (Inverted Stereochemistry) Rearrangement->AlphaChloro Stereospecific Displacement Nucleophilic Displacement (LiHMDS) AlphaChloro->Displacement FinalProd Chiral α-Amino Boronate Displacement->FinalProd

Figure 2: The Matteson Homologation pathway illustrating the critical "ate" complex rearrangement.

Detailed Protocol

Reagents:

  • Chiral Boronic Ester (Pinanediol derived) (1.0 equiv)

  • Dichloromethane (DCM) (1.5 equiv - acts as reactant)

  • n-Butyllithium (n-BuLi) (1.2 equiv)

  • Anhydrous Zinc Chloride (

    
    ) (0.5 - 1.0 equiv)
    
  • THF (Solvent)[1][2]

Step-by-Step Procedure:

  • Generation of

    
    : 
    
    • In a flame-dried Schlenk flask, add anhydrous THF and DCM.

    • Cool to -100°C (Liquid

      
       / Ethanol slush or specialized cryocooler).
      
    • Add n-BuLi dropwise down the side of the flask.

    • Critical Parameter: Temperature must not rise above -90°C.

      
       decomposes to carbene species above this temperature, leading to racemic byproducts.
      
  • Substrate Addition:

    • Dissolve the chiral boronic ester in minimal THF.

    • Add slowly to the

      
       solution at -100°C.
      
    • Stir for 30 minutes to form the "ate" complex.

  • Rearrangement:

    • Add a solution of anhydrous

      
       in THF.
      
    • Allow the reaction to warm naturally to RT overnight.

    • Why Zinc?

      
       sequesters the chloride leaving group, accelerating the migration and preventing epimerization.
      
  • Amination:

    • The resulting

      
      -chloro boronic ester is then subjected to the Method A  (LiHMDS) protocol to install the amine. The stereochemistry is retained (inversion occurs during the Matteson step, retention during the LiHMDS displacement).
      

Quality Control & Troubleshooting

Analytical Characterization[3]
  • 
     NMR:  The pinacol ester typically appears at 
    
    
    
    . If the amine is free (not salt), a shift to
    
    
    indicates N-B coordination (tetrahedral boron).
  • 
     NMR:  In the HCl salt, the 
    
    
    
    -protons often appear as a broad singlet due to quadrupolar relaxation of the boron nucleus.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of boronate esterEnsure all solvents are anhydrous; avoid aqueous workup if possible (precipitate salt directly).
Racemization (Method B) Temperature spike during

formation
Maintain internal temp < -95°C during n-BuLi addition.
Incomplete Conversion Steric hindrance of pinacolIncrease reaction time; use

even in Method A to assist halide abstraction.
Product "Disappears" on Silica Irreversible binding to

Do not use standard silica chromatography. Use amine-functionalized silica or reverse-phase C18.

References

  • Matteson, D. S. (2013). "Stereoselective Synthesis of α-Substituted Boronic Esters." The Journal of Organic Chemistry. Link

  • Matteson, D. S., & Sadhu, K. M. (1983). "Boronic Ester Homologation with 99% Chiral Selectivity." Journal of the American Chemical Society. Link

  • Ellman, J. A., et al. (2008). "Synthesis of α-Amino Boronic Acids via Copper-Catalyzed Addition to Sulfinyl Imines." Journal of the American Chemical Society. Link

  • Beenen, M. A., et al. (2008). "Asymmetric Synthesis of α-Amino Boronic Acid Derivatives." Journal of the American Chemical Society. Link

  • Review of Boronic Acid Stability: Hall, D. G. (Ed.).[3][4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Application Note: Dynamic Bioconjugation via Aminomethylboronic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of Aminomethylboronic Acid (AMBA) motifs—specifically generated via Iminoboronate and Thiazolidino Boronate chemistry—for bioconjugation.

Executive Summary

The "Aminomethylboronic Acid" (AMBA) linker strategy represents a paradigm shift from classical, static bioconjugation (e.g., NHS-esters, Maleimides) toward Dynamic Covalent Chemistry (DCC) . Unlike traditional methods that form irreversible covalent bonds, AMBA-based techniques exploit the interaction between an ortho-boronic acid and an amine/imine to form a B–N dative bond .

This interaction stabilizes the conjugate (thermodynamically) while maintaining responsiveness to specific stimuli (kinetically reversible), enabling applications such as:

  • "Catch-and-Release" Purification: Reversible tagging of proteins.

  • Controlled Drug Release: pH- or metabolite-sensitive Antibody-Drug Conjugates (ADCs).

  • Site-Specific Labeling: Targeting N-terminal Cysteines with high selectivity.

Scientific Mechanism: The B–N Dative Bond

The core of this technology is the reaction between 2-Formylphenylboronic Acid (2-FPBA) or 2-Acetylphenylboronic Acid (2-APBA) and a primary amine (Lysine or N-terminus) on the protein.

The Iminoboronate Formation[1][2][3][4][5][6][7]
  • Imine Condensation: The aldehyde/ketone of the linker reacts with the protein amine to form an imine (Schiff base).

  • Intramolecular Stabilization: The boron atom in the ortho position acts as a Lewis acid, accepting electron density from the imine nitrogen (Lewis base).

  • Result: Formation of a stable Iminoboronate (a cyclic AMBA derivative). This dative bond protects the imine from rapid hydrolysis, increasing stability by orders of magnitude compared to simple benzaldehydes.

Diagram 1: Iminoboronate Reaction Pathway

IminoboronateMechanism Protein Protein-NH2 (Lysine/N-term) Imine Transient Imine (Unstable) Protein->Imine Condensation Linker 2-FPBA Linker (Aldehyde/Boronic Acid) Linker->Imine Iminoboronate IMINOBORONATE (Stable AMBA Motif) B-N Dative Bond Imine->Iminoboronate B-N Stabilization (Fast) Release Released Protein + Linker-Adduct Iminoboronate->Release Competitive Displacement Trigger Trigger (Fructose/GSH/pH < 5) Trigger->Iminoboronate

Caption: Mechanism of Iminoboronate formation. The B-N interaction stabilizes the transient imine, creating a robust yet reversible linkage.

Experimental Protocols

Protocol A: Reversible Lysine Modification (The "Gois" Method)

Application: Temporary pegylation, reversible fluorophore attachment, or purification tags. Specificity: Targets surface-exposed Lysines (


-amines).
Materials
  • Protein of Interest: 1–5 mg/mL in Buffer A.

  • Linker: 2-FPBA or 2-APBA functionalized payload (e.g., PEG-2-FPBA).

  • Buffer A: 50 mM Potassium Phosphate or Ammonium Acetate, pH 7.0–7.4. (Avoid Tris or buffers with 1,2-diols).

  • Release Agent: Fructose (200 mM) or Dopamine (100 mM).

Step-by-Step Procedure
  • Preparation: Dissolve the 2-FPBA linker in dry DMSO to a concentration of 50–100 mM.

  • Conjugation:

    • Add the linker to the protein solution at a 10–50 molar excess (depending on Lysine abundance).

    • Note: 2-APBA (ketone) reacts slower but forms more stable conjugates than 2-FPBA (aldehyde).

  • Incubation: Incubate at 25°C for 1–4 hours .

    • QC Check: Monitor reaction progress via LC-MS. Look for mass shifts corresponding to the linker + dehydration (-18 Da).

  • Purification (Optional): Excess small-molecule linker can be removed via dialysis or size-exclusion chromatography (SEC).

    • Critical: Ensure the elution buffer does not contain competing nucleophiles (e.g., Tris) or diols.

  • Reversal (Triggered Release):

    • To reverse the conjugation, add Fructose (final conc. 50–200 mM) to the sample.

    • Incubate for 30–60 minutes. The Boronic acid will preferentially bind the diol (Fructose), breaking the B–N bond and hydrolyzing the imine.

Protocol B: Site-Specific N-Terminal Cysteine Labeling

Application: Construction of homogeneous ADCs or dual-labeled proteins. Mechanism: 2-FPBA reacts with N-terminal Cysteine to form a Thiazolidino Boronate (TzB) .[1][2] This reaction is highly specific and faster than maleimide conjugation.

Materials
  • Protein: Must have a free N-terminal Cysteine (engineered or native).

  • Linker: 2-FPBA derivative.[1][2]

  • Buffer: 20 mM Phosphate Buffer, pH 7.0–7.4.

Step-by-Step Procedure
  • Reduction (If necessary): If the N-terminal Cys is oxidized, treat with TCEP (1.5 eq) for 30 mins, then remove TCEP.

  • Conjugation:

    • Add 2-FPBA linker (5–10 molar excess) to the protein.

    • Note: Unlike Lysine conjugation, high excess is not required due to the high specificity and kinetics (

      
      ).
      
  • Incubation: React at Room Temperature for 15–30 minutes .

  • Validation:

    • The product is a Thiazolidino Boronate .[2]

    • This linkage is stable at physiological pH but can be reversed with high concentrations of hydroxylamine derivatives if needed.

Quantitative Data & Buffer Compatibility

Table 1: Linker Performance Comparison

Feature2-FPBA (Aldehyde)2-APBA (Ketone)Thiazolidino Boronate (TzB)
Target Lysine (

-NH2)
Lysine (

-NH2)
N-Terminal Cysteine
Reaction Rate Fast (mins to hours)Slower (hours)Very Fast (< 30 mins)
Stability (pH 7) Moderate (

)
High (

)
Very High (Covalent/Cyclic)
Reversibility High (Fructose/GSH)ModerateLow (Requires Hydroxylamine)
Selectivity Low (Stochastic)Low (Stochastic)High (Site-Specific)

Table 2: Buffer Compatibility Matrix

Buffer ComponentCompatibilityReason
Phosphate (PBS) Excellent Inert to Boronic acids.
HEPES / MOPS Good Inert.
Tris / Glycine POOR Amines compete with protein for the linker.
Sorbitol / Glycerol POOR Diols complex with Boron, inhibiting reaction.
TCEP Good Does not interfere with B-N bond.

Workflow Visualization

Diagram 2: Decision Tree for Linker Selection

LinkerSelection Start Start: Select Bioconjugation Goal SiteSpecific Requirement: Site-Specificity? Start->SiteSpecific YesSite Yes: N-Terminal Cys available? SiteSpecific->YesSite Yes NoSite No: Lysine Modification SiteSpecific->NoSite No TzB Use 2-FPBA Linker (Thiazolidino Boronate) YesSite->TzB Target N-Cys Reversibility Need Fast Reversibility? NoSite->Reversibility FPBA Use 2-FPBA (Fast On/Off) Reversibility->FPBA Yes (e.g. Purification) APBA Use 2-APBA (Higher Stability) Reversibility->APBA No (e.g. Long circulation)

Caption: Decision matrix for selecting between 2-FPBA, 2-APBA, and TzB chemistries based on specificity and reversibility needs.

Troubleshooting & QC

  • Issue: Low Conjugation Yield.

    • Cause: Competitive inhibition by buffer components.

    • Solution: Dialyze protein into PBS or Ammonium Acetate. Ensure no glycerol or Tris is present.

  • Issue: Product Instability during Analysis.

    • Cause: Acidic conditions in LC-MS mobile phase (0.1% Formic Acid) can hydrolyze the iminoboronate.

    • Solution: Analyze at neutral pH if possible, or use 2-APBA for higher stability. For MS, look for the characteristic Boron isotope pattern (

      
       ratio ~1:4).
      
  • Issue: Precipitation.

    • Cause: Hydrophobic linker aggregation.

    • Solution: Add 5-10% DMSO to the reaction buffer or use a PEGylated linker spacer.

References

  • Cal, P. M., et al. (2012). "Iminoboronates: a new strategy for reversible protein modification."[3] Journal of the American Chemical Society.[4][3]

  • Bandyopadhyay, A., & Gao, J. (2016). "Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH." Chemistry – A European Journal.[5]

  • Gois, P. M. P., et al. (2016). "Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation." Chemical Science.

  • Wang, L., et al. (2019). "Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes." Accounts of Chemical Research.

  • BenchChem. (2025).[6] "A Comparative Guide to Heterobifunctional Linkers for Bioconjugation."

Sources

Troubleshooting & Optimization

Technical Support Center: Alpha-Aminoboronic Acid Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AA-BOR-STAB-001 Status: Open Agent: Senior Application Scientist

Diagnostic & Mechanism: Why is my compound decomposing?

Issue: You are observing rapid loss of the carbon-boron (C-B) bond, resulting in the formation of a deboronated alkane/amine byproduct. This typically occurs during aqueous workup, silica chromatography, or storage at neutral pH.

Root Cause Analysis: Alpha-aminoboronic acids possess an inherent "self-destruct" mechanism. Unlike simple arylboronic acids, the proximity of the nucleophilic amine (α-position) to the electrophilic boron atom creates a high susceptibility to protodeborylation .

The "Death Spiral" Mechanism

The decomposition is pH-dependent. At neutral to basic pH, the amine exists as a free base (


), which intramolecularly coordinates with the empty p-orbital of the boron. This forms a strained three-membered ring or a zwitterionic intermediate that facilitates the cleavage of the C-B bond, often assisted by water molecules.

Key Insight: Stability is binary.

  • Low pH (< 4): The amine is protonated (

    
    ). It cannot attack the boron. STABLE. 
    
  • Neutral/High pH (> 7): The amine is free (

    
    ). It attacks the boron.[1][2][3] UNSTABLE. 
    
Visualizing the Pathway

Protodeborylation Start Alpha-Aminoboronic Acid (Neutral pH) FreeAmine Free Amine Species (R-CH(NH2)-B(OH)2) Start->FreeAmine Equilibrium Coordination Intramolecular Coordination (3-Membered TS) FreeAmine->Coordination Nucleophilic Attack Cleavage C-B Bond Cleavage (Protodeborylation) Coordination->Cleavage H2O / Rearrangement End Deboronated Amine (R-CH2-NH2) + Boric Acid Cleavage->End Irreversible

Figure 1: The kinetic pathway of protodeborylation. Note the critical role of the free amine in initiating the C-B bond cleavage.

Synthetic Workflows: Prevention During Synthesis

Issue: "I cannot isolate the free alpha-aminoboronic acid after the reaction."

Resolution: Do not attempt to isolate the free acid until the final step, and only as a salt. During synthesis, the boron atom must be "masked" to prevent the empty p-orbital from accepting the amine's lone pair.

Recommended Protecting Groups
Protecting GroupStability ProfileRemoval ConditionBest Use Case
Pinacol Ester (Bpin) Moderate. Susceptible to silica degradation.Acidic hydrolysis (slow) or Transesterification.General intermediate.
MIDA Boronate High. Sp3-hybridized boron is chemically inert to the amine.Mild aqueous base (NaOH/NaHCO3).Multistep synthesis; Chromatography.[2][4]
Trifluoroborate (BF3K) High. Air/moisture stable solid.Hydrolysis with SiO2/H2O or mild acid.Long-term storage; Cross-coupling.
Ammonium Salt High (in solid state).N/A (Active form).Final drug substance (e.g., Bortezomib).[5][6][7]
Protocol A: The MIDA Solution (The Yudin Protocol)

Reference: Yudin, A. K. et al. (2008)

Context: MIDA (N-methyliminodiacetic acid) acts as a "cage" for the boron, filling its empty orbital and rendering it unreactive.

  • Complexation: React your boronic acid precursor with MIDA in a solvent mixture of DMSO/Benzene or Toluene/DMF at reflux with Dean-Stark water removal.

  • Purification: The resulting MIDA boronate is stable to silica gel chromatography. Elute with EtOAc/MeCN mixtures.

  • Release: To release the active boronic acid:

    • Dissolve MIDA boronate in THF/Water (1:1).

    • Add 3 equivalents of NaOH (1M). Stir for 10 minutes.

    • CRITICAL STEP: Quench immediately with Phosphate Buffer (pH 6.0) and extract, or acidify to pH < 3 to isolate as the ammonium salt.

Protocol B: Trifluoroborate Conversion

Reference: Molander, G. A. et al.

  • Conversion: Dissolve the crude alpha-aminoboronic ester in MeOH.

  • Reagent: Add excess

    
     (4.5 equiv) dissolved in minimal water.
    
  • Precipitation: The potassium trifluoroborate salt (

    
    ) will often precipitate. If not, evaporate MeOH and triturate with Acetone/Ether.
    
  • Stability: This solid is stable to air and moisture and prevents the alpha-amine from interacting with the boron.

Storage & Formulation: Handling the Final Product

Issue: "My purified sample turned into a mush/oil after one week in the freezer."

Resolution: Free boronic acids dehydrate to form boroxines (trimers) spontaneously. This is reversible but complicates stoichiometry. More dangerously, if moisture is present, protodeborylation will occur over time.

The "Bortezomib Strategy" (Mannitol Esterification) Reference: FDA Pharmacology Review, Bortezomib (Velcade)

Commercial alpha-aminoboronic acids (like Bortezomib) are rarely stored as free acids. They are formulated as mannitol esters .[7] The sugar diol complexes with the boron, stabilizing it against the amine attack while increasing water solubility.

Protocol: Creating a Stable Lyophilized Cake
  • Dissolution: Dissolve your alpha-aminoboronic acid (as the ammonium salt) in t-Butanol/Water (1:1).

  • Stabilizer: Add 10 equivalents of D-Mannitol.

  • Lyophilization: Freeze dry the mixture immediately.

  • Result: You will obtain a white powder (Mannitol-Boronate ester).

    • Mechanism: The mannitol hydroxyls form a cyclic ester with boron.

    • Reconstitution: Upon adding saline/water for use, the ester hydrolyzes rapidly, releasing the active alpha-aminoboronic acid monomer.

Decision Tree for Handling

HandlingWorkflow Start Crude Reaction Mixture Q1 Is the Amine Protected? (e.g., Boc, Cbz) Start->Q1 Yes Standard Workup (Pinacol Ester OK) Q1->Yes No Risk of Protodeborylation Q1->No Action1 Acidify immediately (pH < 3) No->Action1 Rapid Isolation Action2 Convert to MIDA or BF3K No->Action2 Purification Needed Storage Long Term Storage? Action1->Storage MethodA Store as HCl Salt (Desiccated, -20°C) Storage->MethodA MethodB Formulate as Mannitol Ester (Lyophilize) Storage->MethodB

Figure 2: Decision matrix for processing alpha-aminoboronic acid reaction mixtures.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for free alpha-aminoboronic acids? A: No. Silica is slightly acidic and contains surface hydroxyls that can trap the boron. Furthermore, the time spent on the column allows the free amine to facilitate deborylation.

  • Fix: Use MIDA boronates (stable on silica) or reverse-phase HPLC with an acidic mobile phase (0.1% TFA) to keep the amine protonated.

Q: Why does my NMR show a broad peak around 30 ppm (Boron-11)? A: This indicates a tricoordinate boronic acid (


). If you see a shift to ~10-15 ppm, it indicates a tetracoordinate species (

), such as a "ate" complex or MIDA boronate.
  • Note: If the peak disappears and you see sharp signals in the proton NMR corresponding to deboronated alkane, protodeborylation has occurred.

Q: I need to run a Suzuki coupling with an alpha-aminoboronic acid. What base should I use? A: Aqueous bases (NaOH,


) are risky because they generate the free amine.
  • Recommendation: Use anhydrous conditions with a MIDA boronate (slow release conditions) or use the Trifluoroborate salt with a catalyst system capable of hydrolyzing it in situ (e.g.,

    
     in MeOH/H2O).
    

References

  • MIDA Boronates (General Stability & Synthesis): Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.

  • Alpha-Aminoboronic Acid Instability Mechanism: Matteson, D. S., & Sadhu, K. M. (1984). "Boronic ester homologation with 1-lithio-1-(tert-butoxycarbonyl)ethane. Synthesis of (R)- and (S)-1-aminoethaneboronic acid." Organometallics.

  • Trifluoroborates as Stable Intermediates: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research.

  • Bortezomib Formulation (Mannitol Ester): Center for Drug Evaluation and Research. (2003). "Application Number: 21-602. Pharmacology Review." U.S. Food and Drug Administration.[8][9]

  • Amphoteric Nature of Alpha-Aminoboronic Acids: Li, J. et al. (2016). "Synthesis of α-Aminoboronic Acids." Chemical Reviews.

Sources

Aminomethylboronic Acid (AMBA) Aqueous Solubility Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminomethylboronic Acid (AMBA) and its derivatives. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks in aqueous media.

Core Principles: The Causality of AMBA Solubility

Unlike standard phenylboronic acids (which have a pKa of ~8.8), ortho-aminomethylphenylboronic acids possess a proximal aminomethyl group. This structural feature acts as an electron-withdrawing moiety (and provides N→B dative interactions), lowering the pKa of the boronic acid to approximately 5.3–7.0[1].

While this lower pKa facilitates reactivity at physiological pH, AMBA derivatives often suffer from erratic aqueous solubility due to two competing thermodynamic phenomena:

  • Boroxine Formation: During storage, boronic acids naturally dehydrate into cyclic trimeric anhydrides called boroxines, which are highly hydrophobic and resist dissolution[2].

  • Hybridization State: At a pH below its pKa, AMBA exists primarily in a neutral, trigonal planar (

    
    ) state, which is poorly solvated by water. Conversion to the anionic, tetrahedral (
    
    
    
    ) boronate state is strictly required for optimal aqueous solubility[3].

Logical Workflow for Solubilization

AMBA_Solubility A Solid AMBA (Contains Boroxines) B Aqueous Buffer Suspension A->B Hydration C Assess Buffer pH vs. AMBA pKa (~5.3-7.0) B->C D pH < pKa (Neutral sp² State) C->D Acidic/Neutral E pH > pKa (Anionic sp³ State) C->E Basic F Poor Solubility (Aggregation) D->F G High Solubility (Dissolved Boronate) E->G H Add cis-Diol (Mannitol/Sorbitol) F->H Polyol Strategy H->G Boronate Esterification

Workflow for optimizing aminomethylboronic acid solubility via pH adjustment and diol complexation.

Troubleshooting Guide: Diagnosing Solubility Issues

Symptom: The AMBA powder floats on the buffer surface and refuses to dissolve, even after prolonged stirring. Root Cause: The reagent has likely dehydrated into a boroxine trimer during storage. Boroxines are highly stable and hydrophobic[2]. Solution: Apply gentle heating (40–50°C) to provide the thermodynamic energy required to hydrolyze the anhydride bonds back to the monomeric boronic acid. Alternatively, use Protocol 2 (Diol Complexation).

Symptom: AMBA dissolves initially at pH 8.5 but precipitates when the buffer is adjusted down to pH 7.4. Root Cause: The pH has dropped below the compound's specific pKa, shifting the equilibrium from the soluble anionic


 boronate back to the insoluble neutral 

boronic acid[3]. Solution: Implement the "Polyol Strategy" (Protocol 2). Adding a cis-diol like mannitol forces the formation of a boronate ester, which inherently lowers the apparent pKa by up to 3 units, maintaining solubility at physiological pH[4].

Step-by-Step Methodologies

Protocol 1: pH-Driven Solubilization and Boroxine Hydrolysis

Use this protocol when downstream biological assays cannot tolerate the presence of exogenous sugars or diols.

  • Suspension: Weigh the required mass of AMBA and suspend it in 80% of your final target volume using deionized water.

  • Alkaline Shift: Dropwise, add 0.1 M NaOH while strictly monitoring the pH. Raise the pH to at least 1.5 units above the known pKa of your specific AMBA derivative (typically target pH 8.5–9.0). This forces the conversion to the highly soluble

    
     boronate[3].
    
  • Thermal Hydrolysis: If the solution remains cloudy (indicating the presence of boroxines), heat the mixture gently to 45°C under continuous stirring for 15–30 minutes until completely clear[2].

  • Equilibration: Allow the solution to cool to room temperature.

  • Back-Titration (Self-Validation Check): Slowly back-titrate with 0.1 M HCl to your target pH. Validation: If precipitation occurs during back-titration, your target pH is too close to the compound's isoelectric point or pKa. You must switch to Protocol 2.

Protocol 2: Diol-Mediated Solubilization (The Polyol Strategy)

This is the industry-standard method (utilized in commercial formulations like Velcade®) to achieve high aqueous solubility at neutral pH[4].

  • Co-Weighing: Weigh AMBA and a high-affinity cis-diol (e.g., D-mannitol or D-sorbitol) into a vessel. A molar ratio of 1:2 (AMBA:Diol) is recommended to ensure complete complexation.

  • Buffer Addition: Add your target aqueous buffer (e.g., PBS or HEPES, pH 7.4).

  • Complexation: Vortex or sonicate for 5 minutes. The diol rapidly attacks the empty p-orbital of the

    
     boron, creating a highly soluble, stable 
    
    
    
    boronate ester[5].
  • Validation via

    
    B NMR:  To confirm complete solubilization and esterification, run an 
    
    
    
    B NMR of the solution. A successful reaction is validated by the disappearance of the broad
    
    
    boron signal at ~26–30 ppm and the emergence of a sharp
    
    
    tetrahedral signal at ~10 ppm[5].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters governing AMBA solubility and diol complexation.

ParameterValue / CharacteristicImpact on Aqueous SolubilityReference
Phenylboronic Acid (PBA) pKa ~8.8Remains neutral (

) and poorly soluble at physiological pH (7.4).
[1]
o-Aminomethyl PBA pKa ~5.3 – 7.0Electron-withdrawing amine lowers pKa; increases anionic (

) fraction at pH 7.4.
[1]
Boroxine Formation Trimeric AnhydrideDrastically reduces solubility; requires heat/hydration to reverse.[2]
Mannitol/Sorbitol Complexation High Affinity (

)
Prevents boroxine formation; lowers apparent pKa by ~3 units, maximizing solubility.[4],[5]

B NMR Shift (

state)
~26.0 – 30.0 ppmIndicates uncomplexed, poorly soluble neutral boronic acid.[5]

B NMR Shift (

state)
~10.0 – 12.0 ppmIndicates fully complexed, highly soluble anionic boronate ester.[5]

Frequently Asked Questions (FAQs)

Q: Why does my AMBA solution fluoresce only after I add my target carbohydrate? A: This is a classic "loose-bolt" effect. In its uncomplexed state, the free aminomethylboronic acid undergoes vibrational-coupled excited-state relaxation, which quenches fluorescence. When a diol binds and forms a rigid boronate ester, this non-radiative decay pathway is eliminated, resulting in a fluorescence "turn-on"[1].

Q: Can I use any buffer for AMBA solubilization? A: No. Avoid buffers containing competing diols or alpha-hydroxy acids (e.g., citrate or tartrate buffers), as these will irreversibly bind to the boronic acid and alter its solubility and reactivity profile. Standard amine-based buffers (HEPES, Tris) or phosphate buffers (PBS) are preferred[5].

Q: How should I store solid AMBA to prevent solubility issues later? A: Store the solid powder in a tightly sealed desiccator at -20°C. Exposure to ambient moisture and fluctuating temperatures accelerates the dehydration process that forms insoluble boroxines[2].

References

Sources

Overcoming catalyst poisoning in boronic acid cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Chemistry of Failure

Welcome to the Advanced Catalysis Support Center. If you are here, your Suzuki-Miyaura coupling likely failed not because of bad luck, but because of specific, diagnosable catalyst deactivation pathways. In drug discovery, where N-heterocycles and Lewis-basic motifs are ubiquitous, standard protocols often fail because the substrate itself attacks the catalyst.

This guide moves beyond "add more catalyst." We dissect the mechanisms of poisoning (coordination) , protodeboronation (substrate instability) , and aggregation (Pd-black formation) , providing self-validating protocols to restore reactivity.

Module 1: The Diagnostic Matrix

Before changing reagents, identify how your reaction is failing. Use this logic tree to diagnose the specific mode of catalyst death.

Troubleshooting Flowchart

TroubleshootingMatrix Start Reaction Failure Symptom Symp1 0% Conversion (Starting Material Intact) Start->Symp1 Symp2 Stalls after 10-20% (Pd Black Visible) Start->Symp2 Symp3 SM Consumed, Wrong Product (H-Ar) Start->Symp3 Cause1 Catalyst Poisoning (Lewis Base Coordination) Symp1->Cause1 Substrate has N/S atoms? Cause2 Oxidative Addition Failure (Sterics/Electronics) Symp1->Cause2 Substrate is Aryl Chloride? Cause3 Catalyst Aggregation (Ligand Detachment) Symp2->Cause3 Cause4 Protodeboronation (Boronic Acid Instability) Symp3->Cause4 Sol1 Solution: Switch to Pd-PEPPSI or Buchwald G4 Cause1->Sol1 Sol2 Solution: Increase Temp or Switch to XPhos Cause2->Sol2 Cause3->Sol1 Sol3 Solution: MIDA Boronates or Anhydrous Conditions Cause4->Sol3

Caption: Diagnostic logic tree distinguishing between poisoning, aggregation, and substrate decomposition.

Module 2: Overcoming Heterocycle Poisoning (The "Azole" Problem)

The Issue: Nitrogen-containing heterocycles (pyridines, imidazoles, thiazoles) are potent Lewis bases. They competitively bind to the Palladium center, displacing the phosphine ligand or preventing the oxidative addition step. This forms an inactive "off-cycle" resting state.

The Solution: Use Pre-catalysts with bulky, electron-rich ligands that enforce a mono-ligated Pd(0) species.

  • PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): Features an NHC ligand and a "throw-away" 3-chloropyridine ligand.[1]

  • Buchwald G3/G4 Precatalysts: Contain a palladacycle that ensures rapid reduction to Pd(0) without requiring excess base or heat for activation.

Protocol A: The "Throw-In" Method for Poison-Prone Substrates

Use this for substrates containing >2 Nitrogen atoms or sulfur motifs.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (Start at 1.0 mol%) or XPhos Pd G4 (1.0 mol%).

  • Base: K₂CO₃ (Mild) or KOtBu (Strong, if compatible).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Stoichiometry Setup:

    • Aryl Halide (1.0 equiv)[2]

    • Boronic Acid (1.2 - 1.5 equiv) Note: Excess required if heteroatoms are present.

    • Base (2.0 - 3.0 equiv)

    • CRITICAL: Do not mix catalyst yet.

  • Degassing (The Oxygen Check):

    • Dissolve substrate, boronic acid, and base in the solvent.

    • Sparge with Argon/Nitrogen for 10 minutes or perform 3 Freeze-Pump-Thaw cycles.

    • Why? Oxygen oxidizes phosphine ligands (forming phosphine oxides), which cannot bind Pd. This leaves Pd "naked" and vulnerable to heterocycle poisoning.

  • Catalyst Injection:

    • Add the solid Pre-catalyst (PEPPSI or G4) under positive inert gas pressure.

    • Why Pre-catalyst? Pd(PPh₃)₄ is often impure and air-sensitive. PEPPSI/G4 are air-stable and generate the active species inside the vessel, overwhelming the poison.

  • Thermal Activation:

    • Heat to 60°C. Monitor by HPLC/LCMS at 1 hour.

    • If <10% conversion, ramp to 80°C.

    • Note: PEPPSI catalysts often require heat to eject the "throw-away" pyridine ligand.

Comparative Data: Ligand Performance with Heterocycles
Catalyst SystemLigand TypeResistance to N-PoisoningAir StabilityRecommended Use
Pd(PPh₃)₄ PhosphineLow (Displaced easily)PoorSimple Aryl-Aryl couplings only.
Pd(OAc)₂ + PPh₃ PhosphineVery Low (Aggregation risk)N/AAvoid for heterocycles.
XPhos Pd G4 Biaryl PhosphineHigh (Bulky/Electron Rich)ExcellentAryl Chlorides, Heterocycles.
Pd-PEPPSI-IPent NHCVery High (Strong Sigma Donor)ExcellentSterically hindered, "Difficult" N-rich substrates.

Module 3: Managing Protodeboronation (Substrate Suicide)

The Issue: 2-Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable.[3] Under basic catalytic conditions, the C-B bond cleaves and is replaced by C-H (protodeboronation), destroying your nucleophile before it can couple.

The Solution: The "Slow-Release" Strategy using MIDA Boronates or controlled injection.

Mechanism of Failure vs. Success

Protodeboronation BoronicAcid 2-Pyridine Boronic Acid Boronate Boronate Anion (Unstable Intermediate) BoronicAcid->Boronate + Base Base Base (OH-) PathFail Protonation (H2O) Boronate->PathFail Fast (k_debor) PathSuccess Transmetallation (Pd-Ar-X) Boronate->PathSuccess Slow (k_trans) FailProduct Pyridine (Byproduct) (Protodeboronation) PathFail->FailProduct SuccessProduct Cross-Coupled Product PathSuccess->SuccessProduct MIDA MIDA Boronate Ester (Slow Release) MIDA->BoronicAcid Hydrolysis (Controlled)

Caption: Kinetic competition between productive coupling and destructive protodeboronation.

Protocol B: The MIDA Boronate "Slow Release"
  • Reagent Selection:

    • Replace Boronic Acid with the corresponding MIDA Boronate Ester .[2]

    • Solvent: THF:Water (10:1).[2] Water is necessary to hydrolyze the MIDA ester, but the ratio controls the release rate.

  • Base Selection:

    • Use K₃PO₄ (anhydrous) rather than carbonates. Phosphate acts as a buffer and a base, minimizing the pH spike that accelerates deboronation.

  • Execution:

    • Mix Aryl Halide, MIDA Boronate, K₃PO₄, and Catalyst (e.g., XPhos Pd G2/G4).

    • Heat to 60°C.

    • Mechanism:[3][4][5][6][7][8] The MIDA ester slowly hydrolyzes, releasing small amounts of active boronic acid.[3][9] The concentration of free boronic acid remains low, favoring the fast reaction with the catalyst (transmetallation) over the second-order decomposition pathway.

Module 4: Frequently Asked Questions (FAQs)

Q: My substrate has a Thioether (S-Me). The reaction turns black immediately. What do I do? A: Sulfur is a "soft" poison that binds irreversibly to "soft" Pd(II).

  • Switch Ligand: Use Pd-PEPPSI-IPr .[10] The NHC ligand binds Pd much more tightly than phosphines, resisting displacement by sulfur.

  • Increase Loading: Sulfur poisoning is often stoichiometric. If you have 1 equivalent of Sulfur and 0.01 eq of Pd, you lose. Increase Pd loading to 3-5 mol%.

  • Additives: Add CuTC (Copper(I)-thiophene-2-carboxylate) as a scavenger, though this is more common in Stille couplings.

Q: I see "Pd Black" (metal precipitation) on the glass walls. Is the reaction dead? A: Likely, yes. Pd Black is the aggregation of Pd(0) into nanoparticles. It means the ligand has detached, or the oxidative addition failed.

  • Fix: Switch to a Buchwald G4 precatalyst . The bulky biaryl phosphine creates a "protective shell" around the Pd(0), preventing aggregation. Ensure your solvent is strictly degassed; oxygen promotes ligand dissociation.

Q: Can I use these protocols for Aryl Chlorides? A: Yes. Aryl Chlorides are less reactive than Bromides. The XPhos and RuPhos ligands (available as G3/G4 precatalysts) are specifically engineered to lower the activation energy for the oxidative addition of Aryl Chlorides.

References

  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and practical catalyst system for cross-coupling.[1][10][11] Chemistry – A European Journal.

  • Buchwald, S. L. , et al. (2014). The Evolution of Pd(0)/Pd(II) Precatalysts for Cross-Coupling Reactions. Chemical Science.

  • Burke, M. D. , et al. (2009). Slow Release of Unstable Boronic Acids from MIDA Boronates Facilitates Challenging Cross-Coupling Reactions.[3] Journal of the American Chemical Society.

  • Szostak, M. , et al. (2017).[10] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[10] Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Troubleshooting low yields in aminomethylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Aminomethylboronic Acid Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Stability Paradox

You are likely here because your yields are vanishing during the final deprotection or purification steps. The synthesis of


-aminoboronic acids (and specifically the unsubstituted aminomethyl variants) presents a unique "stability paradox."

While the boronic acid moiety is a Lewis acid, the adjacent amine is a Lewis base. In many standard synthetic intermediates, these two groups are protected. However, once unmasked, they can engage in intramolecular coordination. Contrary to intuition, this tetracoordinate "ate" complex does not always stabilize the molecule; in the presence of protic solvents, it often accelerates C-B bond cleavage (protodeboronation), leaving you with nothing but a deboronated amine and boric acid.

This guide breaks down the three critical failure points: The Matteson Homologation , Protodeboronation Mechanisms , and Purification Strategies .

Module 1: The Matteson Homologation (Synthesis Failures)

The Matteson homologation is the gold standard for installing the


-chloro stereocenter, which is subsequently displaced by an azide or silylamide (e.g., LiHMDS) to form the amine. If your yield is low before you even attempt deprotection, the issue lies here.
The Critical Variable: Anhydrous Zinc Chloride

The rearrangement of the boronate "ate" complex is catalyzed by a Lewis acid, typically


.
  • The Failure: Commercial "anhydrous"

    
     is essentially a sponge. If it contains even trace water ( > 0.5%), it hydrolyzes the intermediate "ate" complex rather than promoting the 1,2-migration.
    
  • The Fix: You must fuse the zinc chloride immediately before use or use a verified anhydrous solution in ether/THF.

Protocol: Anhydrous Matteson Homologation

Standardized for 10 mmol scale. Validated for pinanediol esters.[1]

  • Reagent Prep (

    
    ):  Place solid 
    
    
    
    in a flask under high vacuum. Heat with a heat gun until the solid melts and "fuses" (approx. 290°C). Cool under Ar. Dissolve in anhydrous THF to make a 0.5 M or 1.0 M solution.
  • Temperature Control: Cool the boronic ester and

    
     (solvent/reactant) to -100°C  (liquid 
    
    
    
    /ether bath).
    • Note: Standard -78°C baths often result in lower diastereoselectivity (dr) for aminomethyl precursors.

  • Lithiation: Add

    
    -BuLi (or LDA) dropwise down the side of the flask to generate 
    
    
    
    in situ. Stir 30 min.
  • Migration: Add the fused

    
     solution. Allow the reaction to warm naturally to 0°C or RT.
    
    • Checkpoint: Monitor by NMR.[2][3] The

      
      -proton shift is diagnostic.
      
Troubleshooting Table: Homologation Issues
SymptomProbable CauseCorrective Action
Low Conversion Wet

or solvent
Fuse

immediately before use; distill DCM over

.
Low d.r. (Diastereomeric Ratio) Temperature too highUse internal thermometer. Maintain

during Li-species generation.
Product Decomposition Oxidation of C-B bondDegas all solvents. Boron-carbon bonds adjacent to electronegative atoms are oxidation-prone.

Module 2: Protodeboronation (Stability Failures)

If your LCMS shows the product mass during the reaction but it disappears during workup, you are experiencing protodeboronation.

Mechanism of Failure

The free


-amine coordinates to the empty p-orbital of the boron. In the presence of water or alcohols, this activates the C-B bond for cleavage. This is particularly aggressive in basic  media (common during deprotection of ester groups).

Protodeboronation cluster_0 The Danger Zone Step1 Free Alpha-Amino Boronic Acid Step2 Intramolecular Coordination (B-N) Step1->Step2 Spontaneous Step3 Hydrolysis/Cleavage (H2O/ROH attack) Step2->Step3 pH > 7 Protection Solution: Keep Amine Protonated (Acidic) OR Protected (MIDA/Trifluoroborate) Step2->Protection Prevention Step4 Deboronated Amine + Boric Acid Step3->Step4 Irreversible

Figure 1: The pathway of protodeboronation. The B-N interaction renders the C-B bond susceptible to hydrolysis.

Strategic Solutions
  • Acidic Workup Only: Never expose the free

    
    -aminoboronic acid to pH > 7. Isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The protonated amine (
    
    
    
    ) cannot coordinate to boron.
  • MIDA Boronates: If you need to purify on silica, convert the boronic acid to a MIDA (N-methyliminodiacetic acid) ester . The MIDA ligand occupies the boron p-orbital, preventing the amine from coordinating and stabilizing the molecule against silica gel.

Module 3: Purification & Isolation

Stop using standard silica chromatography for free aminoboronic acids. They streak, stick, and decompose.[2]

Workflow: The "MIDA" Strategy

This is the most robust method for isolating high-purity aminomethylboronic acids.

  • Protection: React your crude boronic acid with MIDA (reflux in toluene/DMSO with Dean-Stark trap).

  • Purification: MIDA boronates are stable on silica gel. Elute with EtOAc/Acetone mixtures.

  • Deprotection (The "Slow Release"):

    • Standard: 1M NaOH (Fast, but risky for

      
      -amino).
      
    • Recommended: Mild hydrolysis using Sodium Bicarbonate (

      
      )  or specialized resin exchange.
      
Protocol: Mild MIDA Deprotection

Reference: Burke et al.[4][5]

  • Dissolve MIDA boronate in THF/Water (1:1).

  • Add 3-5 equivalents of

    
     (solid) or use a phosphate buffer (pH 8).
    
  • Stir at RT.[6] Monitor by TLC (MIDA ester is distinct from free acid).

  • Quench: Acidify immediately to pH 2-3 with 1M HCl.

  • Extraction: Extract with EtOAc (if the R-group is lipophilic) or freeze-dry (lyophilize) if hydrophilic.

Alternative: Potassium Trifluoroborates ( )

If MIDA is too costly or bulky:

  • Treat the crude boronic acid/ester with

    
     (3.0 equiv) in MeOH/H2O.
    
  • The

    
     salt precipitates.
    
  • Filter and wash with

    
    . These salts are air-stable and can often be used directly in cross-coupling.
    

FAQ: Rapid Troubleshooting

Q: Can I use Pinacol esters for the final product? A: Yes, but they are difficult to hydrolyze later without destroying the molecule. Pinacol esters are also less stable to silica than MIDA esters. If you need the free acid for biological assays (e.g., proteasome inhibition), avoid Pinacol in the final step.

Q: Why does my NMR show broad lines for the


-protons? 
A:  This is due to Quadrupolar relaxation of the Boron atom (

and

) coupled with the N-B coordination dynamics. It does not necessarily mean your product is impure. Run the NMR in

with a drop of DCl to protonate the amine; the lines should sharpen.

Q: I am synthesizing a Bortezomib analog. Which route is best? A: Follow the Matteson Homologation using (+)-Pinanediol as the chiral auxiliary. This route is validated for industrial scale. Do not attempt direct alkylation of aminomethyl halides; the yields are negligible.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society.[7][8]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[9] Journal of the American Chemical Society.[7][8]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[7]

  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents (Bortezomib Synthesis). Cancer Research.

  • Yudin, A. K. (2011). Amphoteric Boron Compounds.[10] Wiley-VCH. (Textbook Reference for Alpha-Amino Stability).

Sources

Technical Support Center: Boronic Acid Stability & Workup Guide

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: Is it Oxidation or Hydrolysis?

Before optimizing your workup, you must identify the specific degradation pathway. Boronic acids (


) are metastable intermediates. In the presence of air, moisture, and trace metals, they degrade via two distinct mechanisms often confused by researchers.
The Degradation Pathways (Visualized)

The following diagram maps the kinetic fate of a boronic acid during workup. Use this to diagnose your impurity profile (e.g., via LC-MS).

BoronicDegradation cluster_legend Degradation Drivers BA Boronic Acid R-B(OH)2 Boronate Boronate Anion [R-B(OH)3]- BA->Boronate High pH (Workup) Arene Arene (R-H) (Protodeboronation) BA->Arene High T + H2O (Acid/Base Catalysis) Peroxo Peroxo-Boronate Species Boronate->Peroxo O2 + Trace Metal (Pd/Cu) Boronate->Arene Substrate Dependent (e.g., Polyfluorinated) Phenol Phenol (R-OH) (Oxidative Product) Peroxo->Phenol C-to-O Migration Red = Oxidation (Air/Metal) Red = Oxidation (Air/Metal) Green = Hydrolysis (Protodeboronation) Green = Hydrolysis (Protodeboronation)

Caption: Figure 1.[1][2][3] Divergent degradation pathways. Oxidation (Red) yields phenols via peroxo-species, often catalyzed by trace metals. Protodeboronation (Green) yields arenes via hydrolysis.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My LC-MS shows a significant M-16 peak (Phenol). I degassed my solvents; why is oxidation still happening?

Diagnosis: This is Oxidative Deboronation .[4] Even with degassed solvents, the culprit is likely Trace Metal Catalysis combined with the "Ate" Complex Effect .

  • The Mechanism: At basic pH (common in Suzuki workups), the boronic acid becomes a boronate anion (

    
     hybridized). This species is significantly more electron-rich and susceptible to electrophilic attack by molecular oxygen. Trace Palladium (Pd) or Copper (Cu) residues from the coupling reaction act as radical initiators, converting trace O
    
    
    
    into reactive peroxo species that rapidly oxidize the C-B bond.
  • The Fix (Self-Validating Protocol):

    • Quench pH: Do not allow the crude mixture to remain at pH > 8 for extended periods. Acidify to pH 5–6 immediately after reaction if your product tolerates it.

    • Scavenge Metals: Add a silica-supported metal scavenger (e.g., Si-Thiol or Si-TMT) directly to the organic layer before concentration.

    • Validation: Split your crude: Treat half with Si-Thiol for 30 mins, leave half untreated. If the phenol content is lower in the treated batch, metal catalysis was your driver.

Q2: My boronic acid disappears during silica gel chromatography.

Diagnosis: Irreversible adsorption or protodeboronation on acidic silica.

  • The Mechanism: The hydroxyl groups on silica are acidic enough to catalyze protodeboronation or form covalent borosilicate bonds, trapping your compound.

  • The Fix:

    • Additives: Add 1% Acetic Acid (if stable) or 1% Triethylamine to your eluent to buffer the silica surface.

    • Alternative Stationary Phase: Use Diol-functionalized silica . It interacts with the boronic acid reversibly (forming a transient ester) but prevents the irreversible binding seen with bare silica.

Q3: How do I store unstable boronic acids long-term?

Diagnosis: Solid-state auto-oxidation.

  • The Fix: Convert the acid to a Potassium Trifluoroborate (

    
    )  or a MIDA boronate .
    
    • Why: These forms remove the empty p-orbital on the boron atom, shutting down the oxidative pathway completely.

      
       salts are air-stable solids that can be stored on the shelf and hydrolyzed back to the acid (or used directly) when needed.
      

Advanced Workup Protocols

Protocol A: The "Diethanolamine (DEA) Crash" Method

Best for: Isolating boronic acids from crude mixtures without chromatography.

Principle: Diethanolamine forms a highly crystalline, tetrahedral "ate" complex with boronic acids. This complex is insoluble in non-polar solvents, effectively precipitating your product while leaving impurities (and catalysts) in solution.

Step-by-Step:

  • Crude Prep: Dissolve crude reaction mixture in a minimal amount of polar solvent (THF or EtOAc).

  • Complexation: Add 1.05 equivalents of Diethanolamine (DEA) . Stir for 30 minutes at room temperature.

    • Observation: A white precipitate should form.

  • Precipitation: If no solid forms, add a non-polar anti-solvent (Hexanes or Et

    
    O) dropwise until turbidity persists. Cool to 0°C.
    
  • Filtration: Filter the solid DEA-adduct. Wash copiously with Hexanes/Et

    
    O.
    
    • Checkpoint: The filtrate contains your impurities and Pd catalyst. The solid is your protected boron species.

  • Release (Hydrolysis):

    • Suspend the solid in biphasic EtOAc/Water.

    • Adjust aqueous layer to pH 4–5 with dilute HCl (or saturated NH

      
      Cl).
      
    • Shake vigorously. The DEA stays in the aqueous layer (as the ammonium salt); the free boronic acid migrates to the EtOAc layer.

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.
Protocol B: Metal Scavenging to Prevent Auto-Oxidation

Best for: Situations where you must concentrate large volumes of crude solution.

Data: Scavenger Efficiency for Pd Removal

Scavenger Type Functional Group Pd Removal Efficiency* Best For
Si-Thiol Propylthiol >99% General Pd(0)/Pd(II) removal
Si-TMT Trimercaptotriazine >99% High-value APIs (non-leaching)
Si-Diamine Ethylenediamine ~85% Cu scavenging; less effective for Pd

| Activated Carbon | N/A | Variable (50-90%) | Cheap, but can adsorb product |

*Efficiency measured after 30 min stirring at Room Temp in THF.

Workflow:

  • After extraction, do not dry the organic layer immediately.

  • Add Si-Thiol (3–4 equivalents relative to initial Pd loading).

  • Stir gently for 30–60 minutes.

  • Filter through a Celite/Cotton plug.

  • Now dry with MgSO

    
     and concentrate.
    
    • Why: Removing the metal before concentration (where heat + concentration increases reaction rates) is critical to preventing degradation.

Visualizing the Stabilization Workflow

The following decision tree guides you through the purification strategy based on compound stability.

PurificationStrategy Start Crude Reaction Mixture IsStable Is the Boronic Acid Air/Silica Stable? Start->IsStable StableYes Yes IsStable->StableYes StableNo No (Oxidizes/Protodeboronates) IsStable->StableNo Scavenge Add Si-Thiol Scavenger (Remove Pd/Cu) StableYes->Scavenge Flash Flash Chromatography (Buffered Silica) Scavenge->Flash Isolate Isolate Pure Acid Flash->Isolate DEAMethod Attempt DEA Precipitation (Protocol A) StableNo->DEAMethod Precipitates Solid Forms? DEAMethod->Precipitates Hydrolyze Acidic Hydrolysis (Recover Free Acid) Precipitates->Hydrolyze Yes Store Store as DEA Adduct (Long-term Stability) Precipitates->Store Yes Convert Convert to K-Trifluoroborate (KHF2 treatment) Precipitates->Convert No (Oily)

Caption: Figure 2. Purification Decision Tree. Prioritize metal scavenging for stable acids and DEA complexation for unstable substrates.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanisms of protodeboronation). Link

  • Biotage Application Note. (2023). Strategies for Metal Scavenging in Pharmaceutical Synthesis. (Data source for Si-Thiol efficiency).[5] Link

  • Stolowitz, M. L., et al. (2001). Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. Bioconjugate Chemistry, 12(2), 229–239. (Discussion on pH-dependent stability and "ate" complexes). Link

Sources

Resolving enantiomers of chiral alpha-aminoboronic acids

Technical Support Center: Resolution of Chiral -Aminoboronic Acids

Status: Operational Ticket ID: ABA-RES-001 Assigned Specialist: Senior Application Scientist

Welcome to the -Aminoboronate Resolution Hub

You are likely here because you are working with proteasome inhibitors (like Bortezomib analogs) or transition-state mimetics, and you have encountered the "Boron Problem." Unlike standard amino acids,


This guide treats your experimental setup as a system. We will troubleshoot the three primary modules of this system: Chromatographic Separation , Chemical Resolution , and Stability Maintenance .

Module 1: Chromatographic Resolution (HPLC/SFC)

System Status: Active Primary Issue: Peak tailing, on-column hydrolysis, and lack of retention.

Troubleshooting Guide

Q: My peaks are tailing severely (As > 1.5). Is my column dead? A: Likely not. The empty p-orbital of the boron atom is coordinating with the residual silanols on your silica stationary phase.

  • The Fix: You must block these interactions.

    • Additives: Add 0.1% ammonium formate or ammonium acetate to your mobile phase. This competes for the binding sites.

    • Alcohol Protection: Do not inject the free boronic acid. Esterify it with pinacol or 1,2-butanediol before injection. The ester oxygen donates electron density to the boron, reducing its Lewis acidity.

Q: I see a single broad blob instead of two enantiomers. What is happening? A: You are likely witnessing on-column interconversion. Free boronic acids exist in a dynamic equilibrium between the monomer (

  • The Fix:

    • Derivatize: Convert the free acid to a trifluoroborate salt (

      
      ). These are tetrahedral, chemically stable, and do not form boroxines. They separate beautifully on polysaccharide columns (e.g., Chiralpak AD/OD) using polar organic modes.
      

Q: Which column should I screen first? A: Do not use standard C18.

  • For Esters (Pinacol/Pinanediol): Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak IA/ID or Chiralcel OD-H ). Use Normal Phase (Hexane/IPA).

  • For Free Acids/Salts: Anion exchange chiral phases (e.g., Chiralpak QN-AX ).[1] The mechanism relies on ion-pairing between the boronate anion and the quinuclidine moiety of the selector.

Data: Recommended Separation Systems
Analyte FormStationary PhaseMobile Phase ModeAdditiveReference
Pinacol Ester Chiralpak AD-H / OD-HNormal Phase (Hex/IPA)None required[1]
Trifluoroborate Salt Chiralpak AD-HPolar Organic (MeOH/ACN)0.1%

[2]
Free Boronic Acid Chiralpak QN-AXAnion Exchange (MeOH/Buffer)Acetic Acid/DEA[3]

Module 2: Chemical Resolution (Crystallization)

System Status: Legacy Support Primary Issue: Removing the chiral auxiliary without destroying the molecule.

The Protocol: Diastereomeric Crystallization

If HPLC is not scalable for your needs, you are likely using the Matteson Homologation or classical resolution using a chiral diol. The industry standard is (+)-Pinanediol .

The Bottleneck: Pinanediol binds to boron with extreme affinity. Standard hydrolysis (HCl/NaOH) often fails or causes racemization.

Workflow: The "Transesterification" Bypass

Do not attempt direct hydrolysis. Use a biphasic transesterification system to "swap" the sticky pinanediol for a sacrificial boronic acid.

DeprotectionStartPinanediol alpha-AminoboronateStep1Step 1: Phenylboronic Acid (Sacrificial Acceptor)Start->Step1 Add 1.1 eq PhB(OH)2Step2Biphasic System (Hexane / Water / pH 3)Step1->Step2 MixingInterIntermediate: Free Aminoboronic Acid (Aq) + Phenylboronic-Pinanediol (Org)Step2->Inter Equilibrium ShiftFinalTarget: Enantiopure alpha-ABAInter->Final Phase Separation & Lyophilization

Figure 1: The Phenylboronic Acid Transesterification Protocol for mild deprotection of pinanediol esters.

Q: The pinanediol won't leave. What is the "Nuclear Option"? A: Convert to the Trifluoroborate.

  • Treat Pinanediol ester with

    
     in MeOH/Water.
    
  • The

    
     salt precipitates (Pinanediol stays in solution).
    
  • Filter the salt.[2][3][4]

  • Hydrolyze the salt with mild

    
     or 
    
    
    to get the free acid.

Module 3: Stability & Storage

System Status: Critical Alert Primary Issue: Protodeboronation (Loss of Boron).

The Mechanism:

Protodeboronation5
Stability Logic Gate

StabilityInputStorage ConditionCheckPHCheckPHInput->CheckPHCheckOxIs Oxidant Present? (Air/Peroxides)CheckPH->CheckOxNoResult1Protodeboronation (C-B Bond Cleavage)CheckPH->Result1YesResult2Oxidation to Alcohol (C-OH)CheckOx->Result2YesSafeStable (Trifluoroborate Form)CheckOx->SafeNo (Store as Salt)

Figure 2: Stability failure modes for alpha-aminoboronic acids.

Q: My compound is degrading in the freezer. A: Free

  • The Fix: Never store the free acid. Store it as the Hydrochloride salt (protonated amine protects against oxidation) or the Trifluoroborate salt (tetrahedral boron protects against hydrolysis).

Q: I see an impurity +16 mass units. A: This is oxidation. The C-B bond has inserted Oxygen to become C-O-B, which hydrolyzes to the alcohol.

  • The Fix: Degas all solvents. Avoid ethers (THF/Ether) which may contain peroxides.

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Foundational work on Pinanediol resolution).

  • Playford, R. A., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Journal of Organic Chemistry, 75(5). (The KHF2/Trifluoroborate protocol).[6][7][8]

  • Daicel Chiral Technologies. (2020). Separation of Acidic Compounds using Chiralpak QN-AX. Application Note. (Anion exchange method for free acids).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on stability and protodeboronation).

Technical Support Center: Purification Strategies for Zwitterionic Aminomethylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to isolate alpha-aminoboronic and aminomethylboronic acids. These pharmacophores are critical in drug development (e.g., protease and beta-lactamase inhibitors), yet they are notoriously difficult to purify.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice. By understanding the physicochemical behavior of these molecules, you can troubleshoot effectively and implement self-validating purification systems in your laboratory.

Part 1: Core Concepts & Causality (The "Why")

Before attempting any purification, you must understand the three fundamental behaviors of aminomethylboronic acids that dictate their chromatographic fate:

  • Zwitterionic Equilibrium: These molecules possess a basic amine (pKa ~7.5–8.5) and an acidic boronic acid (pKa ~8.0–9.5)[1]. Near physiological pH, they exist as highly polar zwitterions. This dual-charge state prevents orderly partitioning in standard chromatography.

  • Boroxine Formation: In the absence of water (e.g., during concentration or in anhydrous organic solvents), boronic acids undergo reversible dehydration to form trimeric cyclic anhydrides known as boroxines. On a chromatography column, this dynamic equilibrium results in severe peak broadening and multiple bands for a single compound.

  • Silica Interactions: The empty p-orbital of the boron atom acts as a Lewis acid, interacting covalently with surface silanols on un-endcapped silica or metal surfaces in HPLC systems[2]. This leads to irreversible retention and "streaking" on normal-phase columns.

Part 2: Troubleshooting & FAQs

Q1: I attempted to purify my free aminomethylboronic acid on a standard normal-phase silica gel column. I recovered less than 10% of my material, and it streaked across all fractions. Why did this happen, and how do I fix it? A: Free boronic acids bind strongly to the diols and silanols present on standard silica stationary phases. Furthermore, the zwitterionic charge state prevents proper solvent partitioning. The Solution: You must temporarily mask the boronic acid prior to normal-phase chromatography. Derivatization with pinacol (2,3-dimethyl-2,3-butanediol) converts the boronic acid into a sterically hindered, lipophilic pinacol ester. This eliminates silanol binding and prevents boroxine formation, allowing for standard, high-resolution silica purification[3].

Q2: I need to purify the fully deprotected (free) aminomethylboronic acid using RP-HPLC. What mobile phase conditions ensure a sharp, single peak? A: To prevent boroxine formation and suppress the zwitterionic equilibrium, you must lock the molecule into a single charge state. The Solution: Use an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, TFA). This fully protonates the amine and keeps the boronic acid neutral, as the pH is well below the boronic acid's pKa[4]. Use a highly endcapped C18 column or a specialized polar-embedded column to prevent secondary interactions with the silica matrix[2].

Q3: How can I scale up purification without relying on preparative HPLC? A: For bulk quantities, Isoelectric Point (pI) Precipitation is the most elegant method. By adjusting the pH of an aqueous solution exactly to the molecule's pI (typically between pH 5.5 and 7.5), the net charge becomes zero. This minimizes hydration and induces crystallization, leaving polar impurities in the supernatant.

Part 3: Data Presentation & Physicochemical Parameters

Understanding the physicochemical parameters is critical for selecting the correct purification strategy.

PropertyTypical Value RangeImplication for PurificationRecommended Strategy
Amine pKa 7.5 – 8.5Protonated at acidic to neutral pH.Use 0.1% TFA in RP-HPLC to lock the molecule in a cationic state.
Boronic Acid pKa 8.0 – 9.5Forms a reactive tetrahedral boronate anion at high pH[4].Avoid basic mobile phases to prevent diol/silanol binding.
Isoelectric Point (pI) 6.0 – 7.5Net zero charge; lowest aqueous solubility.Adjust pH exactly to pI for bulk crystallization/precipitation.
Boroxine Equilibrium

(in dry solvents)
Forms trimers during concentration.Mask with pinacol or maintain in dilute aqueous acidic solutions.

Part 4: Visualizations of Purification Logic

Workflow Crude Crude Zwitterionic Mixture (Monomers & Boroxines) Pinacol Pinacol Derivatization (Masks Boronic Acid) Crude->Pinacol Silica Normal-Phase Chromatography (Silica Gel) Pinacol->Silica Deprotect Acidic Transesterification (Phenylboronic Acid Scavenger) Silica->Deprotect Pure Pure Aminomethylboronic Acid (Lyophilized Salt) Deprotect->Pure

Caption: Workflow for derivatization, chromatographic purification, and deprotection.

ChargeStates LowPH Low pH (< 5) Cationic State RP_HPLC RP-HPLC (0.1% TFA) or Cation Exchange LowPH->RP_HPLC NeutralPH Neutral pH (~ 7) Zwitterionic State Precipitation Isoelectric Precipitation (Minimum Solubility) NeutralPH->Precipitation HighPH High pH (> 9) Anionic State AnionExchange Anion Exchange Chromatography HighPH->AnionExchange

Caption: pH-dependent charge states of aminoboronic acids and corresponding purification strategies.

Part 5: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Pinacol Protection, Silica Purification, and Deprotection

This protocol utilizes a transesterification strategy to bypass the notoriously difficult direct hydrolysis of pinacol esters[3].

Step 1: Derivatization

  • Suspend the crude aminomethylboronic acid in a 1:1 mixture of Dichloromethane (DCM) and Methanol.

  • Add 1.2 equivalents of pinacol and a catalytic amount of anhydrous

    
     (to drive the equilibrium by sequestering water).
    
  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Run a TLC (Hexane/EtOAc). You should observe a new, less polar, non-streaking spot. Spray with ninhydrin and heat; a purple spot confirms the presence of the free amine on the newly formed pinacol ester.

Step 2: Normal-Phase Purification

  • Filter the reaction mixture to remove

    
     and concentrate under reduced pressure.
    
  • Load the crude oil onto a standard silica gel column.

  • Elute using a gradient of Hexane to Ethyl Acetate. The sterically hindered pinacol ester will elute cleanly without tailing.

Step 3: Deprotection via Biphasic Transesterification

  • Dissolve the purified pinacol ester in a biphasic mixture of Diethyl Ether (

    
    ) and 1N aqueous Hydrochloric Acid (HCl) (1:1 v/v).
    
  • Add 2.0 equivalents of phenylboronic acid to the organic layer. Causality: Phenylboronic acid acts as a thermodynamic sink (scavenger), preferentially capturing the pinacol to form a highly stable phenylboronic acid-pinacol ester, driving the release of your free aminomethylboronic acid.

  • Stir vigorously for 24 hours.

  • Self-Validation Check: Separate the layers. The aqueous layer will contain the pure hydrochloride salt of your target molecule, while the organic layer retains the byproduct.

  • Wash the aqueous layer twice with fresh

    
     to remove trace impurities, then lyophilize to yield the pure product as a white powder.
    
Protocol B: RP-HPLC Purification of Free Aminoboronic Acids

Use this protocol when derivatization is not feasible, and you must purify the free zwitterion directly.

  • Sample Preparation: Dissolve the crude material in 0.1% aqueous TFA. Causality: This ensures full protonation of the amine, breaking any zwitterionic intermolecular networks and hydrolyzing any transient boroxines back to the monomeric boronic acid.

  • Column Selection: Equip the HPLC with a highly endcapped C18 column or a hybrid-silica column designed to mitigate metal/silanol interactions[2].

  • Gradient: Run a shallow gradient of 0% to 50% Acetonitrile in Water. Crucial: Both mobile phases MUST contain 0.1% TFA.

  • Detection: Monitor at 210 nm, as aliphatic boronic acids lack strong chromophores.

  • Fraction Collection & Validation: Collect the major peak and immediately freeze the fractions.

  • Self-Validation Check: Analyze the fraction via LC-MS. You must observe the

    
     mass. If you observe a mass corresponding to 
    
    
    
    , boroxine formation is occurring in your MS source or fractions, indicating your mobile phase is not acidic enough to maintain the monomer.
  • Lyophilize the fractions immediately to prevent degradation.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes. Available at:[Link]

  • Liu, Z., et al. "Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity." Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Kettner, C. A., & Shenvi, A. B. "α-Aminoboronic acid peptides." US Patent US4499082A, Google Patents.
  • Soundararajan, S., et al. "Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants." PubMed, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: A Guide to Handling Hygroscopic Aminomethylboronic Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by hygroscopic aminomethylboronic acid hydrochloride salts. As organoboron compounds, they are invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their propensity to absorb atmospheric moisture requires specific handling techniques to ensure experimental success and reproducibility. This document is designed to equip you with the expertise and field-proven insights needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of aminomethylboronic acid hydrochloride salts.

Q1: What exactly are aminomethylboronic acid hydrochloride salts, and why are they so hygroscopic?

Aminomethylboronic acid hydrochloride salts are organic compounds featuring a boronic acid group [-B(OH)₂] and an aminomethyl group [-CH₂NH₂] on a phenyl ring, stabilized as a hydrochloride salt.[4] The boronic acid functional group itself is inherently hygroscopic, meaning it readily attracts and holds water molecules from the surrounding air.[5] This is compounded by the presence of the polar hydrochloride salt, which also has an affinity for moisture. This absorption of water can lead to physical changes, such as caking or clumping, and chemical degradation.[5][6]

Q2: How can I be sure I am storing these reagents correctly to maintain their integrity?

Proper storage is the first and most critical step in maintaining the chemical's stability and performance.[5] Incorrect storage can lead to degradation, rendering the reagent useless for sensitive applications like palladium-catalyzed cross-couplings.

Core Principles for Storage:

  • Airtight Containers: The primary container must be sealed tightly to prevent moisture ingress.[5][7]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the reagent under an inert atmosphere (e.g., nitrogen or argon) inside the primary container is best practice.

  • Secondary Containment: Place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant.[8][9] This provides an additional layer of protection.

  • Controlled Environment: Store the material in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][10] Recommended room temperature is typically between 15–25°C (59–77°F).[5]

Parameter Recommendation Rationale
Temperature 15–25°C (59–77°F)Avoids acceleration of moisture absorption and potential degradation.[5]
Atmosphere Dry, Inert (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.[11][12]
Container Tightly sealed, original packagingPrevents direct contact with ambient air.[5][10]
Location Desiccator or Dry CabinetProvides a low-humidity environment.[5][9]
Q3: What are the visible signs of moisture absorption or degradation?

The most common physical sign of moisture absorption is a change in the material's consistency. A free-flowing crystalline powder may become clumpy, caked, or even appear wet.[5][6] Chemically, the absorption of water can promote the trimerization of the boronic acid to form a cyclic anhydride known as a boroxine.[2][13] While this process is often reversible upon dissolution in certain solvents, it complicates accurate weighing and stoichiometry, and aged reagents may exhibit reduced reactivity.

Q4: What safety precautions are essential when handling these compounds?

Aminomethylboronic acid hydrochloride salts are classified as irritants.[14][15] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][16]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[10][17]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[12][16]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations.[11][18]

Troubleshooting Guide for Experimental Workflows

This section focuses on practical, problem-solving advice for common laboratory procedures, particularly the Suzuki-Miyaura coupling reaction.

Problem 1: Inconsistent results, which I suspect are due to inaccurate weighing.

This is a very common issue stemming directly from the reagent's hygroscopic nature. Absorbed water adds mass, leading to an under-dosing of the actual reagent in your reaction and compromising stoichiometry.

  • Preparation is Key: Before opening the reagent container, ensure all necessary equipment (spatulas, weigh paper/boat, and the reaction vessel) is clean, dry, and readily accessible.[19] Oven-drying glassware is highly recommended.[19]

  • Environment Control: The ideal method is to handle the solid inside a glovebox with a dry, inert atmosphere.[20][21] If a glovebox is unavailable, work in a low-humidity environment and perform the weighing as quickly as possible to minimize air exposure.

  • Equilibration: Allow the reagent container to come to room temperature before opening it. Opening a cold container can cause moisture from the ambient air to condense on the product.

  • Rapid Transfer: Open the container, quickly remove the desired amount of solid, and immediately and tightly reseal the container.

  • Direct Addition: Whenever possible, weigh the reagent directly into the oven-dried reaction flask that is already under an inert atmosphere. This minimizes transfers and exposure.

This diagram illustrates the decision-making process for handling these sensitive reagents.

G cluster_prep Preparation cluster_weighing Weighing Environment cluster_execution Execution Prep 1. Assemble & Dry All Glassware Equilibrate 2. Equilibrate Reagent Container to Room Temp Prep->Equilibrate Glovebox Ideal: Use Inert Atmosphere Glovebox Equilibrate->Glovebox Is Glovebox Available? Benchtop Alternative: Work Quickly in Low-Humidity Area Equilibrate->Benchtop Weigh 3. Weigh Quickly Glovebox->Weigh Benchtop->Weigh Seal 4. Tightly Reseal Primary Container Weigh->Seal caption Weighing workflow for hygroscopic salts. G Start Low or No Product CheckReagent 1. Check Boronic Acid (Age, Storage, Appearance) Start->CheckReagent CheckSetup 2. Review Reaction Setup (Degassing, Dry Glassware) CheckReagent->CheckSetup Reagent OK ReagentBad Action: Use fresh, properly handled boronic acid. CheckReagent->ReagentBad Degraded? CheckConditions 3. Evaluate Reaction Conditions (Base, Solvent, Temp, Catalyst) CheckSetup->CheckConditions Setup OK SetupBad Action: Ensure rigorous degassing and anhydrous technique. CheckSetup->SetupBad Improper? ConsiderAlternatives 4. Consider Boronic Acid Alternatives (e.g., MIDA) CheckConditions->ConsiderAlternatives Still Fails ConditionsBad Action: Screen different bases, solvents, or catalyst systems. CheckConditions->ConditionsBad Suboptimal? caption Troubleshooting tree for Suzuki reactions.

Caption: Troubleshooting tree for Suzuki reactions.

Problem 3: I am observing significant homocoupling of my boronic acid.

The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction known as homocoupling.

A: The primary cause of homocoupling is the presence of oxygen. [22]Oxygen can interfere with the catalytic cycle, leading to conditions that favor the coupling of two boronic acid molecules. [13]The solution is directly tied to the protocol described above: meticulous degassing of all solvents and the reaction mixture before heating is the most effective preventative measure. Additionally, ensure you are using a high-purity palladium source and appropriate stoichiometry (typically 1.1-1.5 equivalents of the boronic acid). [22]

Advanced Topics

Q: My aminomethylboronic acid hydrochloride is consistently problematic. Are there more stable alternatives?

A: Yes. The instability of some boronic acids is a well-known issue. [13][23]The field has developed several "protected" forms of boronic acids that offer enhanced stability to air and chromatography while still participating in cross-coupling reactions. These can be particularly useful for challenging substrates.

  • Pinacol Esters: These are common derivatives that are more stable than the corresponding boronic acids, though their transmetalation can be slower. [24]* Potassium Aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions. [23][25]* N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable to purification techniques like silica gel chromatography and can be "deprotected" under mild basic conditions to release the boronic acid in situ for the coupling reaction. [23][25] Using these more stable derivatives can often resolve issues of reproducibility that arise from the hygroscopic and unstable nature of the free boronic acid salt. [24]

References

  • How to Store Boric Acid | Lab Alley. (2025, July 15). Available at: [Link]

  • Handling air-sensitive reagents AL-134 - Division of Research Safety. Available at: [Link]

  • Hints for Handling Air-Sensitive Materials | Fauske & Associates. (2020, October 28). Available at: [Link]

  • Borate handling and storage - U.S. Borax. Available at: [Link]

  • Working With Air & Water Reactive Chemicals - Carleton University. Available at: [Link]

  • 4-Aminomethylphenylboronic acid hydrochloride SDS - Preuzmite i pretplatite se na ažuriranja. Available at: [Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. Available at: [Link]

  • A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society. (2024, February 7). Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Boronic acid - Wikipedia. Available at: [Link]

  • MSDS of 2-Aminophenylboronic acid hydrochloride. (2010, June 14). Available at: [Link]

  • A Water-Stable Boronate Ester Cage - ChemRxiv. Available at: [Link]

  • What are the precautions for storage of boric acid? Appropriate chemical industry. (2020, December 8). Available at: [Link]

  • 4-(Aminomethyl)Benzeneboronic Acid Hydrochloride | AMERICAN ELEMENTS ®. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (2022, September 22). Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • How to store hygroscopic poly allyamine hydrochloride (PAH) w/o a desiccator? | ResearchGate. (2017, December 21). Available at: [Link]

Sources

Validation & Comparative

11B NMR chemical shifts of (aminomethyl)boronic acid species

Author: BenchChem Technical Support Team. Date: March 2026

Title: 11B NMR Characterization of (Aminomethyl)boronic Acid Species: A Technical Comparison Guide

Executive Summary

(Aminomethyl)boronic acids (AMBAs) represent a critical structural motif in medicinal chemistry, serving as pharmacophores in serine protease inhibitors (e.g., boroleucine derivatives) and as precursors for Suzuki-Miyaura cross-couplings.[1] Unlike simple alkylboronic acids, AMBAs exhibit dynamic speciation driven by intramolecular B–N coordination.[1]

This guide provides a comparative technical analysis of 11B NMR chemical shifts for AMBA species. It focuses on distinguishing between open (


) and closed (

) forms, evaluating protecting groups (MIDA, Trifluoroborates), and establishing robust experimental protocols for accurate characterization.[1]

Part 1: The Mechanistic Landscape

The chemical shift (


) in 11B NMR is primarily governed by the hybridization of the boron center and the coordination environment.[1] For AMBAs, this is complicated by the basicity of the 

-amino group.[1]
The Hybridization Shift
  • Trigonal Planar (

    
    ):  Electron-deficient boron exhibits significant deshielding.[1] Signals are typically broad (>100 Hz) due to efficient quadrupolar relaxation caused by the electric field gradient asymmetry.[1]
    
  • Tetrahedral (

    
    ):  Coordination (by solvent, hydroxide, or intramolecular amine) increases electron density, shielding the nucleus.[1] Signals shift upfield and sharpen significantly as the electric field gradient becomes more symmetric.[1]
    
The Wulff-Type Equilibrium

In AMBAs, the


-amino group can act as an intramolecular ligand.[1]
  • Acidic pH: The amine is protonated (

    
    ).[1] It cannot coordinate. Boron remains 
    
    
    
    .[1]
  • Neutral/Basic pH: The amine is free (

    
    ).[1] It coordinates to the empty p-orbital of boron, forming a 5-membered ring (an "internal salt").[1] Boron becomes 
    
    
    
    .[1]

Part 2: Comparative Chemical Shift Analysis

The following table synthesizes experimental ranges for AMBA derivatives compared to standard boronic species.

Table 1: 11B NMR Chemical Shift Ranges (Relative to


) 
SpeciesHybridizationChemical Shift (

ppm)
Signal CharacterKey Diagnostic Feature
Free AMBA (Acidic pH)

+25 to +35 Very BroadProtonated amine (

); no B–N bond.[1]
Free AMBA (Neutral pH)

(Internal Salt)
+5 to +15 SharpIntramolecular B–N coordination; 5-membered ring formation.[1]
MIDA Boronate

+10 to +14 SharpRigid B–N bond from ligand; chemically stable.[1]
Pinacol Ester

+28 to +34 BroadOxygen-rich environment; no internal B–N bond usually observed.[1]
Trifluoroborate (

)

+1 to +5 Quartet (

)
Coupled to

; distinct splitting pattern.[1]

Critical Insight: The shift from ~30 ppm to ~10 ppm is the definitive proof of intramolecular B–N coordination.[1] If your "neutral" AMBA shows a peak at 30 ppm, the amine is likely protonated (zwitterionic with external counterion) or sterically prevented from coordinating.[1]

Part 3: pH-Dependent Speciation (The Dynamic Comparison)

Understanding the pH profile is essential for drug formulation and stability studies.[1] The diagram below illustrates the speciation pathway and the corresponding NMR observables.

AMBA_Speciation Acid Acidic pH (<4) Protonated Amine [H3N-CH2-B(OH)2]+ Neutral Neutral pH (7-9) Wulff-Type Internal Salt (Closed Ring) Acid->Neutral -H+ (Amine deprotonation) Sig_Acid δ ~30 ppm (Broad) Acid->Sig_Acid Basic High pH (>12) Boronate Anion [H2N-CH2-B(OH)3]- Neutral->Basic +OH- (Hydroxide attack) Sig_Neutral δ ~10 ppm (Sharp) Neutral->Sig_Neutral Sig_Basic δ ~2-5 ppm (Sharp) Basic->Sig_Basic

Caption: pH-dependent speciation of (aminomethyl)boronic acid showing the transition from open sp2 form to closed sp3 internal salt and anionic boronate.

Part 4: Experimental Protocols

To obtain publication-quality data, specific protocols must be followed to mitigate the "Boron Hump"—a broad background signal (


 +30 to -30 ppm) arising from borosilicate glass tubes.[1]
Protocol A: The Gold Standard (Quartz)

Best for: Trace analysis or quantitative integration.[1]

  • Tube Selection: Use Quartz NMR tubes (natural abundance 11B is negligible in quartz).[1][2]

  • Sample Prep: Dissolve 10-20 mg of AMBA in

    
     or 
    
    
    
    .
  • Reference: Use an external capillary containing

    
     (set to 0.0 ppm) or calibrate via the spectrometer's unified scale (
    
    
    
    ratio).[1]
  • Acquisition: Standard 1D pulse.

    • Result: Flat baseline, clear peaks.[1]

Protocol B: Background Subtraction (Borosilicate)

Best for: Routine screening (Cost-effective).[1]

  • Tube Selection: Standard Borosilicate (Pyrex) tubes.

  • Blank Acquisition: Acquire a spectrum of the exact solvent batch in a clean tube using the same parameters (NS=128 or higher).

  • Sample Acquisition: Acquire the AMBA sample spectrum (same NS).

  • Processing: Perform a spectral subtraction (Sample - Blank).

    • Note: This often leaves a "wavy" baseline but resolves sharp peaks like MIDA or internal salts clearly.[1]

Protocol C: The "Depth" Pulse (Hardware Suppression)

Best for: High-throughput without quartz.[1]

  • Pulse Sequence: Use a sequence like zg (Bruker) modified with a pre-scan delay or a depth pulse (e.g., boron_back_suppression).[1]

  • Mechanism: This exploits the rapid relaxation of the glass signal (very broad) vs. the sample signal.[1] By delaying acquisition slightly (dead time), the broad glass signal decays before data collection begins.[1]

    • Warning: Can distort broad signals from

      
       species.[1] Use only for 
      
      
      
      species (MIDA/Internal salts).

Part 5: Troubleshooting & Validation

Self-Validating System: If you suspect your AMBA is decomposing (deboronation is a common pathway, yielding methylamine and boric acid):

  • Check for Boric Acid: Look for a signal at +19.6 ppm in

    
     (pH dependent, but usually distinct from AMBA).[1]
    
  • Check 1H NMR: Deboronation results in the disappearance of the characteristic

    
    -methylene broadening (due to 
    
    
    
    quadrupole coupling) and the appearance of a sharp singlet for methylamine.[1]

Comparison of Diagnostic Utility:

Feature1H NMR11B NMR
Hybridization State Indirect (coupling constants)Direct (Chemical Shift)
B-N Coordination Difficult to proveDefinitive (Shift from 30

10 ppm)
Purity (Inorganic) Invisible (Boric acid often silent)Visible (Distinct impurity peaks)

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] [1]

  • Knapp, D. M., et al. (2009).[1] MIDA Boronates: Durable, crystalline, and chemically versatile surrogates for unstable boronic acids.[1] Journal of the American Chemical Society, 131(19), 6961–6963.[1] [1]

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected boronic acids that expand the versatility of the Suzuki coupling reaction.[1] Accounts of Chemical Research, 40(4), 275–286.[1] [1]

  • Nietzschmann, E., et al. (2018).[1] 11B NMR Chemical Shifts of Boronic Acids and Boronates. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8] (General reference for shift ranges). [1]

Sources

The Boron Challenge: Mastering MS Fragmentation of Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Aminoboronic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aminoboronic acids occupy a critical niche in modern medicinal chemistry, serving as the warheads for proteasome inhibitors (e.g., Bortezomib, Ixazomib) and versatile synthetic intermediates. However, their analysis via Mass Spectrometry (MS) presents a unique "Boron Challenge." The empty p-orbital of the boron atom renders these compounds Lewis acidic, prone to trimerization (boroxine formation), and highly sensitive to solvent interactions.

This guide moves beyond standard spectral libraries to provide a mechanistic understanding of aminoboronic acid fragmentation. We compare ionization modes and derivatization strategies to establish a self-validating analytical workflow.

Part 1: Strategic Comparison – Ionization & Derivatization

The choice of ionization mode and sample preparation is not merely operational; it dictates the structural information you recover.

1.1 Ionization Mode: ESI(+) vs. ESI(-)

For aminoboronic acids, the presence of both a basic amine and an acidic boron center creates a dichotomy in ionization preference.

FeatureElectrospray Ionization Positive ESI(+) Electrospray Ionization Negative ESI(-)
Primary Ion Species

(Protonation on Amine)

or

(Boronate formation)
Sensitivity High for aliphatic amines; Moderate for aromatic amines.High for arylboronic acids; Enhanced by Lewis acid-base adducts.
Fragmentation Driver Charge-proximal cleavage (alpha-cleavage) and neutral loss of

.
Charge-remote fragmentation; characteristic boronate losses.
Structural Insight Best for sequencing the peptide/linker backbone.Best for confirming the boronic acid moiety and oxidation state.
Key Limitation Boron moiety often lost as neutral species, obscuring "warhead" modifications.Amine protonation is suppressed; requires high pH or post-column modifiers.

Scientist’s Insight: For comprehensive characterization, do not choose one. Run polarity switching. Use ESI(+) to map the scaffold and ESI(-) to validate the boron payload.

1.2 Sample State: Free Acid vs. Cyclic Ester

The "Ghost Peak" phenomenon in boronic acid analysis—where peaks appear at


—is caused by the formation of boroxines.
ParameterFree Aminoboronic AcidCyclic Boronate Ester (e.g., Pinacol/Diol)
Stability Low. Equilibrium between monomer, dimer, and trimer (boroxine).High. Steric bulk prevents trimerization.
Spectral Complexity High. Multiple species visible; solvent adducts common (e.g., methanolysis).Low. Dominant molecular ion

.
Fragmentation Complex dehydration cascades (

loss).
Clean, predictable fragmentation of the ester ring.
Quantitation Difficult due to dynamic equilibrium.Preferred for PK/PD studies due to linear response.
Part 2: Fragmentation Mechanisms & Pathways

Understanding the "why" behind the peaks allows you to distinguish between thermal degradation in the source and true collision-induced dissociation (CID).

2.1 The Mechanism

In ESI(+) , the proton typically localizes on the amine nitrogen. Fragmentation often proceeds via:

  • Alpha-Cleavage: Breaking the C-C bond adjacent to the amine.

  • Protodeboronation: The C-B bond is relatively weak (approx. 107 kcal/mol, but kinetically labile). In the gas phase, this often results in the loss of the entire boronic group as neutral boric acid (

    
    , 62 Da) or boroxine fragments.
    

In ESI(-) , the boron atom captures a lone pair (often from solvent


 or background), forming a tetrahedral boronate anion. Fragmentation here is dominated by:
  • Dehydration: Loss of

    
     (18 Da) to form metaborate species (
    
    
    
    ).
  • Characteristic Ions: Formation of

    
     (m/z 27) and 
    
    
    
    (m/z 43).[1]
2.2 Visualization: Fragmentation Pathways

The following diagram maps the competing pathways for a generic aminophenylboronic acid.

FragmentationPathway cluster_legend Pathway Legend M_Acid Free Aminoboronic Acid [M+H]+ Boroxine Boroxine Trimer [3M-3H2O+H]+ M_Acid->Boroxine High Conc. / Heat (Source Artifact) Frag_Dehydration Dehydration Product [M-H2O+H]+ M_Acid->Frag_Dehydration CID (-18 Da) Frag_Deboronation Deboronation Product [M-B(OH)3+H]+ M_Acid->Frag_Deboronation CID (-62 Da) Neutral Loss Frag_Amine Amine Backbone Fragments Frag_Deboronation->Frag_Amine Further Fragmentation key Red Dashed = Thermal/Source Artifact Solid = Collision Induced Dissociation

Figure 1: Competing fragmentation and degradation pathways. Note that Boroxine formation is often a source-dependent artifact, while deboronation is a true structural fragment.

Part 3: Experimental Protocol (Self-Validating)

This "Dual-Path" workflow allows you to screen rapidly or quantify rigorously.

3.1 Reagents & Setup
  • Solvents: Acetonitrile (MeCN) is preferred over Methanol (MeOH) to prevent formation of methyl boronate esters during analysis.

  • Additives: 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

3.2 Workflow Decision Tree

MethodWorkflow Start Sample: Aminoboronic Acid Goal Goal? Start->Goal Path_A Path A: Rapid ID/Screening Goal->Path_A Qualitative Path_B Path B: Quantitation/PK Goal->Path_B Quantitative Step_A1 Dilute in 50:50 MeCN:H2O (No Alcohol) Path_A->Step_A1 Step_B1 Derivatize with Pinacol (10 min, RT) Path_B->Step_B1 Step_A2 Direct Infusion / Flow Injection Step_A1->Step_A2 Result_A Observe [M+H]+ & Boroxine Qualitative Check Step_A2->Result_A Step_B2 LC-MS/MS (C18 Column) Step_B1->Step_B2 Result_B Single Peak [M_ester+H]+ Stable Quantitation Step_B2->Result_B

Figure 2: Decision tree for selecting the optimal analytical workflow based on research goals.

3.3 Protocol Steps

Path A: Direct Analysis (Qualitative)

  • Preparation: Dissolve sample to 10 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Crucial: Avoid Methanol to prevent spectral clutter from methyl esters.

  • Injection: Use Flow Injection Analysis (FIA) or a short C18 gradient.

  • Validation: Check for the characteristic Boron isotope pattern (approx. 1:4 ratio of

    
    ). If peaks appear at 
    
    
    
    , suspect methyl esterification from solvent contamination.

Path B: Pinacol Derivatization (Quantitative)

  • Reaction: Mix sample (1 eq) with Pinacol (1.2 eq) in dry MeCN. Reaction is usually complete within 10 minutes at room temperature.

  • Analysis: Analyze the resulting Pinacol ester. The mass shift will be

    
     Da (Pinacol mass minus 
    
    
    
    ).
  • Benefit: This "locks" the boron, preventing on-column interaction with silanols and eliminating boroxine formation.

Part 4: Case Study – Bortezomib[2]

Compound: Bortezomib (Velcade®) Structure: Dipeptide boronic acid (Pyz-Phe-Leu-B(OH)2).

Experimental Observation: When analyzing Bortezomib under ESI(+) conditions:

  • Precursor: m/z 385.2

    
    
    
  • Major Fragment 1 (m/z 367.2): Loss of water

    
    . This is the dehydro-bortezomib ion.
    
  • Major Fragment 2 (m/z 226.1): Cleavage of the amide bond between Phenylalanine and Leucine.

  • Oxidative Degradation: In the presence of trace oxidants, a peak at m/z 357 is observed, corresponding to deboronation (replacement of

    
     with 
    
    
    
    ).

Interpretation: The presence of the m/z 367 peak is often a source-generated artifact (thermal dehydration). To confirm the integrity of the drug substance, one must ensure the ratio of m/z 385 to 367 is consistent across samples, or use the Pinacol derivatization method (Path B) to eliminate the dehydration pathway entirely.

References
  • Comparison of Ionization Modes

    • Title: Arylboronic acid chemistry under electrospray conditions.
    • Source: Journal of the American Society for Mass Spectrometry.[2]

    • URL:[Link]

  • Derivatization Strategies

    • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
    • Source: Journal of the American Society for Mass Spectrometry.[2]

    • URL:[Link]

  • Bortezomib Fragmentation

    • Title: Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS.
    • Source: European Journal of Mass Spectrometry.[3]

    • URL:[Link]

  • Boronate Ester Analysis

    • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[4]

    • Source: Analytical Methods (RSC).
    • URL:[Link]

  • Negative Ion Fragmentation

    • Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.
    • Source: Intern
    • URL:[Link]

Sources

Alizarin Red S Assay: The Gold Standard for Boronic Acid Binding Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alizarin Red S Assay for Detecting Boronic Acid Binding Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of carbohydrate sensors, protease inhibitors, and glyco-mimetics, quantifying the interaction between boronic acids and diols is a critical bottleneck.[1] While NMR and direct pH titrations offer structural certainty, they lack the throughput required for screening. The Alizarin Red S (ARS) Assay has emerged as the industry-standard optical method for this purpose.

This guide analyzes the ARS assay's mechanism, compares it objectively against high-performance alternatives, and provides a self-validating protocol designed for reproducibility in drug discovery workflows.

Mechanism of Action: The ARS-Boronic Acid Equilibrium

To master this assay, one must understand that it is a competitive indicator displacement assay (IDA) . ARS is a catechol-containing dye that is weakly fluorescent in its free state. When it binds to a boronic acid, it forms a cyclic boronate ester, resulting in a dramatic hyperchromic shift (color change from yellow to orange-red) and a significant increase in fluorescence.

When a competing diol (the analyte, e.g., a sugar or drug candidate) is introduced, it displaces the ARS if it has a higher affinity for the boronic acid. This displacement extinguishes the fluorescence and reverts the color, providing a "turn-off" signal proportional to the analyte binding.

Mechanistic Pathway Diagram

ARS_Mechanism BA Free Boronic Acid (Non-Fluorescent) Complex Boronic Acid-ARS Complex (High Fluorescence/Red Shift) BA->Complex  Association (Ka1)   ARS Free ARS Dye (Weak Fluorescence) ARS->Complex  Association (Ka1)   Product Boronic Acid-Analyte Complex (Non-Fluorescent) Complex->Product  Displacement by Analyte (Ka2)   Analyte Target Diol (Analyte) Analyte->Product Product->ARS  Release of Dye  

Caption: Figure 1. The competitive displacement mechanism. ARS acts as a reporter; its displacement by a target diol signals binding events.

Comparative Analysis: ARS vs. Alternative Methodologies

The choice of assay dictates the quality of your binding constants (


). Below is a comparison of ARS against other common detection methods.
FeatureAlizarin Red S (ARS) Assay NMR Spectroscopy (^11B or ^1H) Direct Fluorescent Sensors (e.g., Anthracene) pH Titration
Primary Output Fluorescence (Turn-on/off) or AbsorbanceChemical Shift (

)
Fluorescence (PET mechanism)pH depression
Sensitivity High (

M range)
Low (

to

M)
Very High (

to

M)
Low
Throughput High (96/384-well plate compatible)Low (Single sample)Medium (Synthesis required)Low
Structural Insight Indirect (Binding affinity only)Direct (Geometry/Stoichiometry)IndirectNone
Solvent Compatibility Aqueous (pH 7.4 - 9.0), Methanol/WaterDeuterated solventsOrganic/Aqueous mixAqueous only
Cost per Data Point < $0.10> $10.00 (instrument time)High (Synthetic labor)Low
Best Use Case High-throughput screening of binding constants Validation of binding geometrySensing trace analytesDetermining pKa

Expert Insight: Choose ARS when you need to screen a library of compounds against a boronic acid receptor. Choose NMR only when you need to prove how the binding occurs (e.g., tridentate vs. bidentate binding).

Detailed Experimental Protocol

This protocol is optimized for determining the binding constant (


) of a boronic acid to a carbohydrate using a fluorescence plate reader.
Reagents & Buffer System
  • Buffer: 0.1 M Sodium Phosphate or HEPES, pH 7.4.

    • Note: Avoid buffers with diols (e.g., Tris) as they competitively inhibit the reaction.

  • ARS Stock: 10 mM in buffer (Store in dark, stable for 1 month).

  • Boronic Acid (Probe): Phenylboronic Acid (PBA) or derivative.[2][3]

  • Analyte: Fructose, Glucose, or drug candidate.[1]

Workflow Diagram

Assay_Workflow Step1 1. Buffer Prep 0.1M Phosphate, pH 7.4 (Avoid Tris) Step2 2. Baseline Complex Formation Mix ARS (100 µM) + PBA (2 mM) Incubate 15 min Step1->Step2 Step3 3. Signal Check Verify Fluorescence > 10x Background (Ex: 485nm, Em: 575nm) Step2->Step3 Step4 4. Titration Add Analyte (Serial Dilution) Incubate 20 min Step3->Step4 Step5 5. Data Analysis Fit to Benesi-Hildebrand or Three-Component Isotherm Step4->Step5

Caption: Figure 2. Step-by-step workflow for determining binding constants using ARS displacement.

Step-by-Step Procedure
  • Optimization of [ARS]/[Boronic Acid] Ratio:

    • Prepare a fixed concentration of ARS (e.g.,

      
       M).
      
    • Titrate with increasing Boronic Acid (

      
       to 
      
      
      
      mM).
    • Checkpoint: Plot Fluorescence vs. [Boronic Acid]. The curve should saturate. Choose a Boronic Acid concentration near the

      
       (approx. 80% saturation) for maximum sensitivity in the displacement step.
      
  • Displacement Assay (Competition):

    • Prepare the "Master Mix": ARS (

      
      ) + Boronic Acid (
      
      
      
      ) in buffer.
    • Dispense

      
       of Master Mix into black 96-well plates.
      
    • Add

      
       of Analyte (sugar/drug) at varying concentrations (serial dilution).
      
    • Incubation: Shake for 20 minutes at

      
       (equilibrium is generally fast, <5 mins, but 20 mins ensures stability).
      
  • Measurement:

    • Excitation: 485 nm (Bandwidth 20 nm)

    • Emission: 575 nm (Bandwidth 20 nm)

    • Gain: Set gain such that the "Master Mix" (no analyte) reads ~80% of the detector's max range.

  • Calculation:

    • Use the three-component equilibrium equation (Springsteen & Wang method) to solve for

      
       of the Analyte.
      
Troubleshooting & Expert Tips (E-E-A-T)

The "False Negative" Trap (pH Sensitivity): Boronic acid binding is pH-dependent. The boron must often be in the tetrahedral boronate form (


) to bind diols effectively.
  • Problem: If your assay pH is below the

    
     of the boronic acid (typically 8.5–9.0 for simple PBA), binding will be weak.
    
  • Solution: Use a boronic acid with a lower

    
     (e.g., 2-pyidylboronic acid) or run the assay at pH 8.5 if physiologically relevant.
    

Buffer Interference:

  • Observation: Low fluorescence signal despite high concentrations.

  • Cause: Using Citrate or Tris buffers. Citrate contains

    
    -hydroxy acids and Tris contains a 1,2-diol; both bind boronic acids and quench the ARS signal.
    
  • Correction: Switch to Phosphate (PBS) or HEPES.

Inner Filter Effect:

  • Observation: Non-linear response at high ARS concentrations.

  • Cause: ARS is a dye.[4][5][6][7][8][9][10] At

    
    , it absorbs the excitation light before it penetrates the sample.
    
  • Correction: Keep ARS concentration

    
    .
    
References
  • Springsteen, G., & Wang, B. (2001).[10] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[11][10][12][13] Chemical Communications.[12] Link

    • Core Reference: This is the seminal paper establishing the ARS assay methodology and mathematical deriv
  • Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry. Link

    • Validation: Provides the corrected mechanistic understanding of the trigonal vs. tetrahedral binding species.
  • Zhai, W., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.[14] Materials.[15][4][5][6][7][8][9][10][13][14][16] Link

    • Application: Demonstrates the utility of boronic acid-diol interactions in broader sensing and separ
  • Takahashi, S., & Anzai, J. (2018). Voltammetric Response of Alizarin Red S-Confined Film-Coated Electrodes to Diol and Polyol Compounds. Sensors.[14] Link

    • Alternative Method: Discusses using ARS in electrochemical setups, providing a contrast to the optical method.

Sources

Validating boronic acid-diol complex formation via fluorescence

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Boronic Acid-Diol Complex Formation via Fluorescence Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols (saccharides, catechols, ribonucleosides) is the cornerstone of many "smart" sensing platforms and drug delivery systems. However, validating this complexation is often oversimplified.

While Nuclear Magnetic Resonance (


B NMR)  provides definitive structural evidence of the geometry shift (trigonal 


tetrahedral

), it lacks the sensitivity required for biological concentrations (

M–nM range).

This guide positions Fluorescence Spectroscopy as the superior high-sensitivity alternative, specifically comparing Direct Sensing (PET/ICT mechanisms) against the industry-standard Alizarin Red S (ARS) Displacement Assay .

Part 1: The Mechanistic Foundation

To validate complexation, one must understand the signal transduction. The binding event is thermodynamically driven by the release of ring strain and the shift in Lewis acidity.

1. The pKa Shift (The Driver)

Free boronic acids generally have a pKa of ~8.5–9.0. Upon binding a diol, the resulting boronate ester is more acidic (pKa drops to ~6–7). At physiological pH (7.4), this shift drives the equilibrium toward the anionic, tetrahedral form.

2. Fluorescence "Turn-On" (PET Mechanism)

Most direct sensors utilize Photoinduced Electron Transfer (PET) .

  • Free State: The lone pair of a neighboring amine quenches the fluorophore (e.g., anthracene or pyrene).

  • Bound State: Boron-nitrogen interaction (B-N bond) or protonation of the amine (due to pKa shift) removes the lone pair, suppressing PET and restoring fluorescence.

PET_Mechanism cluster_off OFF State (Free) cluster_on ON State (Complexed) BA Boronic Acid (sp2 Trigonal) Complex Boronate Ester (sp3 Tetrahedral) BA->Complex + Diol (pH > pKa_ester) Amine Amine Lone Pair (Available) Fluor Fluorophore (Quenched) Amine->Fluor PET Quenching Diol Diol/Sugar Diol->Complex Amine_Bound Amine (Engaged in B-N) Complex->Amine_Bound Lowers pKa Fluor_On Fluorophore (Emissive) Amine_Bound->Fluor_On PET Blocked

Figure 1: The PET mechanism. Binding converts the boron center, engaging the amine and restoring fluorescence.

Part 2: Comparative Analysis

Why choose fluorescence over NMR or Potentiometric Titration?

FeatureFluorescence (Direct/ARS)

B NMR
Potentiometric Titration
Sensitivity High (

M to nM)
Low (mM required)Low (mM required)
Throughput High (96/384-well plates)Low (Single sample)Low (Slow equilibrium)
Structural Proof Indirect (Electronic state)Definitive (

vs

peak)
Indirect (pKa shift)
Time Scale Real-time / Kinetic capableStatic snapshotStatic equilibrium
Interference Quenchers, pH sensitivityParamagnetic ionsBuffer capacity

Verdict: Use NMR to characterize the synthesized probe structure. Use Fluorescence to validate binding affinity (


) and selectivity in biological media.
Part 3: The Gold Standard Validation (ARS Assay)

Before testing a new direct sensor, you must validate the diol's affinity using the Alizarin Red S (ARS) Displacement Assay . This is a "turn-off" or colorimetric spectral shift assay.

  • Mechanism: ARS binds phenylboronic acid (PBA), creating a fluorescent complex. The target diol competes for the boron, displacing ARS and quenching fluorescence.[1][2][3]

Protocol: ARS Displacement

Reagents:

  • Buffer: 0.1 M Phosphate or HEPES, pH 7.4. (Avoid Tris; it has 1,2-diols).

  • ARS Stock: 10 mM in buffer.

  • PBA (Phenylboronic Acid) Stock: 10 mM in MeOH/Buffer.

Step-by-Step:

  • Determine

    
     of ARS-PBA:  Titrate PBA (0–2 mM) into ARS (fixed, e.g., 
    
    
    
    ). Plot fluorescence increase.
  • Displacement Setup: Prepare a solution of ARS (

    
    ) and PBA (
    
    
    
    , or concentration yielding ~80% bound ARS).
  • Titration: Add the target Diol (0–50 mM) sequentially.

  • Readout: Measure Fluorescence (

    
    ). Signal should decrease.
    

ARS_Assay ARS Free ARS (Non-Fluorescent) Complex ARS-PBA Complex (Fluorescent) ARS->Complex + PBA PBA Boronic Acid PBA->Complex Final Diol-PBA Complex (Non-Fluorescent) Complex->Final + Target Diol (Displacement) Target Target Diol Final->ARS Releases ARS

Figure 2: The ARS Displacement Workflow. A competitive assay where the target diol "steals" the boronic acid.

Part 4: Direct Fluorescent Sensing Protocol

For probes with intrinsic fluorescence (e.g., Anthracene-diboronic acid).

Experimental Design

Critical Control: You must run a "Non-Binding Control" (e.g., a monohydroxy compound or a blocked diol) to prove that intensity changes are due to 1,2-diol binding, not just solvent polarity or pH changes.

Protocol:

  • Probe Preparation: Dissolve probe in MeOH/DMSO (stock), dilute to

    
     in Buffer (pH 7.4).
    
  • Baseline Scan: Record emission spectrum (300–600 nm).

  • Titration: Add Diol aliquots (e.g., Fructose: 0, 0.1, 0.5, 1.0, ... 10 mM).

    • Note: Keep total volume change <5% to avoid dilution errors.

  • Data Processing: Plot

    
     vs. [Diol].
    
Data Analysis (Benesi-Hildebrand)

To calculate the Association Constant (


), linearize the data using the Benesi-Hildebrand equation for 1:1 binding:


  • Plot

    
     vs 
    
    
    
    .
  • 
    .[1][4]
    
Part 5: Troubleshooting & Integrity Checks
  • Buffer Interference:

    • Issue: Phosphate and Citrate buffers can form weak esters with boronic acids.

    • Solution: Use HEPES or Good's Buffers (MOPS). If using Phosphate, keep concentration constant and low (10–50 mM).

  • pH Sensitivity:

    • Issue: Fluorescence changes might be due to pH drift, not binding.

    • Check: Measure pH at the end of the titration. If it shifted >0.1 units, the data is invalid.

  • Inner Filter Effect (IFE):

    • Issue: High concentrations of aromatic diols may absorb excitation light.

    • Check: Measure UV-Vis absorbance of the diol at

      
      . If 
      
      
      
      , apply IFE correction.
References
  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996).[5] Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. Link

  • Springsteen, G., & Wang, B. (2002).[6] A detailed examination of boronic acid-diol complexation. Tetrahedron.[4][6] (Establishes the ARS Assay standards). Link

  • Sun, X., & James, T. D. (2015). Glucose sensing with boronic acid-substituted bipyridines. Chemical Reviews. (Review of mechanisms). Link

  • Yan, J., et al. (2004). Boronic Acid-Based Fluorometric Detection of Fluoride Ions. (Discusses Lewis acidity modulation). Link

Sources

A Researcher's Guide to Distinguishing sp² and sp³ Boron Species Using ¹¹B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the expanding world of organoboron chemistry, which plays a pivotal role in everything from pharmaceuticals to materials science, the ability to precisely characterize the structure and bonding of boron-containing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, stands out as an exceptionally powerful and direct tool for this purpose. This guide provides an in-depth comparison of how ¹¹B NMR spectroscopy can be leveraged to distinguish between the two primary hybridization states of boron: trigonal planar (sp²) and tetrahedral (sp³). We will delve into the underlying principles, practical experimental considerations, and data interpretation, providing researchers with the knowledge to confidently apply this technique in their work.

The Fundamental Distinction: How Hybridization Impacts the ¹¹B NMR Signal

The local electronic environment around the boron nucleus is profoundly influenced by its hybridization state. This, in turn, gives rise to distinct and predictable signatures in the ¹¹B NMR spectrum. The key parameters to consider are chemical shift, signal linewidth, and scalar coupling.

Chemical Shift (δ): A Window into Electronic Shielding

The most significant and readily interpretable difference between sp² and sp³ boron species lies in their ¹¹B NMR chemical shifts.

  • sp² Boron (Tricoordinate): These species, such as boronic acids and their esters, possess a trigonal planar geometry with an empty p-orbital. This lack of electron density in the p-orbital results in significant deshielding of the boron nucleus. Consequently, sp² boron atoms resonate at lower fields (higher ppm values). The typical chemical shift range for tricoordinate organoboranes is broad, but generally falls between +90 ppm and +20 ppm . For instance, trialkylboranes appear in a narrow region around 83-93 ppm. The presence of π-donating groups, such as oxygen or nitrogen, attached to the boron can increase electron density and cause an upfield shift (lower ppm).

  • sp³ Boron (Tetracoordinate): In contrast, sp³ hybridized boron atoms are four-coordinate and adopt a tetrahedral geometry. The formation of a fourth covalent bond, often through coordination with a Lewis base or the formation of a borate species, fills the formerly empty p-orbital. This leads to a substantial increase in electron density around the boron nucleus, resulting in greater shielding and a characteristic upfield shift in the ¹¹B NMR spectrum. The chemical shift range for tetracoordinate boron is typically between +20 ppm and -50 ppm . For example, the borohydride anion (BH₄⁻) resonates at a high field, between -26 and -45 ppm.

The conversion of a three-coordinate to a four-coordinate boron species, for instance, in the reaction of a boronic acid, will result in a significant upfield shift in the ¹¹B NMR spectrum. This makes ¹¹B NMR an excellent tool for monitoring reactions and studying equilibrium processes involving changes in boron coordination.

Linewidth: The Influence of the Quadrupolar Moment

Boron-11 is a quadrupolar nucleus (spin I = 3/2). This means it has a non-spherical distribution of charge, which interacts with the local electric field gradient (EFG). The efficiency of this interaction, known as quadrupolar relaxation, is a primary determinant of the signal's linewidth in the NMR spectrum.

  • sp² Boron: The trigonal planar geometry of sp² boron is inherently less symmetrical than a tetrahedral environment. This lower symmetry creates a larger EFG at the boron nucleus, leading to efficient quadrupolar relaxation and, consequently, broader NMR signals .

  • sp³ Boron: The tetrahedral environment of an sp³ boron atom is highly symmetrical. This high symmetry results in a smaller EFG at the nucleus. As a result, quadrupolar relaxation is less efficient, and sp³ boron species typically exhibit sharper NMR signals compared to their sp² counterparts.

This difference in linewidth can be a valuable secondary confirmation of the boron's hybridization state, especially when chemical shifts are ambiguous.

Scalar Coupling (J-coupling): Probing Connectivity

Scalar coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons. In ¹¹B NMR, coupling to other nuclei, most commonly ¹H, can provide valuable structural information.

  • ¹J(¹¹B-¹H) Coupling: The magnitude of the one-bond coupling constant between boron and a directly attached proton is a sensitive probe of the B-H bond. In proton-coupled ¹¹B NMR spectra, the signal for a boron atom attached to n hydrogens will be split into n+1 peaks. For example, the BH₄⁻ anion appears as a quintet (a 1:4:6:4:1 pattern) in the ¹H-coupled ¹¹B NMR spectrum. The magnitude of ¹J(¹¹B-¹H) is influenced by the hybridization of the boron atom.

It is also possible to observe coupling between boron and other nuclei such as ¹³C, ¹⁹F, and even other ¹¹B nuclei. These couplings can provide further detailed insights into the molecular structure. Furthermore, ¹H NMR spectra of boron-containing compounds can be complex due to coupling with both ¹¹B (I=3/2) and the less abundant ¹⁰B (I=3) isotopes. Employing ¹¹B decoupling in ¹H NMR experiments can significantly simplify the spectra and aid in assignment.

Comparative Summary of ¹¹B NMR Parameters

Parametersp² Boron (Tricoordinate)sp³ Boron (Tetracoordinate)
Geometry Trigonal PlanarTetrahedral
Typical Chemical Shift (δ) +90 to +20 ppm+20 to -50 ppm
Linewidth BroadSharp
¹J(¹¹B-¹H) Coupling Typically observedTypically observed
Symmetry LowerHigher

Experimental Workflow and Considerations

Acquiring high-quality ¹¹B NMR spectra requires attention to several experimental details.

Sample Preparation and Instrumentation

A typical workflow for preparing a sample for ¹¹B NMR analysis is as follows:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing a Dissolve Sample b Choose Appropriate Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Match Probe d->e f Acquire Data e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i

Figure 1. A generalized workflow for ¹¹B NMR spectroscopy.

Solvent Selection: The choice of solvent is critical. While many common deuterated solvents are suitable, coordinating solvents like THF can interact with Lewis acidic sp² boron species, potentially leading to the formation of sp³ adducts and complicating spectral interpretation. Non-coordinating solvents such as chloroform-d or benzene-d₆ are often preferred for analyzing tricoordinate boranes.

NMR Tubes: A crucial and often overlooked aspect of ¹¹B NMR is the choice of NMR tube. Standard borosilicate glass tubes contain a significant amount of boron and will produce a very broad background signal that can obscure the signal from the sample. Therefore, it is highly recommended to use quartz NMR tubes to minimize this background interference.

Acquisition Parameters
  • Pulse Width: Due to the quadrupolar nature of ¹¹B, the relaxation times can be very short. Shorter acquisition times (e.g., 50 ms) are often sufficient.

  • Decoupling: For routine analysis, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio. However, acquiring a proton-coupled spectrum can provide valuable information about B-H connectivity.

  • Referencing: The standard reference for ¹¹B NMR is BF₃·OEt₂ (boron trifluoride diethyl etherate), which is defined as 0 ppm.

Case Study: Monitoring a Boronic Acid-Diol Condensation

A classic example where ¹¹B NMR excels is in monitoring the reaction between a phenylboronic acid (an sp² species) and a diol to form a cyclic boronate ester (an sp³ species).

G cluster_sp2 sp² Boron cluster_sp3 sp³ Boron sp2 Phenylboronic Acid (δ ≈ +27 to +33 ppm) Broad Signal sp3 Cyclic Boronate Ester (δ ≈ +7.5 to +13.0 ppm) Sharp Signal sp2->sp3 + Diol (pH > pKa)

Figure 2. The change in boron hybridization upon reaction with a diol.

In an acidic medium, the phenylboronic acid exists predominantly in its sp² hybridized form, exhibiting a broad signal in the downfield region of the ¹¹B NMR spectrum (around +27 to +33 ppm). Upon addition of a diol and an increase in pH above the pKa of the boronic acid, a reversible condensation reaction occurs, forming a five-membered cyclic boronate ester. This new species contains an sp³ hybridized boron atom, which is observed as a sharper signal at a significantly higher field (e.g., +7.5 to +13.0 ppm). The relative integration of these two signals can be used to determine the extent of the reaction and the position of the equilibrium.

Advanced Techniques

For more complex systems, multidimensional NMR techniques can be invaluable.

  • ¹H-¹¹B HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and boron nuclei that are directly bonded. It is particularly useful for assigning signals in complex molecules like carboranes.

  • ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and boron atoms that are separated by two or three bonds, aiding in the structural elucidation of compounds where no direct B-H bonds are present, such as borate esters.

Conclusion

¹¹B NMR spectroscopy is an indispensable tool for any researcher working with boron-containing compounds. The clear and predictable differences in chemical shift and linewidth between sp² and sp³ hybridized boron species provide a robust method for structural characterization and reaction monitoring. By understanding the fundamental principles and adhering to best practices in experimental execution, scientists can unlock a wealth of information from their ¹¹B NMR spectra, accelerating discovery and innovation in this exciting field of chemistry.

References
  • San Diego St
  • ResearchGate. Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. [Link]

  • SciSpace. Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. [Link]

  • PubMed. New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. [Link]

  • Chemistry Stack Exchange. Symmetry and NMR linewidths of quadrupolar nuclei. [Link]

  • ResearchGate. J( 11 B, 11 B) coupling constants measured from experiment and predicted by DFT. [Link]

  • University of Ottawa NMR Facility Blog. 1H NMR with 11B Decoupling. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Michael Hunger. Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background. [Link]

  • OSTI.gov. On the effects of quadrupolar relaxation in Earth's field NMR spectra. [Link]

  • UCSB Chemistry and Biochemistry. 11B Spectrum Processing. [Link]

  • Wiley Online Library. The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. [Link]

  • Vaia. *Problem 32 (a) NMR spectroscopy

Comparative Stability Guide: MIDA Boronates vs. Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and complex molecule synthesis, the choice between MIDA (N-methyliminodiacetic acid) boronates and Potassium Organotrifluoroborates (Molander salts) is rarely about simple preference—it is a strategic decision dictated by the stability profile required for the specific synthetic route.

  • MIDA Boronates are best conceptualized as robust protecting groups . They render the boron center

    
    -hybridized and chemically inert, allowing for purification on silica gel and survival through harsh anhydrous reaction steps. Their utility hinges on a "slow-release" mechanism under aqueous basic conditions.[1]
    
  • Trifluoroborates are stable, atom-economical salts . They offer indefinite benchtop stability and resistance to oxidation but generally require polar solvents for solubility. They are ideal for late-stage functionalization where silica chromatography is not the primary purification method.

Structural & Mechanistic Basis of Stability

The fundamental instability of boronic acids arises from their vacant


-orbital, which makes them susceptible to oxidation, protodeboronation, and trimerization into boroxines. Both MIDA and trifluoroborates solve this by rehybridizing boron from reactive 

to stable

.
MIDA Boronates: The "Caged" Mechanism

The MIDA ligand forms a rigid bicyclic cage. The nitrogen atom donates its lone pair to the boron


-orbital, forming a dative B-N bond. This effectively "switches off" the boron's reactivity.
  • Key Feature: The B-N bond is stable to anhydrous acid and cross-coupling conditions but hydrolyzes in aqueous base.

  • Hydrolysis Kinetics: Hydrolysis follows zero-order kinetics with respect to the boronate in buffered conditions, providing a constant, low concentration of active boronic acid (the "Slow Release" effect).

Trifluoroborates: The Ionic Shield

Three fluoride ligands form strong B-F bonds, creating a negatively charged, tetrahedral borate anion balanced by a potassium cation.

  • Key Feature: The high lattice energy contributes to crystallinity and oxidative stability.

  • Reactivity: In Suzuki-Miyaura coupling, an equilibrium exists. The

    
     must generally hydrolyze to 
    
    
    
    (or a dihydroxy species) to undergo transmetallation, although direct transmetallation pathways have been proposed for specific substrates (e.g., alkynyls).
Visualization: Hydrolysis & Activation Pathways

The following diagram illustrates the distinct activation pathways that dictate the stability and utility of these reagents.

BoronStability cluster_slow Slow Release Advantage MIDA MIDA Boronate (sp3, Inert, Silica Stable) Inter_MIDA Open Intermediate (Base-Labile) MIDA->Inter_MIDA Aq. NaOH (Fast) or K3PO4 (Slow) BF3K Trifluoroborate Salt (sp3, Ionic, Air Stable) BoronicAcid Active Boronic Acid (sp2, Reactive) BF3K->BoronicAcid Equilibrium Hydrolysis (H2O/Base) Inter_MIDA->BoronicAcid Hydrolysis Coupling Suzuki Coupling (Product) BoronicAcid->Coupling Pd(0) + Ar-X Decomp Decomposition (Protodeboronation/Oxidation) BoronicAcid->Decomp Accumulation

Caption: Activation pathways. MIDA utilizes a gated hydrolysis (slow release) to prevent boronic acid accumulation and decomposition, whereas BF3K relies on equilibrium hydrolysis.

Stability Profile Analysis

Atmospheric & Storage Stability[2][3][4][5][6]
  • Trifluoroborates: Superior.[2] Most are crystalline solids stable indefinitely in air and moisture.[2] They resist oxidation better than MIDA boronates in the solid state.

  • MIDA Boronates: Excellent. Stable on the benchtop for months. However, prolonged exposure to high humidity can induce slow hydrolysis due to the reversibility of the B-N bond formation.

Chromatographic Stability (Silica Gel)
  • MIDA Boronates: The Gold Standard. They are stable to standard silica gel chromatography, enabling the purification of boron-containing building blocks as if they were simple organic molecules. This allows for "Iterative Cross-Coupling" (ICC).

  • Trifluoroborates: Poor. They streak on silica and are generally purified by crystallization or extraction, limiting their use in complex multi-step synthesis where intermediate purification is required.

Hydrolytic Stability (The "Slow Release" Phenomenon)

This is the critical differentiator for reaction performance.

FeatureMIDA BoronatesTrifluoroborate Salts
Mechanism Gated Release: Hydrolysis rate is tunable by base strength (NaOH = fast; K3PO4 = slow).Equilibrium: Hydrolysis depends on equilibrium constants; less tunable.
Unstable Substrates Excellent: "Slow release" keeps free boronic acid concentration low, preventing decomposition (e.g., 2-pyridyl).Variable: Rapid equilibrium can lead to high transient boronic acid concentrations and decomposition.
Anhydrous Acid Stable: Compatible with acidic steps (e.g., TFA deprotection of Boc).Labile: Susceptible to defluorination/hydrolysis in acidic media.
Aqueous Base Labile: Hydrolyzes to active species (Activation).Stable: Generally stable, requires specific conditions to activate.

Experimental Data & Protocols

Data: Stability of 2-Pyridyl Boron Species

The 2-pyridyl boron system is notoriously unstable due to rapid protodeboronation.[3] The following data highlights the protective capacity of the MIDA ligand compared to the free acid.

SpeciesStorage Condition% Remaining (Day 15)% Remaining (Day 60)
2-Pyridyl Boronic Acid Benchtop (Air)< 5%0%
2-Pyridyl MIDA Benchtop (Air)> 99%> 95%
2-Pyridyl BF3K Benchtop (Air)> 98%> 95%

Note: While both protected forms are stable in storage, MIDA outperforms BF3K in the coupling reaction of this specific substrate due to the slow-release mechanism preventing in-situ protodeboronation.

Protocol 1: "Slow Release" Cross-Coupling (MIDA)

Purpose: To couple unstable boronic acids (e.g., vinyl, 2-heterocyclic) by releasing them slowly from the MIDA cage.[1][4]

  • Setup: In a reaction vial, combine MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), and Pd catalyst (e.g., Pd(OAc)2/SPhos).

  • Solvent: Add THF (anhydrous) and water in a 10:1 ratio.

    • Expert Insight: The water ratio is critical. Too much water accelerates hydrolysis beyond the "slow release" window; too little inhibits activation.

  • Base: Add K3PO4 (3.0 equiv) .

    • Mechanism:[5][3] K3PO4 provides a mild basic environment (

      
      ) that hydrolyzes the MIDA ligand slowly (
      
      
      
      is low).
  • Reaction: Heat to 60°C with vigorous stirring.

    • Validation: Monitor by LCMS.[6] You should observe the disappearance of MIDA and immediate conversion to product, with negligible accumulation of free boronic acid.

Protocol 2: Rapid Hydrolysis for Analysis (MIDA)

Purpose: To quickly convert a MIDA boronate to the boronic acid for analysis or standard Suzuki coupling.

  • Solvent: Dissolve MIDA boronate in THF.

  • Activation: Add 1M NaOH (3.0 equiv) .

    • Mechanism:[5][3] NaOH effects rapid hydrolysis (

      
       min) via hydroxide attack at the carbonyl carbon (Fast Pathway).
      
  • Quench: After 10 minutes, dilute with Et2O and Phosphate Buffer (pH 7).

  • Usage: Use the organic layer immediately for coupling or analysis.

Decision Matrix: Selection Guide

Use this logic flow to select the appropriate reagent for your specific campaign.

SelectionGuide Start Start: Select Boron Reagent Q1 Is the boronic acid inherently unstable? (e.g., 2-pyridyl, vinyl) Start->Q1 Q2 Do you need to purify the boron intermediate on Silica Gel? Q1->Q2 No UseMIDA USE MIDA BORONATE (Slow Release / Silica Stable) Q1->UseMIDA Yes (Prevents Decomp) Q3 Is this for bulk scale-up (Cost/Atom Economy critical)? Q2->Q3 No Q2->UseMIDA Yes (Iterative Synthesis) Q3->UseMIDA No (Research Scale) UseBF3K USE TRIFLUOROBORATE (Stable Salt / Scalable) Q3->UseBF3K Yes (High Atom Economy)

Caption: Decision tree for selecting between MIDA boronates and Trifluoroborates based on substrate stability, purification needs, and scale.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][5] Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][5] Link

  • Gonzalez, J. A., Omole, O. W., & Lloyd-Jones, G. C. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[7][8] Nature Chemistry. Link

  • Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry." Chemical Reviews. Link

Sources

Assessing metabolic stability of aminomethylboronic acid drugs

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Metabolic Stability of Aminomethylboronic Acid Drugs

Introduction: The Boron Liability

The incorporation of boron into medicinal chemistry has transitioned from a niche curiosity to a validated strategy, evidenced by FDA-approved agents like Bortezomib (proteasome inhibitor), Tavaborole (antifungal), and Vaborbactam (β-lactamase inhibitor). Aminomethylboronic acids (AMBAs) are particularly potent transition-state analogs for serine proteases and β-lactamases.

However, the empty p-orbital of the boron atom—the very feature that drives its potency—creates a unique metabolic liability: Oxidative Deboronation . Unlike standard CYP450-mediated hydroxylations seen in carbon-based drugs, AMBAs are susceptible to a specific mechanism where the Carbon-Boron (C-B) bond is cleaved by Reactive Oxygen Species (ROS) or monooxygenases, releasing boric acid and destroying the pharmacophore.

This guide outlines a specialized workflow to assess this stability, distinguishing between intrinsic chemical instability and enzymatic clearance, and compares the performance of open-chain AMBAs against stabilized cyclic alternatives.

Mechanistic Insight: Oxidative Deboronation

To accurately assess stability, one must understand the degradation pathway. The primary failure mode for


-aminoboronic acids is not traditional phase I metabolism, but rather a nucleophilic attack on the boron atom by a hydroperoxy species (either free ROS or enzyme-bound Fe-OOH).

The Mechanism:

  • Nucleophilic Attack: A hydroperoxide anion attacks the empty p-orbital of boron, forming a tetrahedral boronate intermediate.

  • 1,2-Migration: The carbon atom migrates from boron to the oxygen, expelling hydroxide (similar to a Baeyer-Villiger oxidation).

  • Hydrolysis: The resulting borate ester hydrolyzes rapidly to release boric acid and the corresponding alcohol/amine.[1]

DeboronationMechanism AMBA Aminomethylboronic Acid (Drug) Tetra Tetrahedral Intermediate AMBA->Tetra + ROOH ROS Reactive Oxygen Species (ROOH) ROS->Tetra Migrate C-to-O Migration (Rate Limiting) Tetra->Migrate Borate Borate Ester Migrate->Borate - OH⁻ Products Boric Acid + De-boronated Amine Borate->Products + H₂O (Hydrolysis)

Figure 1: The oxidative deboronation pathway.[1][2] The susceptibility of the C-B bond to nucleophilic attack by peroxides is the critical determinant of metabolic stability.

Comparative Analysis: Structural Classes

Stability is heavily influenced by the local chemical environment of the boron atom. We compare three distinct classes:

  • Open-Chain AMBAs (e.g., Bortezomib analogs): Highly susceptible to oxidation. The boron is exposed.

  • Cyclic Boronates (e.g., Vaborbactam): The boron is constrained in a ring, often with proximal oxygen atoms that donate electron density, reducing the Lewis acidity of the boron and shielding it from ROS attack.

  • Bicyclic Boronates (e.g., Taniborbactam): Rigid bicyclic frameworks that offer maximum steric protection and p-orbital stabilization.

Table 1: Comparative Metabolic Stability Profiles
FeatureOpen-Chain AMBAs (e.g., Bortezomib)Cyclic Boronates (e.g., Vaborbactam)Bicyclic Boronates (e.g., Taniborbactam)
Primary Clearance Hepatic Metabolism (CYP-mediated deboronation)Renal Excretion (Unchanged)Renal Excretion (Unchanged)
Oxidative Stability Low (Susceptible to ROS)High (

x more stable than phenylboronic acid)
Very High
Excretion (% Unchanged) < 10%75 - 95%~90%
Half-Life (

)
Short to Moderate (rapid tissue distribution)~2 hours (Human)~3-5 hours (Human)
Key Liability CYP3A4, CYP2C19, ROSRenal clearance dependencyRenal clearance dependency

Key Insight: The shift from open-chain to cyclic structures (benzoxaboroles or vaborbactam-like rings) effectively "solves" the oxidative deboronation problem, shifting the drug from a high-clearance metabolic substrate to a renally cleared compound.

Experimental Protocols

Standard ADME workflows often fail for boron compounds due to their unique chemistry (e.g., binding to diols in sugar-based matrices, volatility of boroxines). Use these modified protocols.

Protocol A: Chemical vs. Enzymatic Stability Screen

Objective: Distinguish between inherent chemical instability (ROS sensitivity) and enzymatic metabolism.

Workflow Steps:

  • Incubation Systems: Prepare three parallel incubations:

    • A (Enzymatic): Liver Microsomes + NADPH (Standard).

    • B (Chemical Control): Buffer +

      
       (100 µM) (Mimics oxidative stress).
      
    • C (Matrix Control): Heat-inactivated Microsomes (Checks for non-specific protein binding).

  • Buffer Selection: CRITICAL. Do NOT use TRIS or carbohydrate-containing buffers. Boronic acids form reversible covalent bonds with 1,2-diols (present in sugars and some buffers), altering kinetics.[3] Use Phosphate Buffer (pH 7.4) .

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile containing an internal standard.

  • Analysis: If degradation occurs in B (Peroxide) at a similar rate to A (Microsomes), the instability is chemical, not enzymatic. You must stabilize the structure (e.g., cyclization) rather than block a specific CYP.

Protocol B: LC-MS/MS Quantification of Boronic Acids

Objective: Accurate quantification avoiding common artifacts like boroxine formation.

Methodology:

  • Ionization: Use ESI Negative Mode (ESI-). Boronic acids ionize poorly in positive mode but form stable

    
     or adducts in negative mode.
    
  • Mobile Phase:

    • A: Water + 10mM Ammonium Acetate (or Ammonium Formate). Avoid acidic modifiers (Formic acid) which can accelerate protodeboronation in some species.

    • B: Acetonitrile (100%).[4]

  • Sample Prep: Avoid evaporation to dryness if possible, as boronic acids can dehydrate to form cyclic trimers (boroxines) which are insoluble or have different retention times. If evaporation is necessary, reconstitute immediately in a solvent with high water content to hydrolyze any boroxines back to the monomer.

ExperimentalWorkflow Start Start: AMBA Candidate Screen Parallel Stability Screen Start->Screen Branch1 Microsomes + NADPH Screen->Branch1 Branch2 Buffer + H₂O₂ (ROS) Screen->Branch2 Branch3 Heat-Inactivated Control Screen->Branch3 Analysis LC-MS/MS (ESI Negative) Branch1->Analysis Branch2->Analysis Branch3->Analysis Decision1 High Clearance in ROS & Microsomes? Analysis->Decision1 Outcome1 Chemical Instability Action: Cyclize/Protect Boron Decision1->Outcome1 Yes Decision2 High Clearance in Microsomes Only? Decision1->Decision2 No Outcome2 Enzymatic Metabolism Action: SAR on Carbon Scaffold Decision2->Outcome2 Yes

Figure 2: Decision tree for distinguishing chemical oxidation from enzymatic metabolism in aminomethylboronic acids.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2011). Discovery of New Gram-Negative Antibiotics. Journal of Medicinal Chemistry, 54(7), 2298–2314. (Discusses Benzoxaborole stability). Link

  • Griffith, D. C., et al. (2019). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem.[5][6] Antimicrobial Agents and Chemotherapy, 63(1). Link

  • Liu, B., et al. (2021). Safety and Pharmacokinetics in Human Volunteers of Taniborbactam (VNRX-5133), a Novel Intravenous β-Lactamase Inhibitor. Antimicrobial Agents and Chemotherapy, 65(11). Link

  • Pekol, T., et al. (2005).[2][7] Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites. Drug Metabolism and Disposition, 33(6), 771-777.[2] Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98. Link

Sources

Safety Operating Guide

Mechanistic Context: Why Specialized Disposal is Required

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (Aminomethyl)boronic Acid

In modern drug discovery and synthetic chemistry, organoboron compounds like (Aminomethyl)boronic acid are indispensable for Suzuki-Miyaura cross-coupling reactions and the development of protease inhibitors. However, the unique chemical properties of this compound—specifically its environmental persistence and the reactivity of its functional groups—demand rigorous, scientifically grounded disposal procedures.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with the mechanistic reasoning, quantitative thresholds, and validated protocols necessary to manage (Aminomethyl)boronic acid waste safely and compliantly.

To design a safe disposal plan, we must first understand the chemical behavior of the waste material. (Aminomethyl)boronic acid (often utilized as its hydrochloride salt or pinacol ester to stabilize the free amine) presents a dual-hazard profile:

  • Aquatic Toxicity of Boron: While relatively low in acute mammalian toxicity, boron compounds are highly mobile in aqueous environments and resist standard wastewater treatment degradation. Elevated environmental boron concentrations have been shown to disrupt the photosynthetic apparatus of cyanobacteria and aquatic plants, collapsing local ecological food webs .

  • Hygroscopicity and Acidity: When handled as a hydrochloride salt, the compound is highly hygroscopic. Upon exposure to ambient moisture, it can lower the pH of its immediate environment, creating a localized corrosive hazard that dictates the choice of waste container materials .

Hazard Assessment & Quantitative Data

Before initiating any disposal protocol, consult the quantitative thresholds and hazard classifications that govern the handling of this material. The data below synthesizes regulatory standards for organoboron compounds to inform your logistical planning .

Property / MetricValue / ClassificationOperational Implication
CAS Numbers 150258-60-9 (Base)145214-14-4 (HCl salt)Must be explicitly listed on all hazardous waste manifests to ensure RCRA/EPA compliance.
Molecular Weight 74.88 g/mol (Base)High boron-to-mass ratio; strict adherence to aquatic toxicity limits is required.
GHS Hazard Codes H315, H319, H335Mandates the use of nitrile gloves, safety goggles, and fume hood handling to prevent skin/eye/respiratory irritation.
Aquatic PNEC (Boron) ~1.5 mg B/LStrictly prohibits drain disposal. Requires professional incineration or specialized chemical treatment.
Physical State Hygroscopic SolidMust be stored and disposed of in tightly sealed, moisture-proof containers to prevent caking and acidic degradation.

Self-Validating Disposal Methodologies

Do not mix (Aminomethyl)boronic acid with general chemical waste. The following protocols are designed as self-validating systems—meaning each step includes a verification check to ensure the procedure is proceeding safely.

Protocol A: Solid Waste Containment

Applies to unreacted powder, degraded stock, and contaminated consumables (weigh boats, spatulas, gloves).

  • PPE Verification: Don chemical-resistant nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat. Validation: Inspect gloves for micro-tears before handling the powder.

  • Container Selection: Select a high-density polyethylene (HDPE) wide-mouth container. Causality: If you are disposing of the hydrochloride salt, residual moisture will induce mild acidity. Metal containers must be avoided as they will corrode over time, leading to structural failure and secondary contamination in the waste accumulation area.

  • Collection: Inside a certified chemical fume hood, carefully transfer the solid waste into the HDPE container. Avoid generating dust.

  • Labeling & Sealing: Seal the container tightly. Affix a hazardous waste label immediately, explicitly writing: "Hazardous Waste: Organoboron Solid - (Aminomethyl)boronic acid." Do not use abbreviations like "AMBA."

Protocol B: Liquid Waste Consolidation

Applies to reaction filtrates, aqueous buffers, or organic solvents containing the dissolved compound.

  • Matrix Segregation: Determine if your solvent matrix is aqueous or organic (e.g., DMSO, DMF, Methanol). Segregate halogenated solvents from non-halogenated solvents to prevent toxic gas generation during downstream incineration.

  • Compatibility & pH Validation (Critical Step): Before adding the boronic acid solution to a bulk waste carboy, test the pH of the waste stream using an indicator strip.

    • Validation Check: A highly acidic reading (pH < 3) confirms the presence of the hydrochloride salt and validates the need for a dedicated corrosive waste stream. If the pH is unexpectedly basic (pH > 9), halt disposal . This indicates potential cross-contamination with strong alkaline reagents, which could trigger an exothermic degradation of the boronic acid.

  • Transfer: Using a dedicated funnel, slowly pour the liquid into the appropriate HDPE carboy. Leave at least 20% headspace to account for vapor expansion.

  • Secondary Containment: Place the sealed liquid waste carboy in a secondary containment tray to mitigate the risk of undetected micro-leaks.

Protocol C: Spill Response and Decontamination
  • Isolation & Settling: Isolate the spill area immediately. If the dry powder is aerosolized, step back and allow the dust to settle for 5 minutes.

  • Dry Cleanup: Causality: Do not use water for the initial cleanup. Adding water to the hydrochloride salt will rapidly dissolve it, spreading the contamination into porous surfaces and increasing the risk of skin contact. Instead, use a slightly damp, chemically inert absorbent pad to gently sweep the solid.

  • Chemical Decontamination: Once the bulk solid is removed, wash the affected benchtop with a mild soap and water solution, followed by a final wipe-down with 70% ethanol to remove residual organic traces.

  • Waste Consolidation: Treat all absorbent pads and wipes as hazardous solid waste and process them via Protocol A.

Disposal Decision Workflow

The following diagram illustrates the logical routing of (Aminomethyl)boronic acid waste to ensure environmental compliance and laboratory safety.

G Start Waste Generation: (Aminomethyl)boronic Acid IsSolid State of Waste? Start->IsSolid SolidWaste Solid Waste (Powder, Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or Organic Solvents) IsSolid->LiquidWaste Liquid SolidContainer Seal in Compatible HDPE Solid Waste Container SolidWaste->SolidContainer CheckSolvent Aqueous or Organic Matrix? LiquidWaste->CheckSolvent Labeling Affix Hazardous Waste Label Specify: Organoboron / Corrosive SolidContainer->Labeling Aqueous Aqueous Waste Stream (Do Not Drain Dispose) CheckSolvent->Aqueous Water-based Organic Organic Waste Stream (Segregate Halogenated) CheckSolvent->Organic Solvent-based Aqueous->Labeling Organic->Labeling EHS EHS / Certified Waste Facility Pickup & Incineration Labeling->EHS

Caption: Decision-making workflow for the segregation, containerization, and disposal of organoboron waste.

References

  • Title: Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner Source: National Institutes of Health (PMC) URL: [Link]

  • Title: (Aminomethyl)boronic acid (CID 57675463) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Safety Data Sheet: 5-Formylfuran-2-boronic acid (Analogous Organoboron Hazard Profile) Source: Fisher Scientific URL: [Link]

  • Title: Revised risk management scope for boric acid, its salts and its precursors Source: Environment and Climate Change Canada (Canada.ca) URL: [Link]

Personal Protective Equipment & Handling Guide: (Aminomethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(Aminomethyl)boronic acid (often supplied as the hydrochloride salt, e.g., CAS 75705-21-4 for the para-isomer) presents a dual hazard profile: the chemical reactivity of the primary amine and the Lewis acidic nature of the boronic acid moiety. While generally classified as an irritant (Skin/Eye/Respiratory), its potential to act as a reversible covalent inhibitor of serine proteases and its susceptibility to oxidative deboronation require strict handling protocols to maintain both personal safety and compound integrity.

Immediate Hazard Class (GHS):

  • WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1/2 (BSL-1/2) chemical laboratories. Selection is based on the compound's physical state (typically a hygroscopic powder) and its permeation properties.

PPE Category Standard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Spill Cleanup, Aerosol Generation, Scale-up >5g)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min. thickness).Inspect for pinholes.Double Gloving (Nitrile over Nitrile).Change outer glove immediately upon splash.Boronic acids are generally polar; nitrile offers excellent resistance. Latex is not recommended due to potential allergenicity and lower chemical resistance to organic solvents used in workup (e.g., DMSO/Methanol).
Eye Protection Chemical Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (vented).Face shield if handling large liquid volumes.The amine salt is a fine powder that can act as a potent ocular irritant. Goggles prevent dust ingress that glasses cannot.
Respiratory Fume Hood (Face velocity 80–100 fpm).No respirator needed if hood is used.N95 or P100 Respirator required if working outside containment or cleaning powder spills.Inhalation of boronic acid dust can cause mucous membrane irritation. The hydrochloride salt is hygroscopic and can clump, but fine particulates remain a risk.
Body Protection Standard Lab Coat (Cotton/Poly blend).Closed-toe shoes.Tyvek® Sleeves or apron if splash risk exists.Prevents contamination of street clothes. Boronic acids can bind to cellulose (cotton), potentially accumulating on lab coats over time if spills are not washed.

Technical Handling & Stability Protocol

Objective: Prevent operator exposure while mitigating oxidative deboronation, the primary degradation pathway for this compound.

A. Storage & Stability[6][7][8]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Keep under Argon or Nitrogen atmosphere if possible.

  • Chemical Insight: Boronic acids can dehydrate to form cyclic trimers (boroxines) reversibly. However, the presence of the amine group (unless protonated as HCl) can lead to intermolecular B-N coordination, altering solubility. Always store as the HCl salt to prevent auto-condensation.

B. Operational Workflow (Visualized)

The following diagram outlines the decision logic for safe handling and reaction setup, ensuring compound stability and operator safety.

G cluster_0 Critical Safety Controls Start Start: (Aminomethyl)boronic acid Handling CheckState Check Physical State (Usually White/Off-white Powder) Start->CheckState IsSalt Is it HCl Salt? CheckState->IsSalt Weighing Weighing Procedure (Inside Fume Hood) Solubilization Solubilization (DMSO/Methanol/Water) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Use Fresh Solvents Waste Disposal (Organic Waste Stream) Reaction->Waste Post-Experiment IsSalt->Weighing Yes (Stable) Neutralize Neutralize carefully (Exotherm Risk) IsSalt->Neutralize No (Free Amine) Neutralize->Weighing

Figure 1: Operational workflow for handling (Aminomethyl)boronic acid, emphasizing the distinction between salt and free base forms.

C. Step-by-Step Handling Procedure
  • Preparation:

    • Equip PPE as defined in the Matrix.[2][5][6][7][8]

    • Verify the fume hood is operational.

    • Static Control: Use an antistatic gun or wipe if the powder is "flyaway" (common with dry HCl salts).

  • Weighing:

    • Never weigh this compound on an open bench.

    • Use a pre-tared vial or weighing boat.

    • Expert Tip: If the compound is caked (due to moisture absorption), do not scrape vigorously, as this generates aerosols. Gently break apart with a spatula.

  • Solubilization:

    • Solvents: Soluble in water, Methanol, and DMSO.

    • Protocol: Add solvent to the solid.

    • Caution: If neutralizing the HCl salt to the free amine in situ (e.g., using NaOH or Et3N), perform this slowly in an ice bath. The deprotonation can be exothermic, and the resulting free amine is more susceptible to oxidation.

  • Reaction Setup:

    • Purge reaction vessels with Nitrogen/Argon.

    • Boronic acids are susceptible to oxidation by air (forming the phenol/alcohol). Minimizing oxygen exposure is critical for yield, not just safety.

Emergency Response & First Aid

Scenario Immediate Action Follow-Up
Skin Contact Wash with soap and lukewarm water for 15 minutes.Monitor for redness/dermatitis. Consult SDS if irritation persists.
Eye Contact Flush immediately with eyewash station for 15 minutes. Hold eyelids open.Seek medical attention immediately. Boronic acids can bind to corneal glycoproteins.
Inhalation Move to fresh air.[3][4][5][7]If breathing is difficult, seek medical aid.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (if compatible) or use a HEPA vacuum.Place waste in a sealed bag labeled "Hazardous Chemical Waste."

Waste Disposal

Do not dispose of down the drain. Boron compounds can be difficult for municipal water treatment plants to process, and the amine functionality adds nitrogen load.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Contains Boron)."

  • Liquid Waste:

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).

    • Dispose of in the "Halogenated" or "Non-Halogenated" organic waste stream depending on the other solvents used (Boron itself does not require halogenated segregation, but the HCl salt implies chloride ions; however, in organic waste, this is usually acceptable in the non-halogenated stream unless mixed with DCM/Chloroform. Check local EHS guidelines).

  • Destruction Method: The preferred method is chemical incineration equipped with an afterburner and scrubber.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-(Aminomethyl)phenylboronic acid.[9][10] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Aminomethyl)boronic acid
Reactant of Route 2
(Aminomethyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.